Ethyl 2-methyl-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPBONPFGBEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594303 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124358-24-3 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Ethyl 2-methyl-5-nitrobenzoate in Synthetic Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-5-nitrobenzoate
This compound is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and materials science. As a functionalized nitroaromatic compound, it serves as a versatile synthetic intermediate. The nitro group can be readily reduced to an amine, providing a chemical handle for the construction of more complex molecules, including pharmaceuticals and dyes. The ester and methyl groups offer additional points for modification and influence the molecule's steric and electronic properties.
Achieving a high-purity synthesis and conducting a thorough characterization are paramount for its successful use in subsequent applications. Impurities can lead to undesirable side reactions, lower yields, and complicate the purification of downstream products. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via Fischer esterification, followed by a multi-technique approach to its structural and purity verification. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis: Fischer-Speier Esterification
The most direct and classical approach for preparing this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between the parent carboxylic acid (2-methyl-5-nitrobenzoic acid) and an excess of alcohol (ethanol).
Causality of Method Selection
Fischer esterification is selected for its reliability and scalability.[1][2] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[4] The reaction is an equilibrium process; therefore, using ethanol as the solvent effectively shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.
Reaction Scheme
Caption: Fischer esterification of 2-methyl-5-nitrobenzoic acid.
Detailed Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Solvent and Catalyst Addition: To the flask, add 100 mL of absolute ethanol. Stir the mixture to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid or an oil. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The purpose of this step is to quench the acid catalyst and remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined. This step isolates the water-insoluble ester product into the organic phase.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
Comprehensive Characterization
A combination of spectroscopic and physical methods is required to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Multi-technique approach for compound characterization.
Spectroscopic Analysis
The following data are predicted based on the known effects of the substituents and spectral data from analogous compounds.[6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
This technique provides detailed information about the proton environment in the molecule. The aromatic region is particularly informative due to the distinct electronic effects of the methyl, ester, and nitro groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d | 1H | Ar-H (H6) | Deshielded by adjacent nitro group and ortho to the ester. |
| ~8.2 | dd | 1H | Ar-H (H4) | Deshielded by adjacent nitro group and meta to the ester. |
| ~7.4 | d | 1H | Ar-H (H3) | Shielded relative to other aromatic protons, ortho to methyl group. |
| 4.41 | q | 2H | -O-CH₂ -CH₃ | Ethyl group methylene protons, split by adjacent methyl group. |
| 2.65 | s | 3H | Ar-CH₃ | Aromatic methyl group, appears as a singlet. |
| 1.40 | t | 3H | -O-CH₂-CH₃ | Ethyl group methyl protons, split by adjacent methylene group. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
This spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | Ester carbonyl carbon, significantly downfield.[9] |
| ~148 | C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~142 | C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~131 | C -COOEt | Aromatic carbon attached to the ester group. |
| ~128 | Ar-C H | Aromatic methine carbon. |
| ~125 | Ar-C H | Aromatic methine carbon. |
| ~124 | Ar-C H | Aromatic methine carbon. |
| ~62 | -O-CH₂ -CH₃ | Ethyl group methylene carbon. |
| ~21 | Ar-CH₃ | Aromatic methyl carbon. |
| ~14 | -O-CH₂-CH₃ | Ethyl group terminal methyl carbon. |
FTIR (Fourier-Transform Infrared Spectroscopy)
FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[10]
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~1725 | C=O | Ester Carbonyl Stretch (Strong) |
| ~1530 & ~1350 | N-O | Asymmetric & Symmetric NO₂ Stretch (Strong) |
| ~1250 | C-O | Ester C-O Stretch |
| ~3100-3000 | C-H | Aromatic C-H Stretch |
| ~2980-2850 | C-H | Aliphatic C-H Stretch |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. The molecular formula is C₁₀H₁₁NO₄.
| Parameter | Value | Interpretation |
| Molecular Weight | 209.20 g/mol | Calculated molecular weight.[11] |
| [M]⁺ (Molecular Ion) | m/z 209 | Corresponds to the intact molecule. |
| [M-OC₂H₅]⁺ | m/z 164 | Loss of the ethoxy group is a common fragmentation for ethyl esters. |
Physical and Chromatographic Analysis
Melting Point
A sharp and well-defined melting point is a strong indicator of high purity. The purified this compound should be a crystalline solid with a narrow melting range. A broad melting range would suggest the presence of impurities.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction's progress and assessing the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. The polarity should be adjusted to achieve an R_f value of ~0.3-0.4 for the product.
-
Visualization: UV light (254 nm), as the aromatic ring will absorb UV.
-
Analysis: A complete reaction will show the disappearance of the starting material spot (2-methyl-5-nitrobenzoic acid, which is more polar and will have a lower R_f) and the appearance of a single product spot. The purified product should show only one spot on the TLC plate.
Conclusion
This guide outlines a robust and reliable procedure for the synthesis of this compound via Fischer esterification. The protocol is designed to be self-validating, with clear explanations for each step of the reaction, workup, and purification. The subsequent characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a comprehensive framework for verifying the molecular structure and ensuring the high purity required for research and development applications. By following this integrated approach, researchers can confidently synthesize and validate this important chemical intermediate.
References
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National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for Catalytic Aminocarbonylation. Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Retrieved from [Link]
- Bayer AG. (1993). Process for preparing nitro benzoic acid alkyl esters. Google Patents (EP0394985B1).
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The Royal Society of Chemistry. (n.d.). Supporting Information for HBr catalyzed aerobic oxidative esterification. Retrieved from [Link]
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Université du Luxembourg. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChemLite. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER. Retrieved from [Link]
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Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 73. Retrieved from [Link]
- Hoechst AG. (1985). Preparation of methyl m-nitrobenzoate. Google Patents (US4506089A).
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Bayer AG. (1985). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. Google Patents (DE3335312C1).
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Retrieved from [Link]
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Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]
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Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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"spectroscopic data of Ethyl 2-methyl-5-nitrobenzoate (NMR, IR, Mass Spec)"
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-5-nitrobenzoate
Authored by a Senior Application Scientist
Molecular Structure and Spectroscopic Overview
This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester, a methyl group, and a nitro group on a benzene ring creates a specific electronic environment that influences chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS. Understanding these relationships is paramount for structural confirmation and purity assessment.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the ethyl and methyl groups. The electron-withdrawing nitro group and the ester group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H6) | ~ 8.6 - 8.4 | d | ~ 2.5 | 1H |
| Ar-H (H4) | ~ 8.2 - 8.0 | dd | ~ 8.5, 2.5 | 1H |
| Ar-H (H3) | ~ 7.4 - 7.2 | d | ~ 8.5 | 1H |
| -O-CH₂-CH₃ | ~ 4.4 | q | ~ 7.1 | 2H |
| Ar-CH₃ | ~ 2.6 | s | - | 3H |
| -O-CH₂-CH₃ | ~ 1.4 | t | ~ 7.1 | 3H |
Expert Interpretation:
-
The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The proton at the H6 position is expected to be the most downfield due to its ortho position to the strongly electron-withdrawing nitro group. It will appear as a doublet due to coupling with H4.
-
The H4 proton will be downfield due to being para to the methyl group and ortho to the nitro group. It will appear as a doublet of doublets, coupling with both H3 and H6.
-
The H3 proton, being ortho to the ester and methyl groups, will be the most upfield of the aromatic protons and will appear as a doublet from coupling with H4.
-
The ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 165 |
| C-NO₂ | ~ 148 |
| C-COOEt | ~ 138 |
| C-CH₃ | ~ 135 |
| Ar-CH (C4) | ~ 129 |
| Ar-CH (C6) | ~ 125 |
| Ar-CH (C3) | ~ 123 |
| -O-CH₂- | ~ 62 |
| Ar-CH₃ | ~ 21 |
| -O-CH₂-CH₃ | ~ 14 |
Expert Interpretation:
-
The ester carbonyl carbon is expected to be the most downfield signal.
-
The aromatic carbons attached to the nitro, ester, and methyl groups will have their chemical shifts influenced by the electronic effects of these substituents.
-
The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).
-
The carbons of the ethyl group and the methyl group will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be taken and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=O Stretch (Ester) | 1730 - 1715 | Strong |
| N=O Asymmetric Stretch | 1550 - 1515 | Strong |
| N=O Symmetric Stretch | 1355 - 1335 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Ester) | 1300 - 1150 | Strong |
Expert Interpretation: The IR spectrum will be dominated by several strong absorptions. A very strong peak around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Two other strong peaks, corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, are expected around 1530 cm⁻¹ and 1345 cm⁻¹, respectively[1][2][3]. The presence of a strong C-O stretching band between 1300-1150 cm⁻¹ further confirms the ester functionality. Aromatic and aliphatic C-H stretches will be observed in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₁₁NO₄, giving a molecular weight of 209.20 g/mol . The molecular ion peak is expected at m/z = 209.
-
Key Fragmentation Pathways:
Caption: Predicted EI-MS Fragmentation of this compound.
Expert Interpretation:
-
The molecular ion peak at m/z 209 should be observable.
-
A prominent peak is expected at m/z 180, corresponding to the loss of an ethyl radical (•CH₂CH₃).
-
Another significant peak at m/z 164 would result from the loss of an ethoxy radical (•OCH₂CH₃). This fragment can then lose carbon monoxide (CO) to give a peak at m/z 136.
-
Loss of the entire ester group (•COOCH₂CH₃) would lead to a fragment at m/z 122.
-
Loss of the nitro group (•NO₂) would result in a peak at m/z 163.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data, based on established principles of spectroscopy and analysis of similar structures, offers a robust framework for researchers to identify and characterize this compound. Any deviation from these expected values in experimental data would warrant further investigation into the sample's purity or potential for an alternative structure.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
-
Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
-
Brainly. (2020, November 18). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
Sources
"physical and chemical properties of Ethyl 2-methyl-5-nitrobenzoate"
An In-depth Technical Guide to Ethyl 2-methyl-5-nitrobenzoate
Abstract
This compound is an aromatic nitro compound and a benzoate ester of significant interest in synthetic organic chemistry. Possessing a unique combination of functional groups—an ester, a nitro group, and a methyl group on a benzene ring—it serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside detailed protocols for its synthesis and an exploration of its reactivity and applications. The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and practical insights into the handling and utilization of this compound.
Chemical Identity and Structure
Proper identification is the cornerstone of chemical safety and reproducibility in research. This compound is systematically identified by the following descriptors.
-
IUPAC Name : this compound
-
Synonyms : 2-Methyl-5-nitrobenzoic acid ethyl ester; Benzoic acid, 2-methyl-5-nitro-, ethyl ester[1]
-
Molecular Formula : C₁₀H₁₁NO₄[2]
Chemical Structure:
The structure features a benzene ring substituted at position 1 with an ethoxycarbonyl group, at position 2 with a methyl group, and at position 5 with a nitro group. This specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (methyl) groups dictates its chemical reactivity.
Physical and Chemical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Purity | 95+% | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral data are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and the aromatic protons, which would exhibit complex splitting patterns due to their positions on the substituted ring.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the six unique aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy : Key characteristic absorption bands would include strong C=O stretching from the ester group (around 1720 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (around 1530 and 1350 cm⁻¹ respectively), C-O stretching of the ester, and aromatic C-H stretching.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.
Synthesis and Reaction Chemistry
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid.
Synthetic Workflow: Fischer Esterification
The primary route to this compound is the Fischer esterification of 2-methyl-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing water as it is formed.
Caption: Synthesis workflow for this compound.
Laboratory-Scale Synthesis Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-5-nitrobenzoic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Heating : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Core Reactivity
The chemical behavior of this compound is governed by its three principal functional groups. Understanding these reactivities is key to its application as a synthetic intermediate.
Caption: Key reactivity pathways of this compound.
-
Reduction of the Nitro Group : The nitro group is readily reduced to an amine (aniline derivative). This transformation is fundamental, as the resulting amino group can be further functionalized, for example, through diazotization or acylation. Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂/HCl).
-
Hydrolysis of the Ester : The ethyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.
-
Aromatic Substitution : The benzene ring is deactivated towards further electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the nitro group. Any substitution would be directed primarily to the positions meta to the nitro group.
Applications in Synthesis
This compound is not typically an end-product but rather a crucial building block. Its precursor, 2-methyl-5-nitrobenzoic acid, is noted as an important intermediate in the synthesis of various compounds.[4]
-
Pharmaceutical Intermediates : The reduction of the nitro group to an amine provides a key intermediate, Ethyl 5-amino-2-methylbenzoate. This aniline derivative is a precursor for the synthesis of various pharmaceutical agents. For instance, related structures are used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[4]
-
Agrochemicals : The nitroaromatic scaffold is common in various herbicides and pesticides. The functional handles on this molecule allow for its incorporation into more complex agrochemical structures.
-
Dyes and Pigments : The amino derivative obtained after reduction can be diazotized and coupled to form azo dyes, although this is a more general application of aromatic amines.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical. For compounds related to this compound, the following guidelines are recommended.
-
Hazard Identification : Similar nitroaromatic compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, as recommended for nitro compounds.[2][5] Keep it away from heat and sources of ignition.
-
Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an important tool for chemists in academia and industry. The strategic placement of its functional groups allows for a variety of chemical transformations, paving the way for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. Proper handling and an understanding of its chemical nature are essential for its safe and effective use.
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Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem . National Institutes of Health. Available at: [Link]
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ethyl 2-nitrobenzoate - Stenutz . Available at: [Link]
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ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company . Available at: [Link]
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Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure . Available at: [Link]
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Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4) - Cheméo . Available at: [Link]
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Nitration of methyl benzoate | Resource - RSC Education . The Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-methyl-5-nitrobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-5-nitrobenzoate is an aromatic organic compound with the chemical formula C₁₀H₁₁NO₄. As a Senior Application Scientist, this guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and potential applications, particularly as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical research sectors. This document is designed to be a practical resource, offering not just procedural details but also the scientific rationale behind them.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is systematically named and can be identified by its unique CAS number.
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) has assigned the number 124358-24-3 to this compound. Its molecular formula is C₁₀H₁₁NO₄ , corresponding to a molecular weight of 209.20 g/mol .
Molecular Structure
The structure of this compound consists of a benzene ring substituted with an ethyl ester group, a methyl group, and a nitro group. The substituents are positioned at carbons 1, 2, and 5, respectively.
Below is a 2D representation of the molecular structure:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 124358-24-3 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | Expected to be a solid |
| Storage | Sealed in a dry environment at 2-8°C is recommended for stability.[1] |
Synthesis of this compound
The synthesis of this compound can be logically approached via a two-step process: nitration of a suitable precursor followed by esterification. A common and efficient route starts from 2-methylbenzoic acid.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis.
Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-5-nitrobenzoic Acid
This step involves the electrophilic aromatic substitution of a nitro group onto the 2-methylbenzoic acid ring. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The resulting product is predominantly the 5-nitro isomer.
Materials:
-
2-Methylbenzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture to the solution of 2-methylbenzoic acid using a dropping funnel, while maintaining the temperature of the reaction mixture below 10°C.
-
After the addition is complete, allow the reaction to stir for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture onto crushed ice to precipitate the product, 2-methyl-5-nitrobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Fischer Esterification of 2-Methyl-5-nitrobenzoic Acid
This is a classic acid-catalyzed esterification reaction.
Materials:
-
2-Methyl-5-nitrobenzoic Acid (from Step 1)
-
Absolute Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its expected spectroscopic data can be inferred from the analysis of its functional groups and comparison with similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The positions and splitting patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and ester groups.
-
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.
-
Methyl Group: A singlet for the methyl group attached to the benzene ring, expected to be in the δ 2.0-2.5 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorption bands of its key functional groups.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro group): Two distinct strong absorption bands, one asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the nitro group (-NO₂, 46 Da).
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. Its precursor, 2-methyl-5-nitrobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of non-steroidal anti-inflammatory drugs and derivatives of ibuprofen.[2] The ethyl ester form can be advantageous in certain synthetic routes due to its different reactivity and solubility properties compared to the carboxylic acid.
The presence of the nitro group provides a synthetic handle for further transformations, such as reduction to an amine, which can then be used in the construction of heterocyclic compounds or for amide bond formation, crucial steps in the synthesis of many drug candidates.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Nitroaromatic compounds are often toxic and can be irritants. Based on data for similar compounds, it may cause skin and eye irritation and respiratory irritation.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, expected spectroscopic characteristics, and its potential applications and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.
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Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
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Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]
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NIST WebBook. Ethyl 2-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]
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-
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-
Homework.Study.com. Fisher Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. Available at: [Link]
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A Technical Guide to the Solubility of Ethyl 2-methyl-5-nitrobenzoate in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-methyl-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in a range of common organic solvents, and a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with different solvents is paramount. This guide serves as a practical resource for predicting and experimentally verifying the solubility of this compound, thereby enabling informed decisions in process chemistry and formulation science.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a combination of functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.
-
Ester Group (-COOEt): This group introduces polarity and potential for dipole-dipole interactions and is a hydrogen bond acceptor.
-
Nitro Group (-NO2): A strongly electron-withdrawing and polar group, contributing significantly to the molecule's overall polarity and acting as a hydrogen bond acceptor.
-
Methyl Group (-CH3): A nonpolar, hydrophobic group.
-
Ethyl Group (-CH2CH3): A nonpolar, hydrophobic group.
The presence of both polar (ester, nitro) and nonpolar (aromatic ring, alkyl groups) regions suggests that this compound will exhibit a nuanced solubility profile, with a preference for solvents of intermediate to high polarity. The general principle of "like dissolves like" will be the primary guiding principle in predicting its solubility.[1][2] Polar solvents are expected to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.[1][2]
Predictive Solubility in Common Organic Solvents
Solvent Properties
The ability of a solvent to dissolve a solute is dependent on several key physical properties, including its polarity index, dielectric constant, and hydrogen bonding capabilities. A summary of these properties for a range of common organic solvents is presented in Table 1.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |
| Nonpolar Solvents | ||||
| Hexane | C6H14 | 0.1 | 1.88 | None |
| Toluene | C7H8 | 2.4 | 2.38 | None |
| Diethyl Ether | C4H10O | 2.8 | 4.33 | Acceptor |
| Polar Aprotic Solvents | ||||
| Dichloromethane | CH2Cl2 | 3.1 | 8.93 | None |
| Ethyl Acetate | C4H8O2 | 4.4 | 6.02 | Acceptor |
| Acetone | C3H6O | 5.1 | 20.7 | Acceptor |
| Acetonitrile | C2H3N | 5.8 | 37.5 | Acceptor |
| Dimethylformamide (DMF) | C3H7NO | 6.4 | 36.71 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | C2H6SO | 7.2 | 46.68 | Acceptor |
| Polar Protic Solvents | ||||
| Isopropyl Alcohol | C3H8O | 3.9 | 19.92 | Donor & Acceptor |
| Ethanol | C2H6O | 4.3 | 24.55 | Donor & Acceptor |
| Methanol | CH3OH | 5.1 | 32.70 | Donor & Acceptor |
| Water | H2O | 10.2 | 80.1 | Donor & Acceptor |
Data compiled from various sources.[3][4][5]
Solubility Predictions for this compound
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the nitro and ester groups, this compound is expected to have low solubility in nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better but still limited solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): This class of solvents is likely to be effective at dissolving this compound. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution. Solvents like acetone and ethyl acetate are predicted to be good solvents .
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents . While this compound cannot donate hydrogen bonds, its ester and nitro groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the alcohol.
-
Water: The molecule's significant nonpolar surface area from the aromatic ring and alkyl groups will likely lead to poor solubility in water, despite the presence of polar groups.
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for this purpose.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Add a precise volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.
-
-
Sample Analysis:
-
Remove the vials from the shaker and allow them to stand to let the solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples and record the peak areas.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data for structurally similar compounds such as methyl 2-ethyl-5-nitrobenzoate and various nitrobenzoate esters suggest the following precautions should be taken[6][7][8]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Always consult the specific SDS for the compound being used before commencing any experimental work.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents and water. For precise quantitative data, the detailed experimental protocol provided should be followed. This information is crucial for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug formulation.
References
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A Technical Guide to the Synthetic Applications of Ethyl 2-methyl-5-nitrobenzoate
Introduction: Unveiling the Potential of a Versatile Building Block
Ethyl 2-methyl-5-nitrobenzoate is a strategically functionalized aromatic compound that holds significant promise as a versatile intermediate in modern organic synthesis. Its unique arrangement of an ester, a methyl group, and a nitro group on a benzene ring provides a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The ester moiety can be readily transformed into a carboxylic acid or other derivatives, the nitro group serves as a precursor to a synthetically valuable amino group, and the methyl group offers potential for further functionalization. This guide provides an in-depth exploration of the synthesis, key transformations, and potential applications of this compound, with a focus on its utility in the preparation of bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| CAS Number | 124358-24-3 | |
| Appearance | Expected to be a solid or oil | |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and distinct signals for the three aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl and methyl carbons, the ester carbonyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals will be dictated by the substitution pattern.[5][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester (typically around 1720-1740 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[8][10]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 2-methylbenzoic acid: Fischer esterification followed by regioselective nitration.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Fischer esterification and the nitration of benzoate esters.[11][12]
Part A: Fischer Esterification of 2-Methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: To the residue, add water and diethyl ether. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-methylbenzoate, which can be purified further by distillation if necessary.
Part B: Nitration of Ethyl 2-methylbenzoate
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Ethyl 2-methylbenzoate, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to afford pure this compound.
Key Synthetic Transformations
This compound is a versatile substrate for several key transformations that unlock its potential in multistep synthesis.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The reduction of the nitro group to an amine is arguably the most critical transformation of this compound, yielding Ethyl 2-methyl-5-aminobenzoate. This amino ester is a valuable precursor for a wide range of nitrogen-containing heterocycles and other complex molecules.
Workflow for the Reduction of this compound
Caption: Reduction of the nitro group.
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | >95% | Highly efficient and clean; requires specialized hydrogenation equipment.[13][14][15] |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 85-95% | A classic and robust method; workup can be more involved. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Reflux | >90% | Avoids the need for a hydrogen gas cylinder. |
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is adapted from established procedures for the catalytic hydrogenation of nitrobenzoates.[15]
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol. Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1-3 atm.
-
Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield Ethyl 2-methyl-5-aminobenzoate, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Synthesis of Quinazolinones: Accessing Bioactive Heterocycles
Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17][18] Ethyl 2-methyl-5-aminobenzoate, derived from this compound, is a key precursor for the synthesis of these valuable scaffolds.
Workflow for the Synthesis of a 2,6-Dimethylquinazolin-4(3H)-one
Caption: Synthesis of a quinazolinone derivative.
Experimental Protocol: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one
This protocol is based on general methods for quinazolinone synthesis from anthranilate derivatives.[16][18][19]
Part A: Acylation of Ethyl 2-methyl-5-aminobenzoate
-
Reaction Setup: Dissolve Ethyl 2-methyl-5-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add a base, such as triethylamine (1.2 eq).
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 5-acetamido-2-methylbenzoate.
Part B: Cyclization to form the Quinazolinone
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine Ethyl 5-acetamido-2-methylbenzoate (1.0 eq) with an excess of formamide.
-
Reaction: Heat the mixture to 150-180°C for 4-6 hours.
-
Workup: Cool the reaction mixture and pour it into ice water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford 2,6-Dimethylquinazolin-4(3H)-one.
Application in the Synthesis of Pharmaceutical Intermediates
The synthetic utility of this compound is highlighted by its potential role in the synthesis of key intermediates for important pharmaceuticals. The corresponding 2-amino-5-methylbenzoic acid is a known starting material for the synthesis of the anticancer drug Raltitrexed.[4]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily transformable functional groups provide access to key intermediates, such as Ethyl 2-methyl-5-aminobenzoate, which are crucial for the synthesis of a variety of bioactive molecules, including the important class of quinazolinones. The synthetic routes and protocols outlined in this guide, based on established chemical principles and adaptations from related compounds, demonstrate the significant potential of this compound for researchers, scientists, and drug development professionals.
References
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ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]
-
Naim, H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.
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Alagarsamy, V., et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
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A Technical Guide to the Assessment of Thermal Stability and Decomposition Pathways for Substituted Nitrobenzoate Esters
Focus Compound: Ethyl 2-methyl-5-nitrobenzoate
Abstract
This guide provides a comprehensive framework for evaluating the thermal stability and decomposition hazards of substituted nitroaromatic compounds, specifically focusing on this compound. Recognizing that this compound is not widely cataloged and lacks published experimental data, this document serves as a procedural whitepaper for researchers and drug development professionals. It outlines the theoretical decomposition pathways based on established chemical principles for nitroaromatics, details rigorous, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a systematic approach to data interpretation and hazard assessment. By using data from close structural analogs, this guide offers a robust methodology for ensuring the safe handling, storage, and process scale-up of novel nitroaromatic entities.
Introduction and Compound Identification
Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as vital intermediates in the production of pharmaceuticals, dyes, and energetic materials. However, the presence of the nitro (-NO₂) group, an energy-rich functional group, imparts a significant potential for hazardous, rapid, and highly exothermic decomposition.[1] The electron-withdrawing nature of the nitro group destabilizes the aromatic ring, making these compounds susceptible to thermal decomposition, which can lead to runaway reactions if not properly understood and controlled.[1] Therefore, a thorough thermal hazard assessment is a non-negotiable step in the early stages of process development and material handling.
The focus of this guide, this compound, is a substituted nitrobenzoate ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . A comprehensive search of chemical databases reveals a lack of specific experimental data and a confirmed CAS registry number for this exact molecule. This data gap necessitates a proactive and systematic approach to characterization.
In such cases, a preliminary risk assessment can be informed by examining close structural analogs. By understanding the properties of similar molecules, researchers can anticipate potential hazards and design appropriate experimental safety protocols.
Table 1: Physicochemical Properties of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound (Target) | Not Available | C₁₀H₁₁NO₄ | 209.20 | Properties to be determined |
| Mthis compound[2] | 77324-87-9 | C₉H₉NO₄ | 195.17 | GHS: Harmful if swallowed.[2] |
| Methyl 2-ethyl-5-nitrobenzoate[3] | 103205-48-7 | C₁₀H₁₁NO₄ | 209.20 | GHS: Causes skin/eye irritation.[3] |
| Ethyl 2-nitrobenzoate[4][5] | 610-34-4 | C₉H₉NO₄ | 195.17 | Melting Point: 26-30°C.[6] |
| Ethyl 4-nitrobenzoate[7] | 99-77-4 | C₉H₉NO₄ | 195.17 | Stable compound, may decompose at high temperatures. Melting Point: 69-72°C.[7] |
Theoretical Decomposition Pathway
The primary and most energetically favorable decomposition pathway for most nitroaromatic compounds is the homolytic cleavage of the carbon-nitrogen (C-NO₂) bond.[8] This initial step is rate-determining and results in the formation of an aryl radical and nitrogen dioxide (•NO₂) gas.
R-NO₂ → R• + •NO₂
The nitrogen dioxide can then participate in secondary reactions, including abstracting hydrogen atoms from the alkyl substituents (methyl and ethyl groups) or the aromatic ring, leading to a complex cascade of exothermic reactions. The subsequent fragmentation of the aryl radical and reactions involving oxygen (if present) produce a variety of gaseous products, including NOx, CO, and CO₂. The presence of alkyl groups on the ring can also influence decomposition, potentially through interaction with the ortho-nitro group, although direct C-NO₂ scission is typically dominant.
Below is a proposed initial decomposition pathway for this compound based on these principles.
Experimental Methodologies for Thermal Hazard Assessment
A multi-technique approach is essential for a comprehensive thermal hazard assessment. Differential Scanning Calorimetry (DSC) provides critical information on decomposition energy and onset temperature, while Thermogravimetric Analysis (TGA) quantifies mass loss associated with decomposition.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature (Tₒₙₛₑₜ), peak maximum temperature (Tₚₑₐₖ), and enthalpy of decomposition (ΔHₔ) of the material. This data is fundamental for calculating thermal risk parameters.
Methodology:
-
Sample Preparation: Weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel crucible. Causality: High-pressure crucibles are mandatory for energetic materials to contain the pressure generated by gaseous decomposition products, preventing cell damage and ensuring accurate data.
-
Crucible Sealing: Hermetically seal the crucible. Trustworthiness: A perfect hermetic seal ensures that the measured heat flow corresponds only to the decomposition process and is not skewed by evaporation or leaks.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Set the initial temperature to 30°C.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, isolating the intrinsic thermal decomposition of the substance.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min. Causality: A 10 K/min rate is a standard screening speed. Slower rates (e.g., 2-4 K/min) can be used for more accurate kinetic analysis and lower onset temperature determination.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the extrapolated onset temperature (Tₒₙₛₑₜ) from the intersection of the baseline with the tangent of the exothermic peak.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.
-
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the material undergoes mass loss and to quantify this loss. This data helps to corroborate the decomposition events observed in DSC and provides insight into the decomposition mechanism.
Methodology:
-
Sample Preparation: Weigh 3-5 mg of this compound into an open ceramic or aluminum crucible. Causality: An open crucible is used to allow decomposition gases to escape freely so that mass loss can be accurately measured.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Set the initial temperature to 30°C.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10 K/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature (°C).
-
Determine the onset temperature of mass loss and identify distinct decomposition steps.
-
Correlate the percentage mass loss at each step with the loss of specific molecular fragments (e.g., the theoretical mass percentage of a -NO₂ group).
-
Integrated Experimental Workflow
The logical flow of experiments is crucial for building a complete safety profile. The workflow begins with small-scale screening and progresses to more complex analyses as needed.
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"literature review of Ethyl 2-methyl-5-nitrobenzoate synthesis"
An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-nitrobenzoate
This guide provides a comprehensive technical overview of the synthetic routes for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the primary synthetic strategies. Our focus is on elucidating the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical products.[1][2] The nitro group, a versatile functional handle, can be readily reduced to an amine, which opens up pathways to amides, sulfonamides, and various heterocyclic structures. This compound is a substituted nitrobenzoate ester that holds potential as a precursor for more complex molecules in agrochemicals, dyes, and medicinal chemistry. The specific arrangement of the ethyl ester, methyl, and nitro groups on the benzene ring provides a unique scaffold for further chemical elaboration.
This guide explores the two most logical and commonly employed synthetic strategies for this target molecule, providing a framework for selecting the optimal route based on starting material availability, desired purity, and scalability.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice between these routes is often dictated by the commercial availability and cost of the starting materials.
-
Route A: Two-Step Synthesis via Nitration. This pathway begins with the readily available 2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid to form Ethyl 2-methylbenzoate, which is subsequently nitrated in the second step.
-
Route B: Single-Step Synthesis via Esterification. This more direct route utilizes 2-methyl-5-nitrobenzoic acid as the starting material, which is converted to the target ethyl ester in a single esterification step.
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A Comprehensive Technical Guide to the Safe Handling and Use of Ethyl 2-methyl-5-nitrobenzoate
This guide provides an in-depth overview of the essential safety and handling precautions for Ethyl 2-methyl-5-nitrobenzoate, a chemical intermediate of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols and recommendations outlined herein are grounded in established safety principles and authoritative data sources.
Understanding the Compound: Physicochemical Profile
This compound is a nitroaromatic compound. While specific data for this exact molecule is not extensively published, its structural similarity to related compounds allows for an informed assessment of its properties. The presence of a nitro group and an ester functional group on a substituted benzene ring dictates its reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | Inferred |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be poorly soluble in water | [2] |
| Stability | Stable under recommended storage conditions | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
Hazard Identification and GHS Classification
Based on data for the closely related compound, Methyl 2-ethyl-5-nitrobenzoate, a GHS classification can be anticipated. It is prudent to handle this compound with the assumption that it poses similar hazards.
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Pictograms (Anticipated):
Signal Word: Warning[1]
Core Directive: A Risk-Based Approach to Safe Handling
The fundamental principle for handling this compound is the "As Low As Reasonably Practicable" (ALARP) principle for exposure. Given its irritant properties and the general reactivity of nitroaromatic compounds, a cautious and well-planned experimental approach is paramount. The following sections detail the necessary precautions.
Safe Handling Workflow Diagram
The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary barriers to exposure.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transfers, should be conducted in a properly functioning chemical fume hood.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended for incidental contact. Always inspect gloves before use and practice proper glove removal technique to avoid skin contact.[3]
-
Skin and Body Protection: A laboratory coat must be worn at all times.[6] Consider the use of an apron and sleeve covers for larger quantities.
-
Respiratory Protection: Not typically required when working in a functional fume hood. If respiratory irritation occurs, work should cease, and the ventilation evaluated.
Detailed Experimental Protocols
Safe Handling Procedures
-
Preparation: Before handling, thoroughly review the safety data sheets of analogous compounds.[8] Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing operations within a ventilated enclosure or a fume hood.
-
Use a spatula for solid transfers. Avoid creating dust.
-
When transferring liquids, use a stir rod to direct the flow.[7]
-
-
Reaction Setup:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is free from defects.
-
When adding reagents, do so slowly and observe for any signs of an unexpected reaction.[7]
-
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[9][10]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an incident.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[3][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Chemical waste should be collected in designated, labeled containers.[6]
-
Do not dispose of this compound down the drain.[6]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 54220219, Methyl 2-ethyl-5-nitrobenzoate. [Link]
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Methodological & Application
Application Notes and Protocols for Ethyl 2-methyl-5-nitrobenzoate as a Pharmaceutical Intermediate
Introduction: Strategic Importance of Ethyl 2-methyl-5-nitrobenzoate in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel active pharmaceutical ingredients (APIs). This compound (CAS No: 124358-24-3) has emerged as a pivotal building block, particularly in the synthesis of heterocyclic compounds with significant therapeutic potential. Its utility is underscored by the presence of multiple reactive sites: an ester group amenable to hydrolysis or amidation, a nitro group that can be readily reduced to a primary amine, and an activated aromatic ring.
This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its synthesis, purification, and characterization, followed by a detailed protocol for its conversion into a key downstream intermediate, Ethyl 5-amino-2-methylbenzoate. The primary application highlighted herein is its role in the synthesis of thieno[2,3-b]pyrazine derivatives, a class of compounds that have garnered considerable interest as potent B-Raf kinase inhibitors for oncology applications.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | Inferred from related compounds |
Spectroscopic Characterization (Predicted and Correlated):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the aromatic ring (around 2.6 ppm), and distinct signals for the aromatic protons in the downfield region (around 7.5-8.5 ppm), with splitting patterns dictated by their substitution.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group, the methyl group, and the six aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[4][5]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching of the ester (around 1250 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 209, along with characteristic fragmentation patterns.[7]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: the nitration of ethyl 2-methylbenzoate. This approach leverages established methodologies for the regioselective nitration of substituted benzoic acid esters.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Nitration of Ethyl 2-methylbenzoate
This protocol is adapted from established procedures for the nitration of benzoate esters.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-methylbenzoate | 150.17 | 15.0 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 9.0 mL | ~0.14 |
| Ice | - | 200 g | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add ethyl 2-methylbenzoate (15.0 g, 0.10 mol) to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (9.0 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the ester in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 15°C.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (200 g) in a large beaker with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation and Purification:
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dissolve the crude product in diethyl ether (100 mL).
-
Wash the ethereal solution with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from ethanol.
-
Application in Pharmaceutical Synthesis: A Key Intermediate for B-Raf Inhibitors
A primary application of this compound is in the synthesis of thieno[2,3-b]pyrazine derivatives, which are being investigated as potent and selective inhibitors of the B-Raf kinase.[1] The B-Raf V600E mutation is a key driver in a significant percentage of melanomas and other cancers, making it a critical therapeutic target.[9]
The synthetic utility of this compound in this context lies in the subsequent reduction of the nitro group to an amine. This amino derivative, Ethyl 5-amino-2-methylbenzoate, serves as a crucial precursor for the construction of the thieno[2,3-b]pyrazine core.
Downstream Synthesis Pathway
Caption: Key transformation of this compound in the synthesis of B-Raf inhibitors.
Protocol 2: Reduction of this compound to Ethyl 5-amino-2-methylbenzoate
This protocol describes the catalytic hydrogenation of the nitro group, a clean and efficient method for this transformation. This procedure is based on well-established methods for the reduction of nitroarenes.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 209.20 | 10.5 g | 0.05 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |
| Celite® | - | - | - |
Procedure:
-
Reaction Setup: To a solution of this compound (10.5 g, 0.05 mol) in ethanol (100 mL) in a hydrogenation flask, carefully add 10% Pd/C (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the Parr apparatus) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS until the starting material is completely consumed (typically 2-4 hours).
-
Work-up:
-
Carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 5-amino-2-methylbenzoate as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.
-
Safety and Handling
As a professional in a research and development setting, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be extrapolated from data on similar compounds like methyl 2-nitrobenzoate and ethyl 2-nitrobenzoate.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent transformation into key precursors for the development of targeted therapeutics like B-Raf inhibitors. The strategic functional group handles on this molecule offer a gateway to a diverse range of complex molecular architectures, ensuring its continued relevance in the ever-evolving field of drug discovery. As research into novel kinase inhibitors and other therapeutic agents progresses, the demand for such well-characterized and strategically designed intermediates is poised to grow.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]
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ResearchGate. (2024, March 12). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. Retrieved from [Link]
-
Martins, M. F., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 233.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Yousuf, S., et al. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439.
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PubChem. (n.d.). Ethyl 2-amino-5-methylbenzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. Retrieved from [Link]
- de Oliveira, R. B., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 17(8), 1018.
- Baimenov, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Yilmaz, F., et al. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 13(1), e202300060.
- Pinzi, L. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research, 11, 237.
- Czerwonka, A., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11394.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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-
MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
- Chen, H., et al. (2013). B-Raf and the inhibitors: from bench to bedside.
-
PubChem. (n.d.). Vemurafenib. Retrieved from [Link]
- Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165–4179.
-
SIELC Technologies. (2018, May 16). Ethyl 2-nitrobenzoate. Retrieved from [Link]
- Khan, S. B., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o548.
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Application Notes and Protocols: Ethyl 2-methyl-5-nitrobenzoate in the Synthesis of Azo Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-methyl-5-nitrobenzoate is a versatile aromatic nitro compound that serves as a crucial precursor in the synthesis of a diverse range of organic molecules. Within the realm of color chemistry, its primary utility lies in its role as a starting material for the production of azo dyes and pigments. The strategic placement of the methyl, nitro, and ethyl ester groups on the benzene ring allows for the generation of a diazonium salt intermediate with specific electronic properties, which in turn influences the final color and performance characteristics of the synthesized colorant. Azo colorants, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most important class of synthetic dyes and pigments, with applications spanning textiles, printing, coatings, and biomedical imaging.[1]
The general synthetic pathway commences with the reduction of the nitro group of this compound to yield the corresponding primary aromatic amine, Ethyl 2-methyl-5-aminobenzoate. This amine is then subjected to diazotization, a process that converts it into a highly reactive diazonium salt. The subsequent azo coupling reaction of this diazonium salt with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or aromatic amines), results in the formation of a stable and colored azo compound.[2][3] The structural diversity of the coupling components provides a powerful tool for tuning the final color, solubility, and fastness properties of the resulting dye or pigment.
These application notes provide a comprehensive guide to the synthesis of azo dyes and pigments derived from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.
General Synthetic Workflow
The transformation of this compound into an azo dye or pigment follows a well-established multi-step sequence. The causality behind this workflow is rooted in the fundamental principles of aromatic chemistry. The initial reduction is necessary to generate the reactive amino group required for diazotization. Diazotization, in turn, creates a potent electrophile (the diazonium ion) that can readily undergo electrophilic aromatic substitution with an electron-rich coupling partner to form the chromophoric azo linkage.
Caption: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocols
PART 1: Reduction of this compound to Ethyl 2-methyl-5-aminobenzoate
The reduction of the nitro group to an amine is a critical first step. Several methods can be employed, with the choice often depending on laboratory equipment availability, scale, and desired purity. Catalytic hydrogenation is a clean and efficient method, while chemical reduction using metals like tin or iron is a robust and widely used alternative.
Protocol 1A: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Ethyl acetate (reagent grade)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
-
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) or PtO₂.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 30-50 psi).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-methyl-5-aminobenzoate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 1B: Chemical Reduction with Tin(II) Chloride
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
To this solution, add a solution of tin(II) chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization as described in Protocol 1A.
-
PART 2: Diazotization of Ethyl 2-methyl-5-aminobenzoate
The formation of the diazonium salt is a temperature-sensitive reaction and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[4]
-
Materials:
-
Ethyl 2-methyl-5-aminobenzoate
-
Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
-
Procedure:
-
In a beaker, suspend Ethyl 2-methyl-5-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
-
PART 3: Azo Coupling Reactions
The final step in the synthesis is the coupling of the diazonium salt with an electron-rich aromatic compound. The choice of coupling component determines the color and class of the resulting dye. Below are protocols for the synthesis of proposed azo dyes.
Protocol 3A: Synthesis of a Proposed Orange Disperse Dye
This protocol describes the synthesis of an orange azo dye by coupling the diazonium salt of Ethyl 2-methyl-5-aminobenzoate with N,N-diethylaniline. Disperse dyes are non-ionic and are used for dyeing hydrophobic fibers like polyester.[5]
-
Coupling Component: N,N-Diethylaniline
-
Expected Color: Orange to Red-Orange
-
Procedure:
-
In a beaker, dissolve N,N-diethylaniline (1.0 eq) in a mixture of acetic acid and water.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Part 2) to the N,N-diethylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Caption: Workflow for the synthesis of a proposed orange disperse dye.
Protocol 3B: Synthesis of a Proposed Red Pigment
This protocol details the synthesis of a red azo pigment by coupling with β-naphthol. Azo pigments are insoluble in water and organic solvents and are used in paints, inks, and plastics.[1] The reaction of p-nitroaniline with 2-naphthol is known to produce the red pigment Para Red.[6] A similar red hue can be expected in this case.
-
Coupling Component: β-Naphthol (2-Naphthol)
-
Expected Color: Red
-
Procedure:
-
In a beaker, dissolve β-naphthol (1.0 eq) in an aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Part 2) to the β-naphthol solution with vigorous stirring. A deep red precipitate will form.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the pigment by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any soluble impurities.
-
Dry the pigment in an oven at 60-80 °C.
-
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| FT-IR Spectroscopy | Presence of a characteristic N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹. Presence of C=O stretching from the ester group (~1700-1720 cm⁻¹). Absence of N-H stretching bands from the primary amine starting material. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of both the diazo and coupling components, shifted due to the azo linkage. Signals for the ethyl and methyl groups. |
| UV-Visible Spectroscopy | A strong absorption band in the visible region (400-700 nm) is characteristic of azo dyes. The λ_max will determine the perceived color of the dye. For instance, an orange dye will absorb in the blue-green region (~480-500 nm), while a red dye will absorb in the green region (~500-560 nm).[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Structure-Property Relationships and Field-Proven Insights
The final color of the azo dye is highly dependent on the electronic properties of both the diazo component (derived from Ethyl 2-methyl-5-aminobenzoate) and the coupling component.
-
Electron-donating groups (e.g., -OH, -NR₂) on the coupling component generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., orange to red to blue).
-
Electron-withdrawing groups (e.g., -NO₂) on the diazo component also contribute to a bathochromic shift. The presence of the ester group in our precursor will have a moderate electron-withdrawing effect.
-
The position of coupling on the coupling component is also critical. For phenols and naphthols, coupling typically occurs at the para position to the hydroxyl group. If the para position is blocked, coupling will occur at an available ortho position.[3] For aromatic amines, the coupling also occurs para to the amino group.
The solubility and, consequently, the application class of the dye (e.g., disperse vs. acid dye) are determined by the presence of solubilizing groups. The proposed orange dye lacks water-solubilizing groups and is therefore expected to be a disperse dye, suitable for polyester. The proposed red pigment is also insoluble. To create a water-soluble acid dye, a coupling component containing a sulfonic acid group (-SO₃H), such as 2-naphthol-6-sulfonic acid (Schäffer's acid), would be required. Acid dyes are used for dyeing hydrophilic fibers like wool, silk, and nylon.[8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of azo dyes and pigments. By following the well-established synthetic sequence of reduction, diazotization, and azo coupling, researchers can access a diverse palette of colors with tailored properties. The protocols and insights provided in these application notes serve as a robust foundation for the development of novel colorants for a variety of industrial and research applications. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature during diazotization, and the judicious selection of coupling components to achieve the desired color and performance characteristics.
References
-
Study.com. (n.d.). What is Methyl Red? - Synthesis & Structure. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). "Methyl Red". Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent Yellow 7. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-hydroxyazobenzene (Solvent Yellow 7). Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Methyl red. Retrieved from [Link]
-
Odinity. (2013, November 18). The Synthesis of Methyl Red Lab Experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo dye. Retrieved from [Link]
-
ChemBK. (2024, April 10). SOLVENT YELLOW 7. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. Retrieved from [Link]
-
World dye variety. (2012, February 16). Disperse Orange 3. Retrieved from [Link]
-
World dye variety. (2012, September 19). Solvent Yellow 7. Retrieved from [Link]
- Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
IOSR Journal. (2019, March 20). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Azo dyes. Retrieved from [Link]
-
YouTube. (2024, September 29). Making the First Azo Dye. Retrieved from [Link]
-
Organic Chemistry Labs. (2009, April 8). Preparation of Para Red and Related Azo dyes. Retrieved from [Link]
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Application Notes and Protocols: A-to-Z Guide to the Saponification of Ethyl 2-methyl-5-nitrobenzoate
Abstract
This comprehensive guide provides a detailed protocol for the hydrolysis of ethyl 2-methyl-5-nitrobenzoate to its corresponding carboxylic acid, 2-methyl-5-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol herein emphasizes a base-catalyzed approach, commonly known as saponification, which offers significant advantages in terms of reaction efficiency and product isolation.[1][2] This document delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and offers expert insights into critical parameters that ensure a high-yield, high-purity outcome.
Introduction: The Significance of Ester Hydrolysis
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. In the context of drug development and materials science, the conversion of this compound to 2-methyl-5-nitrobenzoic acid is of paramount importance. The resulting carboxylic acid serves as a versatile building block, enabling further molecular elaborations. The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack and enhancing the rate of hydrolysis.[3][4]
This application note will focus on saponification, a base-promoted hydrolysis, which is generally preferred over acid-catalyzed hydrolysis for several reasons.[1] Saponification is an irreversible process, driving the reaction to completion and leading to higher yields.[1][5] The separation of the resulting carboxylate salt from the alcohol byproduct is also more straightforward compared to the equilibrium mixture produced under acidic conditions.[1][2]
Reaction Mechanism and Theoretical Framework
The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The process can be delineated into the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the ethoxide ion (EtO⁻), which functions as the leaving group.[6]
-
Acid-Base Reaction: The liberated ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall equilibrium towards the formation of the carboxylate salt and ethanol.[5]
-
Protonation (Workup): In a subsequent workup step, a strong acid (e.g., hydrochloric acid) is added to protonate the carboxylate salt, yielding the final carboxylic acid product, which typically precipitates from the aqueous solution.[5]
The electron-withdrawing nature of the nitro group plays a crucial role in accelerating this reaction. By inductively withdrawing electron density from the benzene ring and the carbonyl group, it makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion.[4]
Experimental Protocol
This protocol is adapted from established procedures for the saponification of similar aromatic esters.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | Can be substituted with Ethanol (EtOH). |
| Deionized Water | |||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Heating mantle | With stirring capability. | ||
| Magnetic stir bar | |||
| Beaker | Appropriate size for workup. | ||
| Büchner funnel and flask | For filtration. | ||
| pH paper or pH meter |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of this compound in a suitable solvent such as methanol or ethanol.[7]
-
Addition of Base: Prepare a solution of sodium hydroxide in deionized water. A 1M to 2M solution is typically effective.[7][9] Add the sodium hydroxide solution to the flask containing the ester. An excess of the base (typically 2-3 equivalents) is used to ensure the reaction goes to completion.[7]
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring.[7][9] The progress of the reaction can be monitored by the disappearance of the oily ester layer.[9] The reaction is typically complete within 1-4 hours.[7]
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an equal volume of water.[8]
-
Acidification: Transfer the cooled and diluted reaction mixture to a beaker. Slowly, and with constant stirring, add concentrated hydrochloric acid.[8][9] It is crucial to add the reaction mixture to the acid to prevent the formation of less soluble acid salts.[8][10] Monitor the pH with pH paper or a pH meter until the solution is acidic (pH ~1-2).
-
Precipitation and Isolation: The 2-methyl-5-nitrobenzoic acid will precipitate out of the solution as a solid.[11] Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the filter cake with cold deionized water to remove any remaining salts and acid.[9]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.[9]
Workflow Diagram
Caption: Workflow for the saponification of this compound.
Critical Parameters and Expert Insights
-
Choice of Base: While sodium hydroxide is commonly used, potassium hydroxide (KOH) can also be employed.[7] The choice may depend on the desired salt form if the carboxylate is the target product.
-
Solvent System: The use of an alcoholic solvent like methanol or ethanol is crucial for solubilizing the ester and facilitating the reaction with the aqueous base.[7]
-
Reaction Temperature and Time: Refluxing is necessary to provide sufficient activation energy for the reaction.[12] Monitoring the reaction, for instance by Thin Layer Chromatography (TLC), can help determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[11]
-
Acidification Step: The manner of acidification is critical for obtaining a pure product. Adding the basic solution of the carboxylate salt to the acid ensures that the solution remains acidic throughout the precipitation process, minimizing the formation of insoluble acid salts.[8][10]
-
Purification: For applications requiring very high purity, the crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or toluene.[13]
Conclusion
The saponification of this compound is a robust and efficient method for the synthesis of 2-methyl-5-nitrobenzoic acid. By carefully controlling the reaction conditions as outlined in this protocol, researchers and drug development professionals can consistently achieve high yields of a high-purity product. The insights provided into the reaction mechanism and critical parameters are intended to empower users to troubleshoot and optimize this important synthetic transformation.
References
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Fraser, R. T. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Defense Technical Information Center. [Link]
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Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
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Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. (n.d.). Study.com. [Link]
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Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
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Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007). PubMed. [Link]
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Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. (2023). PubMed. [Link]
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hydrolysis of esters. (n.d.). Chemguide. [Link]
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The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
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Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
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Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. (n.d.). ResearchGate. [Link]
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Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (2025). ResearchGate. [Link]
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Saponification-Typical procedures. (2024). OperaChem. [Link]
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Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
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m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
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Making mostly m-nitrobenzoic acid. (2025). YouTube. [Link]
-
Ester Chemistry. (2020). LibreTexts. [Link]
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Hydrolysis Kinetics of Benzoate Esters. (n.d.). Scribd. [Link]
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General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis1. (n.d.). ElectronicsAndBooks. [Link]
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Production Method of m-Nitrobenzoic acid. (n.d.). LookChem. [Link]
-
Hydrolysis of ethyl benzoate – pupil guide. (n.d.). SSERC. [Link]
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What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021). Quora. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.).
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). PubMed. [Link]
-
The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate1a. (n.d.). The Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: Strategic Amination of Ethyl 2-methyl-5-nitrobenzoate
Abstract: The transformation of Ethyl 2-methyl-5-nitrobenzoate to its corresponding aniline, Ethyl 5-amino-2-methylbenzoate, is a pivotal step in the synthesis of numerous pharmaceutical intermediates, agrochemicals, and specialized dyes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this critical amination reaction, which is mechanistically a reduction of the nitro group. We will delve into the most prevalent and effective reduction methodologies, offering detailed, field-tested protocols. The causality behind experimental choices, comparative analysis of techniques, and robust troubleshooting insights are emphasized to ensure reliable and scalable outcomes.
Introduction: The Synthetic Value of Ethyl 5-amino-2-methylbenzoate
Ethyl 5-amino-2-methylbenzoate is a highly valuable substituted aniline derivative. The strategic placement of its amino, methyl, and ethyl ester functionalities makes it a versatile building block in organic synthesis. The primary route to this compound is through the reduction of the nitro group of its precursor, this compound. The choice of reduction method is paramount, as it directly impacts yield, purity, chemoselectivity, cost, and safety.[1] This guide will focus on three principal, industrially relevant methods: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Powder Reduction.
Strategic Selection of a Reduction Pathway
The optimal amination strategy depends on several factors: the presence of other reducible functional groups on the substrate, available laboratory equipment, desired scale, and economic constraints. The following diagram illustrates a decision-making framework.
Sources
Application Notes and Protocols: Synthetic Routes to Derivatives of Ethyl 2-methyl-5-nitrobenzoate
Abstract
Ethyl 2-methyl-5-nitrobenzoate is a highly versatile scaffold in medicinal chemistry and materials science, featuring three distinct functional groups—a nitro moiety, an ester, and an activated aromatic ring—that offer multiple avenues for chemical modification. This guide provides a comprehensive overview of robust synthetic strategies for the derivatization of this compound. We will explore the critical reduction of the nitro group to form a key amine intermediate, subsequent C-N bond formation via modern cross-coupling techniques, and functional group interconversions of the ester moiety. Each section presents detailed, step-by-step protocols, explains the mechanistic rationale behind procedural choices, and includes quantitative data to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.
Introduction: Strategic Importance of the Scaffold
The aminobenzoate framework is a cornerstone in drug discovery, forming the structural basis for a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobials.[1][2] this compound serves as an excellent precursor to a diverse library of substituted aminobenzoates. The strategic placement of the methyl, nitro, and ethyl ester groups allows for controlled, regioselective modifications. The primary synthetic logic involves leveraging the nitro group as a masked amine. Its reduction unlocks the most potent and versatile pathway for derivatization: the formation of new carbon-nitrogen and carbon-carbon bonds, which are pivotal in constructing complex bioactive molecules.[3][4]
This guide is structured around the principal transformations of the core molecule, providing both foundational and advanced protocols.
Caption: Key pathways for the reduction of the nitro group.
Protocol 1.1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high efficiency. Palladium on carbon (Pd/C) is a standard catalyst, though Raney Nickel can be used, especially if dehalogenation is a concern on more complex substrates. [5] Rationale: This method involves the heterogeneous catalysis of hydrogen gas addition across the nitrogen-oxygen bonds of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. It is generally clean, with water as the only byproduct.
Step-by-Step Protocol:
-
Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 23.9 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.25 g, 5 wt%) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Evacuate the flask and purge with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 5-amino-2-methylbenzoate as a solid. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol/water if necessary.
Protocol 1.2: Metal-Acid Reduction using Iron
Reduction with iron powder in the presence of an acid is a classic, cost-effective, and highly reliable method for converting aromatic nitro groups. [6] Rationale: In this reaction, iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) species. The acidic medium facilitates the reaction and helps in the dissolution of the resulting iron oxides. This method is particularly robust and tolerant of many other functional groups.
Step-by-Step Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (5.0 g, 23.9 mmol), ethanol (100 mL), and water (25 mL).
-
Reagent Addition: Add iron powder (8.0 g, 143 mmol, 6 equivalents) to the mixture.
-
Initiation: Heat the mixture to 70-80 °C and then add concentrated hydrochloric acid (2.0 mL) dropwise. An exotherm is typically observed.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, filter the hot solution through Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water (100 mL) and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the desired amine.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Acid Reduction (Fe/HCl) |
| Typical Yield | >95% | 85-95% |
| Purity | High, often requires no further purification | Good, may require purification to remove iron residues |
| Conditions | Mild (RT, 50 psi H₂) | Harsher (Reflux, acidic) |
| Advantages | Clean, high yield, easy workup | Cost-effective, scalable, robust |
| Disadvantages | Requires specialized equipment, catalyst is flammable | Stoichiometric metal waste, workup can be tedious |
Derivatization via the Amino Group: C-N Bond Formation
With the key intermediate, Ethyl 5-amino-2-methylbenzoate, in hand, a vast array of derivatives can be synthesized. Modern palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, allowing for the synthesis of complex aryl amines under relatively mild conditions. [7][8]
Protocol 2.1: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide. [9][10]This reaction is a cornerstone of modern medicinal chemistry for synthesizing diarylamines.
Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) complex into the aryl halide bond, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination then yields the N-arylated product and regenerates the Pd(0) catalyst. [8][11]The choice of phosphine ligand is critical for reaction efficiency.
Caption: Key components for a Buchwald-Hartwig C-N coupling reaction.
Step-by-Step Protocol:
-
Setup: To an oven-dried Schlenk flask, add Ethyl 5-amino-2-methylbenzoate (1.0 g, 5.17 mmol), the desired aryl bromide (e.g., 4-bromotoluene, 1.06 g, 6.21 mmol, 1.2 equiv), and sodium tert-butoxide (0.70 g, 7.24 mmol, 1.4 equiv).
-
Catalyst Pre-mixture: In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 47 mg, 0.052 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 99 mg, 0.207 mmol, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst/ligand mixture to the flask, followed by anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring under the argon atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench by adding water (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-aryl product.
Protocol 2.2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed alternative for C-N bond formation. [12]While it often requires higher temperatures than palladium-catalyzed methods, it can be advantageous for specific substrates and is generally less expensive. [13][14] Step-by-Step Protocol:
-
Setup: In a sealable reaction tube, combine Ethyl 5-amino-2-methylbenzoate (1.0 g, 5.17 mmol), an aryl iodide (e.g., 4-iodotoluene, 1.35 g, 6.21 mmol, 1.2 equiv), copper(I) iodide (CuI, 99 mg, 0.52 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 1.43 g, 10.3 mmol, 2.0 equiv).
-
Solvent: Add N,N-dimethylformamide (DMF, 25 mL).
-
Reaction: Seal the tube and heat the mixture to 120-140 °C with stirring for 24-48 hours.
-
Workup: Cool the reaction to room temperature, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Modification of the Ester Group
The ethyl ester provides another handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide range of amides.
Caption: Synthetic pathway for ester modification to amides.
Protocol 3.1: Saponification to 5-Amino-2-methylbenzoic Acid
Rationale: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated with acid to yield the carboxylic acid. This is a fundamental and high-yielding transformation.
Step-by-Step Protocol:
-
Setup: Dissolve Ethyl 5-amino-2-methylbenzoate (5.0 g, 25.9 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (2.0 g, 50 mmol, ~2 equiv) and heat the mixture to reflux for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is approximately 3-4. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 5-amino-2-methylbenzoic acid.
Protocol 3.2: Amide Formation via Coupling Reagents
Rationale: While direct conversion of the ester to an amide (aminolysis) is possible, it often requires harsh conditions. A more versatile and reliable method is to first hydrolyze the ester to the carboxylic acid (Protocol 3.1) and then couple it with a desired amine using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).
Step-by-Step Protocol:
-
Setup: Dissolve 5-amino-2-methylbenzoic acid (1.0 g, 6.61 mmol) in anhydrous DMF (40 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add EDC (1.52 g, 7.94 mmol, 1.2 equiv) and HOBt (1.07 g, 7.94 mmol, 1.2 equiv). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (7.27 mmol, 1.1 equiv) and a base such as N,N-diisopropylethylamine (DIPEA, 2.3 mL, 13.2 mmol, 2.0 equiv).
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for its derivatization. By focusing on the sequential modification of the nitro and ester groups, researchers can efficiently generate novel N-aryl amides, sulfonamides, and other complex structures pertinent to drug discovery and materials science. The strategic application of modern synthetic methods like the Buchwald-Hartwig amination alongside classical transformations provides a powerful toolkit for exploring the chemical space around this versatile scaffold.
References
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- 14. researchgate.net [researchgate.net]
Application Note: Ethyl 2-methyl-5-nitrobenzoate as a Key Intermediate in the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction
Ethyl 2-methyl-5-nitrobenzoate is a substituted aromatic nitro compound that serves as a highly versatile precursor in the synthesis of complex organic molecules. Its structure, featuring an ester, a methyl group, and a strategically placed nitro group, offers multiple reaction sites for building the core scaffolds of modern agrochemicals. Aromatic amines, which are important intermediates for a variety of chemicals like dyes, pharmaceuticals, and agricultural products, are commonly synthesized through the reduction of nitroarenes.[1] This makes this compound a valuable starting material.
The primary strategic value of this intermediate lies in the facile reduction of its nitro group to a primary amine. This transformation yields ethyl 2-methyl-5-aminobenzoate, a substituted aniline derivative that opens a gateway to several classes of biologically active compounds, including precursors for protoporphyrinogen oxidase (PPO) inhibitor herbicides. PPO inhibitors are a critical class of herbicides used to control broadleaf weeds in agriculture.[2][3]
This document provides a detailed guide on the synthetic utility of this compound, focusing on the core protocols for its transformation into key agrochemical precursors and outlining the chemical logic behind these synthetic strategies.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 26899-27-2 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 77-81 °C |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane). Insoluble in water. |
Core Synthetic Transformation: Nitro Group Reduction
The conversion of the aromatic nitro group to an amine is the most pivotal step in leveraging this compound for agrochemical synthesis.[4] This reaction creates a nucleophilic amine center, essential for forming amide, urea, or heterocyclic structures common in active agrochemical ingredients.
Several robust methods are available for this reduction, each with distinct advantages regarding selectivity, cost, and scale.[4][5] The choice of method is critical and depends on the tolerance of other functional groups within the molecule and the desired reaction conditions.[4]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the preferred method for its clean reaction profile and high efficiency.[4] It is particularly suitable for substrates where other reducible functional groups are absent.
Workflow Diagram: Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Step-by-Step Methodology:
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it first with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[4]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, Ethyl 2-methyl-5-aminobenzoate, which can be purified further if necessary.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
This classical method is highly effective and tolerant of various functional groups, making it a reliable alternative to catalytic hydrogenation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine.[4]
Application in PPO-Inhibitor Herbicide Synthesis
The resulting aniline, Ethyl 2-methyl-5-aminobenzoate, is a direct precursor for constructing certain types of PPO-inhibiting herbicides.[2] These herbicides work by inhibiting the protoporphyrinogen oxidase enzyme, which is crucial for chlorophyll biosynthesis in plants, leading to rapid weed death.[3] The aniline can be used to build complex heterocyclic systems characteristic of this herbicide class.
Synthetic Pathway Example: The following diagram illustrates a conceptual pathway where the synthesized aniline is a building block for a hypothetical PPO-inhibitor scaffold.
Caption: Synthetic route to a PPO-inhibitor scaffold.
Data Analysis and Quality Control
Ensuring the purity and identity of the synthesized intermediates is paramount for the success of subsequent reactions.
| Technique | Purpose | Typical Observations |
| TLC | Monitor reaction progress | Disappearance of the starting material spot and appearance of a new, typically more polar, product spot (amine). |
| LC-MS | Confirm product mass | Detection of the expected molecular ion peak for Ethyl 2-methyl-5-aminobenzoate (m/z = 180.09 [M+H]⁺). |
| ¹H NMR | Structural elucidation | Disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and appearance of signals for the amine (-NH₂) protons, along with characteristic shifts in the aromatic region. |
| Purification | Isolate pure compound | Column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization may be used to achieve high purity. |
Conclusion
This compound is a strategically valuable intermediate in agrochemical research and development. Its primary utility stems from its efficient conversion to the corresponding aniline, a key building block for a range of active ingredients, most notably PPO-inhibiting herbicides. The protocols detailed herein provide reliable and adaptable methods for this crucial transformation, enabling researchers to access complex molecular architectures for the discovery of next-generation crop protection agents.
References
- Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- TSI Journals. A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. Organic Chemistry: An Indian Journal.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
- Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. Pest Management Science.
- ResearchGate.
- Unacademy. Preparation of amines: Reduction of nitro compounds.
- ACS Organic & Inorganic Au.
- University of Nebraska–Lincoln. Protoporphyrinogen Oxidase (PPO) Inhibitors.
- ResearchGate. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues.
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"analytical methods for the quantification of Ethyl 2-methyl-5-nitrobenzoate"
An Application Note and Protocol for the Analytical Quantification of Ethyl 2-methyl-5-nitrobenzoate
Abstract
This document provides detailed analytical procedures for the quantitative determination of this compound, a key intermediate in pharmaceutical and chemical synthesis. Ensuring the purity and concentration of such intermediates is critical for process control and final product quality.[1] Two robust, validated analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis and impurity identification. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering step-by-step protocols, method validation guidelines, and expert insights into experimental design.
Introduction and Analyte Properties
This compound is an aromatic nitro compound whose precise quantification is essential for monitoring reaction kinetics, determining yield, and assessing purity. The presence of a nitro-functionalized benzene ring provides a strong chromophore, making it highly suitable for UV-based detection methods. Its ester functionality and substituted aromatic structure dictate its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of Related Analyte (Methyl 2-ethyl-5-nitrobenzoate) Note: Data for the closely related isomer is used as a proxy due to the limited availability of specific data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| IUPAC Name | methyl 2-ethyl-5-nitrobenzoate | [2] |
| Predicted XlogP | 2.4 | [2] |
| Monoisotopic Mass | 209.0688 Da | [2] |
The structural features—specifically the conjugated π-system and the nitro group—are central to the analytical strategies outlined. These features allow for sensitive detection using HPLC-UV, while the compound's expected volatility and thermal stability permit analysis by GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the quantification of non-volatile or thermally sensitive organic molecules in quality control environments.[3] Its high precision, robustness, and simplicity make it ideal for assay and purity testing of this compound. The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Principle and Rationale
In reversed-phase HPLC, the analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile).[4] this compound, being a moderately non-polar molecule, will be retained on the C18 column and eluted by the organic component of the mobile phase. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is a common practice to ensure that any acidic or basic functional groups on the analyte or impurities are in a single ionic state, leading to sharper, more symmetrical peaks.[5] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, which is characteristic of nitroaromatic compounds.[3]
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (LC-MS grade).
-
Reference Standard: this compound of known purity (e.g., >99.5%).
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid | Provides good retention and peak shape for the analyte. Formic acid improves peak symmetry.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 35 °C | Maintains consistent retention times and improves peak efficiency. |
| Detection (λ) | 254 nm | A common wavelength for aromatic compounds; verify the λmax by scanning a standard solution from 200-400 nm.[4] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of Acetonitrile with 400 mL of water and adding 1 mL of Formic acid. Degas the solution using sonication or vacuum filtration.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[3]
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions. A blank (mobile phase) should be injected to ensure no system contamination.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.
-
Perform a linear regression analysis on the curve. The concentration of the analyte in the sample is determined using the regression equation.[6]
-
HPLC Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and sensitivity, making it an excellent confirmatory technique or a primary method for analyzing complex matrices or volatile impurities.[7][8] The mass spectrometer detector provides mass-to-charge ratio information, which can definitively identify the analyte and distinguish it from co-eluting substances.
Principle and Rationale
GC separates volatile and thermally stable compounds in their gaseous phase.[4] The sample is injected into a hot inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. For a moderately polar compound like this compound, a low-to-mid polarity column (e.g., 5% phenyl-polysiloxane) is suitable.[3] After separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected.
-
Electron Ionization (EI): This is a standard, high-energy ionization technique that produces a reproducible fragmentation pattern, often referred to as a chemical "fingerprint," which can be compared against spectral libraries for confident identification.[9]
-
Negative Chemical Ionization (NCI): This is a softer ionization technique that is highly selective for electrophilic compounds, such as those containing nitro groups. NCI can offer significantly enhanced sensitivity (lower detection limits) for nitroaromatic compounds compared to EI.[9]
Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Reagents: Methylene chloride or Ethyl acetate (GC grade), Helium (99.999% purity).
-
Reference Standard: this compound of known purity.
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Parameters | ||
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for assay-level concentrations. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Hold at 180°C for 2 min, then ramp at 20°C/min to 280°C, hold for 5 min. | Separates the analyte from solvent and potential impurities.[10] |
| MS Parameters | ||
| Ion Source Temp. | 230 °C (EI), 150 °C (NCI) | Standard temperatures for maintaining compound integrity and ionization efficiency. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for library matching and structural confirmation. |
| Acquisition Mode | Full Scan (m/z 50-350) or SIM | Full scan for qualitative analysis; Selected Ion Monitoring (SIM) for maximum quantitative sensitivity. |
| Monitored Ions (SIM) | To be determined from the full scan spectrum of the standard (e.g., molecular ion and major fragments). |
Procedure:
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methylene chloride.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methylene chloride to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
-
Analysis:
-
Set up the GC-MS with the specified parameters.
-
Inject a solvent blank, followed by the calibration standards and then the samples.
-
-
Quantification:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (quantitation ion).
-
Construct a calibration curve and determine the sample concentration using the linear regression equation.
-
GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound by GC-MS.
Method Validation
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[1][11] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[12] Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[6]
Table 4: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components).[6] | Peak purity analysis (for HPLC-DAD), no interfering peaks at the analyte's retention time in blanks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | e.g., 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike recovery.[12] | 98.0% - 102.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as Repeatability and Intermediate Precision.[12] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | Limit of Detection: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] | Signal-to-Noise ratio (S/N) of ~3:1. |
| LOQ | Limit of Quantitation: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] | Signal-to-Noise ratio (S/N) of ~10:1. |
Example Validation Data (Hypothetical)
The following tables present hypothetical data that would be generated during the validation of the HPLC-UV method.
Table 5: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 52,150 |
| 20 | 208,900 |
| 50 | 523,500 |
| 100 | 1,045,000 |
| 200 | 2,098,000 |
| Regression Output | |
| Slope | 10465 |
| Y-Intercept | -850 |
| R² | 0.9998 |
Table 6: Example Accuracy and Precision Data (n=6 at 100 µg/mL)
| Replicate | Measured Conc. (µg/mL) | Recovery (%) |
| 1 | 99.5 | 99.5% |
| 2 | 101.2 | 101.2% |
| 3 | 100.3 | 100.3% |
| 4 | 99.8 | 99.8% |
| 5 | 100.7 | 100.7% |
| 6 | 101.5 | 101.5% |
| Mean | 100.5 | 100.5% |
| Std. Dev. | 0.79 | |
| RSD | 0.79% |
Conclusion
This application note provides two comprehensive, reliable, and scientifically sound methods for the quantification of this compound.
-
The HPLC-UV method is presented as a primary technique for routine quality control, offering excellent precision, accuracy, and robustness for assay and purity determinations.
-
The GC-MS method serves as a powerful orthogonal technique, providing unequivocal identification and high sensitivity, which is particularly useful for impurity profiling and confirmatory analysis.
The choice of method will depend on the specific application, available instrumentation, and the required level of specificity.[4] Both protocols are designed to be readily implemented in a laboratory setting and can be validated according to established regulatory guidelines to ensure data integrity and product quality.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChem. Available at: [Link]
- SIELC Technologies. (2018). Ethyl 2-nitrobenzoate.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, K. et al. (n.d.). Analytical method validation: A brief review. International Journal of Students' Research in Technology & Management.
- SGS. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene. NCBI Bookshelf. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 5-Methyl-2-nitrobenzoic acid.
- World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic.
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-nitrobenzoate | SIELC Technologies [sielc.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
Application Note & Protocol: A Guide to the Industrial Scale-Up Synthesis of Ethyl 2-methyl-5-nitrobenzoate
Abstract & Introduction
Ethyl 2-methyl-5-nitrobenzoate is a pivotal chemical intermediate, finding extensive application in the synthesis of active pharmaceutical ingredients (APIs) and various specialty chemicals. Its molecular structure, featuring a nitro group and an ester functionality on a substituted benzene ring, makes it a versatile precursor for further chemical transformations. This guide provides a comprehensive technical overview and a detailed protocol for the robust, safe, and efficient scale-up synthesis of this compound for industrial applications. We will delve into the process chemistry, justify the chosen synthetic route, and provide actionable protocols for synthesis, purification, and quality control, with an unwavering focus on safety and process scalability.
The primary synthetic strategy discussed herein is the electrophilic aromatic substitution (EAS) via nitration of ethyl 2-methylbenzoate. This route is often preferred in an industrial setting over the esterification of 2-methyl-5-nitrobenzoic acid due to factors such as starting material availability and overall process economics.
Synthetic Strategy & Mechanistic Rationale
The synthesis of this compound is achieved through the nitration of ethyl 2-methylbenzoate using a mixed acid system of concentrated nitric and sulfuric acids.
Reaction Scheme:
Ethyl 2-methylbenzoate reacts with a mixture of nitric acid and sulfuric acid to yield this compound.
Causality of Route Selection: The nitration of the readily available ethyl 2-methylbenzoate is a direct, single-step process to introduce the required nitro group. The regioselectivity of this reaction is a critical aspect, governed by the electronic effects of the substituents on the aromatic ring.
-
-CH₃ (Methyl) Group: An activating, ortho-, para-director.
-
-COOEt (Ethyl Ester) Group: A deactivating, meta-director.
The methyl group at C2 directs incoming electrophiles to the C4 and C6 positions, while the ester group at C1 directs to the C3 and C5 positions. The directing vectors converge at the C5 position, making it the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺). This convergence results in high regioselectivity, minimizing the formation of isomeric impurities and simplifying downstream purification, a crucial consideration for industrial-scale production.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the ethyl 2-methylbenzoate ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
The diagram below illustrates the formation of the nitronium ion and its subsequent reaction.
Caption: Mechanism of mixed-acid nitration.
Industrial Scale-Up Protocol
This protocol is designed for a target scale of ~2 kg of final product. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for pilot-scale reactions.
Materials & Equipment
| Reagents | Grade | Equipment |
| Ethyl 2-methylbenzoate | ≥98% | 20 L Jacketed Glass Reactor with overhead stirrer, baffle, and temperature probe |
| Sulfuric Acid (H₂SO₄) | 98% | 10 L Jacketed Glass Addition Funnel |
| Nitric Acid (HNO₃) | 68-70% | Temperature-controlled circulator/chiller |
| Crushed Ice / Deionized Water | N/A | 50 L Quenching Vessel (HDPE or glass-lined) |
| Toluene | ACS Grade | Large separatory funnels or liquid-liquid extraction setup |
| Sodium Bicarbonate (NaHCO₃) | Technical | pH meter or pH strips |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical | Vacuum filtration apparatus (Büchner funnel or filter press) |
| Ethanol | 200 Proof | Rotary evaporator and vacuum oven |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Ethyl 2-methylbenzoate | 164.20 | 1.64 kg | 10.0 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 3.0 L (~5.52 kg) | ~56.3 | 5.6 |
| Nitric Acid (70%) | 63.01 | 0.80 L (~1.12 kg) | ~12.4 | 1.24 |
Step-by-Step Synthesis Protocol
-
Reactor Setup & Inerting: Ensure the 20 L reactor is clean, dry, and equipped with a powerful overhead stirrer, temperature probe, and a nitrogen inlet/outlet connected to a scrubber system to neutralize NOx fumes.
-
Charging Starting Material: Charge the reactor with Ethyl 2-methylbenzoate (1.64 kg).
-
Acid Addition & Cooling: Begin stirring and add concentrated Sulfuric Acid (3.0 L) slowly to the reactor. The addition is exothermic; maintain the temperature below 30°C. Once the addition is complete, cool the reactor jacket to -5°C to 0°C .
-
Preparation of Nitrating Mixture: In a separate vessel, slowly add concentrated Nitric Acid (0.80 L) to concentrated Sulfuric Acid (1.0 L) while cooling in an ice bath. CAUTION: Always add nitric acid to sulfuric acid, never the reverse. This pre-chilled mixture should be prepared just before use.
-
Controlled Nitration: Once the reactor contents are stable at 0°C, begin the dropwise addition of the nitrating mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C . A severe exotherm is a sign of a potential runaway reaction.[1] The total addition time should be approximately 2-3 hours.
-
Reaction Monitoring (IPC): After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 60 minutes. Monitor the reaction progress by taking small, carefully quenched aliquots for TLC or GC analysis to confirm the consumption of the starting material.
-
Reaction Quench: Prepare a 50 L vessel containing 20 kg of crushed ice and 10 L of deionized water. With vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice/water slurry. This must be done at a rate that keeps the quench vessel temperature below 25°C. The crude product will precipitate as a pale yellow solid or oil.
-
Work-up & Isolation:
-
Stir the quenched slurry for 30 minutes to ensure complete precipitation.
-
Filter the crude product using a large Büchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7).
-
Transfer the crude solid to a separatory funnel and dissolve it in Toluene (5 L).
-
Wash the organic layer sequentially with:
-
1 M Sodium Bicarbonate solution (2 x 2 L) to remove residual acids.
-
Brine (1 x 2 L).
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Recrystallization
-
Transfer the crude product to a clean, appropriately sized vessel.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the vessel in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven at 40-45°C until a constant weight is achieved. The expected yield of pure this compound is 75-85%.
Workflow Visualization
The following diagram outlines the complete manufacturing process flow.
Caption: Industrial synthesis workflow for this compound.
Safety & Hazard Management
Nitration reactions are highly energetic and require strict adherence to safety protocols to mitigate risks.[2]
-
Corrosivity & Toxicity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[3][4] Nitric acid fumes and nitrogen dioxide (NOx) gases produced during the reaction are highly toxic upon inhalation.[4]
-
Thermal Runaway: The reaction is highly exothermic. Loss of cooling or too rapid addition of the nitrating mixture can lead to a thermal runaway, resulting in a violent reaction, pressure buildup, and potential explosion.[1]
-
Engineering Controls: All operations must be performed in a reactor system with a reliable cooling jacket and a pressure-relief valve. An efficient gas scrubber system is mandatory to neutralize toxic NOx fumes. Emergency eyewash and shower stations must be readily accessible.[1][3]
-
Personal Protective Equipment (PPE): Personnel must wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit.[4][5]
-
Waste Disposal: Acidic aqueous waste must be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal in accordance with local environmental regulations.
Quality Control & Analytical Specifications
To ensure the final product meets the required standards for industrial use, a comprehensive set of analytical tests must be performed.
| Parameter | Method | Specification |
| Appearance | Visual | Pale yellow to white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum |
| Purity (Assay) | HPLC / GC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 44-47 °C |
| Related Substances | HPLC / GC | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.50% |
| Residual Solvents | GC-HS | Ethanol: ≤ 5000 ppmToluene: ≤ 890 ppm |
HPLC Method Example: A reverse-phase (RP) HPLC method can be used for purity analysis.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Detector: UV at 254 nm
References
- Vertex AI Search. (2024). Nitration reaction safety.
- Vertex AI Search. (2024). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- SIELC Technologies. (2018). Ethyl 2-nitrobenzoate.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education.
Sources
Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Ethyl 2-methyl-5-nitrobenzoate
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These aromatic amines are indispensable building blocks for a vast spectrum of high-value chemicals, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The catalytic hydrogenation of Ethyl 2-methyl-5-nitrobenzoate to produce Ethyl 2-methyl-5-aminobenzoate is a prime example of this critical reaction class. The resulting product serves as a key intermediate, where the amino and ester functionalities provide versatile handles for further molecular elaboration in drug development pipelines.[2]
This guide provides an in-depth exploration of this specific hydrogenation, grounded in established chemical principles and field-proven laboratory practices. We will dissect the reaction mechanism, compare common catalytic systems like Palladium on Carbon (Pd/C) and Raney® Nickel, and present detailed, step-by-step protocols suitable for a research environment.[3][4] A paramount emphasis is placed on operational safety, addressing the inherent hazards of working with high-pressure hydrogen and pyrophoric catalysts.
Mechanistic Rationale and Core Principles
The conversion of a nitro group to an amine via catalytic hydrogenation is not a single-step event but a sequential reduction process that occurs on the surface of a heterogeneous catalyst.
Reaction Pathway: The generally accepted mechanism involves the stepwise addition of hydrogen atoms.[5]
-
Nitro to Nitroso: The nitro group (NO₂) is first reduced to a nitroso group (NO).
-
Nitroso to Hydroxylamine: The nitroso intermediate is rapidly hydrogenated to the corresponding hydroxylamine (NHOH).
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the stable primary amine (NH₂).
The catalyst, typically a noble metal like palladium or a base metal like nickel, plays a pivotal role.[5][6] It functions by adsorbing molecular hydrogen (H₂), dissociating it into reactive atomic hydrogen on its surface, and simultaneously binding the nitroarene substrate. This co-adsorption facilitates the efficient transfer of hydrogen atoms to the nitro group, driving the reduction forward.
While gaseous hydrogen is the most atom-economical reductant, safety and handling concerns have led to the widespread use of transfer hydrogenation .[3] In this alternative, a stable organic molecule, such as formic acid, ammonium formate, or hydrazine hydrate, serves as the hydrogen donor in situ, eliminating the need for high-pressure hydrogen gas cylinders.[1][7][8][9]
Catalyst Selection: A Comparative Analysis
The choice of catalyst is the most critical parameter influencing reaction efficiency, selectivity, and operational conditions.
Palladium on Carbon (Pd/C)
Palladium supported on activated carbon is the preeminent catalyst for nitro group reductions due to its exceptional activity and selectivity under mild conditions.[4][10]
-
Expertise & Rationale: The high efficacy of Pd/C stems from its optimal balance of hydrogen adsorption/dissociation and substrate binding. It is remarkably chemoselective for the nitro group, leaving other reducible functionalities, such as the ester group in our target molecule, intact. Its heterogeneous nature allows for simple removal post-reaction via filtration, a significant advantage for product purification.[1] For laboratory-scale synthesis, 5% or 10% Pd/C loadings are standard.
Raney® Nickel
Developed by Murray Raney, this high-surface-area nickel catalyst is a cost-effective and robust alternative to precious metal catalysts.[6][11][12]
-
Expertise & Rationale: Raney Nickel is a "spongy" or "skeletal" catalyst with hydrogen absorbed into its porous structure during activation.[12] It is highly active for the hydrogenation of a wide range of functional groups, including nitro compounds.[12][13] However, it typically requires more forcing conditions—higher temperatures and pressures—compared to Pd/C.[4] Its primary drawback is its pyrophoric nature; it can ignite spontaneously upon exposure to air, necessitating careful handling as a slurry in water or a suitable solvent.[12]
Experimental Workflow and Logic
The following diagram outlines the critical stages of a successful catalytic hydrogenation experiment, emphasizing the logical flow from setup to product isolation.
Caption: Workflow for a safe and effective catalytic hydrogenation.
Quantitative Data Summary
Optimizing a hydrogenation reaction requires balancing several variables. The table below summarizes typical starting conditions for the reduction of a substituted nitrobenzoate.
| Parameter | Protocol 1: Pd/C (Atmospheric) | Protocol 2: Raney® Nickel (High Pressure) | Rationale |
| Catalyst | 5-10% Palladium on Carbon | Raney® Nickel (slurry in water/ethanol) | Pd/C offers higher activity at milder conditions.[4] Raney Ni is a cost-effective alternative.[6] |
| Catalyst Loading | 1-5 mol% (of Pd metal) | 5-15 wt% (relative to substrate) | Balances reaction rate with cost and ease of filtration. |
| Hydrogen Source | H₂ gas (balloon) or Transfer Agent | H₂ gas (cylinder) | Balloon pressure is sufficient for many Pd/C reactions. Higher pressure is often needed for Raney Ni.[4] |
| H₂ Pressure | ~1 atm (balloon) | 50-500 psi (3.5 - 35 bar) | Increased pressure accelerates the reaction by increasing dissolved H₂ concentration.[4] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol | Protic solvents are common and help solubilize reactants and stabilize intermediates.[4][14] |
| Temperature | 25-60 °C | 50-100 °C | Reaction is exothermic; start at RT. Gentle heating may be required, but excessive heat can cause side reactions.[3][15] |
| Reaction Time | 1-8 hours | 2-12 hours | Highly dependent on substrate, catalyst activity, temperature, and pressure. Must be monitored. |
Detailed Experimental Protocols
Safety First: All hydrogenation procedures must be performed in a well-ventilated chemical fume hood.[16][17] Adherence to strict safety protocols for handling flammable gases and pyrophoric catalysts is mandatory.[14][18] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[17]
Protocol 1: Hydrogenation using Pd/C at Atmospheric Pressure
This protocol is ideal for small-scale laboratory synthesis due to its operational simplicity.
Materials & Equipment:
-
This compound
-
10% Pd/C catalyst
-
Anhydrous Ethanol (or Methanol)
-
Two or three-necked round-bottom flask with a magnetic stir bar
-
Septa, gas inlet adapter, and vacuum/nitrogen manifold
-
Hydrogen balloon (filled from a regulated H₂ cylinder)
-
Celite® (diatomaceous earth) for filtration
-
Buchner funnel and filter flask
Procedure:
-
Reactor Setup: To a 100 mL three-necked flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 4.78 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., 50 mg, ~5 mol% Pd). Causality: Adding the catalyst under an inert gas prevents any potential ignition of the dry powder with air.[14]
-
Solvent Addition: Add anhydrous ethanol (e.g., 25 mL) via cannula or syringe.
-
Inerting: Seal the flask, attach it to a nitrogen/vacuum manifold, and subject it to 3-5 cycles of evacuating the flask and backfilling with nitrogen. Causality: This step is critical to remove all oxygen from the system, preventing the formation of a potentially explosive hydrogen-air mixture.[14][18]
-
Hydrogenation: Evacuate the nitrogen one final time and backfill with hydrogen from the balloon. For thoroughness, this can be repeated twice.
-
Reaction: Begin vigorous stirring. The reaction is often mildly exothermic. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-6 hours).
-
Post-Reaction Purge: Once complete, evacuate the hydrogen atmosphere and purge the flask with nitrogen for several minutes to remove all residual hydrogen.[18]
-
Catalyst Removal: Prepare a small pad of Celite® (approx. 1 cm thick) in a Buchner funnel and wet it with ethanol. Under a nitrogen counter-flow, filter the reaction mixture through the Celite pad. Wash the flask and the filter cake with additional ethanol. Trustworthiness: The filtered catalyst is highly pyrophoric and must not be allowed to dry.[18] Immediately quench the Celite pad and catalyst by transferring it to a beaker of water. Keep it wet until proper disposal.[14][18]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-methyl-5-aminobenzoate. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
Protocol 2: Hydrogenation using Raney® Nickel in a High-Pressure Autoclave
This protocol is suited for larger-scale reactions or when higher reactivity is needed.
Materials & Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) with a stirrer, pressure gauge, and gas inlets/outlets
-
This compound
-
Raney® Nickel 2800 slurry (in water)
-
Ethanol
-
Nitrogen and Hydrogen gas cylinders with regulators
Procedure:
-
Reactor Charging: To the autoclave vessel, add this compound (e.g., 10.0 g, 47.8 mmol) and ethanol (e.g., 100 mL).
-
Catalyst Addition: Carefully weigh the Raney® Nickel slurry (e.g., ~1.0 g of wet catalyst). Rinse it into the reactor with a small amount of ethanol. Causality: Raney® Nickel must be handled as a wet slurry at all times to prevent ignition in air.[15]
-
System Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Pressurize with nitrogen to ~100 psi and check for leaks. Vent the pressure. Repeat the nitrogen pressurize/vent cycle 5-7 times to ensure complete removal of oxygen.[15][16]
-
Hydrogenation: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 100-200 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60 °C). The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. Maintain the pressure by adding more hydrogen as needed.
-
Shutdown and Purge: After the reaction is complete (i.e., hydrogen uptake ceases), cool the autoclave to room temperature. Carefully vent the excess hydrogen into the fume hood exhaust.[16] Purge the system with nitrogen at least 5 times to remove all residual hydrogen.[16]
-
Catalyst Removal: Carefully open the reactor. Allow the dense Raney® Nickel catalyst to settle, then decant the supernatant product solution. Alternatively, filter the mixture under a nitrogen blanket.
-
Isolation: The decanted/filtered solution is concentrated under reduced pressure to afford the crude product, which can be purified as described in Protocol 1. The catalyst should be stored under water for reuse or deactivated for disposal according to safety guidelines.
References
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Labfirst Scientific. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]
-
Hydrogenation SOP. University of Wisconsin-Madison. [Link]
-
Transfer hydrogenation processes of nitro compounds catalyzed by... ResearchGate. [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit? Amar Equipment Blog. [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. PMC - NIH. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. ResearchGate. [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][18]diazepin-2-ylamino)benzoate. ResearchGate. [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
(PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. ResearchGate. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. ResearchGate. [Link]
- Preparation method of ethyl p-aminobenzoate.
-
Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. ResearchGate. [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. acs.org [acs.org]
- 12. Raney nickel - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. njhjchem.com [njhjchem.com]
- 17. weihaicm.com [weihaicm.com]
- 18. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-5-nitrobenzoate
Welcome to the technical support guide for the synthesis of Ethyl 2-methyl-5-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive guide.
Recommended Synthetic Pathway & Core Logic
The synthesis of this compound is typically approached via one of two primary routes. While both are chemically sound, our experience indicates that Route A (Esterification followed by Nitration) generally provides a cleaner reaction profile and is easier to control.
-
Route A: Esterification → Nitration: 2-methylbenzoic acid is first converted to Ethyl 2-methylbenzoate via Fischer esterification. This ester is then subjected to electrophilic aromatic substitution (nitration) to yield the final product.
-
Route B: Nitration → Esterification: 2-methylbenzoic acid is first nitrated to form 2-methyl-5-nitrobenzoic acid, which is subsequently esterified.
Why Route A is Often Preferred: The ester group (-COOEt) is an electron-withdrawing, meta-directing deactivator of the benzene ring.[1] The methyl group (-CH₃) is an electron-donating, ortho, para-directing activator.[2] When nitrating Ethyl 2-methylbenzoate, the deactivating effect of the ester group moderates the reaction, reducing the risk of over-nitration (dinitration) and other side reactions.[3] Furthermore, the directing effects of the two groups are convergent: the desired C-5 position is para to the activating methyl group and meta to the deactivating ester group, promoting regioselectivity.
Caption: Comparison of the two primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, focusing on the preferred pathway (Route A).
Problem Area 1: Low Yield
Q1: My Fischer esterification of 2-methylbenzoic acid has a low yield (<70%). What are the common causes and solutions?
This is a classic equilibrium-driven reaction, and low yields are typically due to the presence of water or incomplete reaction.[4]
Causality & Solution: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[5] Carboxylic Acid + Alcohol ⇌ Ester + Water
According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either removing water as it forms or by using a large excess of one of the reactants (typically the alcohol, as it is often used as the solvent).[5][6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Your starting materials and glassware must be scrupulously dry.[7][8] Water in the reaction mixture will drive the equilibrium back towards the reactants, reducing your yield.[4] Flame-dry your flask and use anhydrous alcohol.
-
Use Excess Alcohol: Employing the alcohol (ethanol) as the reaction solvent provides a large molar excess, which pushes the equilibrium to the right. A common ratio is 8-10 mL of anhydrous ethanol per gram of carboxylic acid.[8]
-
Effective Catalysis: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9] A typical loading for H₂SO₄ is ~1-3% of the total reaction volume.
-
Sufficient Reaction Time & Temperature: The reaction should be heated to reflux and monitored until completion (e.g., by TLC). Insufficient heating or time will result in an incomplete reaction.[4] A typical reflux time is 1-3 hours.[9]
Q2: My nitration of Ethyl 2-methylbenzoate resulted in a low yield of isolated product. Where did my product go?
Low yields in nitration are almost always linked to improper temperature control, procedural losses during workup, or incomplete reaction.
Caption: A troubleshooting flowchart for diagnosing low yields in the nitration step.
Troubleshooting Steps:
-
Strict Temperature Control: The nitration of activated rings is highly exothermic. The addition of the nitrating mixture must be done slowly and dropwise while cooling the reaction flask in an ice bath to maintain an internal temperature between 0-15°C.[3] Higher temperatures can lead to the formation of dinitro byproducts and phenolic impurities, significantly reducing the yield of the desired product.[3]
-
Careful Workup: The product is precipitated by pouring the reaction mixture onto crushed ice.[10] Ensure you use a sufficient amount of ice to keep the temperature low during quenching. Losses can occur if the product is slightly soluble in the aqueous acidic mixture or if glassware is not rinsed thoroughly during transfers.[7]
-
Reagent Purity: Ensure your starting ester is pure and dry. Impurities can lead to side reactions. Use high-purity concentrated nitric and sulfuric acids.[3]
Problem Area 2: Product Purity
Q3: My TLC analysis after nitration shows multiple spots. What are the likely impurities?
The primary impurities are typically positional isomers or over-nitrated products.
-
Positional Isomers: While the 5-nitro isomer is favored, small amounts of other isomers can form. The most likely is Ethyl 2-methyl-3-nitrobenzoate , where nitration occurred ortho to the methyl group.
-
Dinitro Compounds: If the reaction temperature was too high or an excess of nitrating agent was used, dinitration can occur.[3]
-
Unreacted Starting Material: If the reaction was incomplete, you will see a spot corresponding to Ethyl 2-methylbenzoate.
-
Oxidation Products: Harsh conditions can sometimes lead to the oxidation of the methyl group.
Solution: These impurities can usually be removed by careful recrystallization.[3][10] Methanol or an ethanol/water mixture is often effective. If recrystallization fails to provide a pure product, flash column chromatography may be necessary.
Q4: My final product is a persistent oil and will not crystallize during workup or purification. What can I do?
Oiling out is a common problem, often caused by residual impurities or solvent.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.
-
Re-purify: The oil may be an indication of significant impurities that are depressing the melting point. Re-dissolve the oil in a minimal amount of a suitable solvent (like ethyl acetate), wash again with a dilute sodium bicarbonate solution and then brine, dry thoroughly over MgSO₄ or Na₂SO₄, and re-attempt the crystallization.[9]
-
Solvent Choice: Ensure you are using the correct recrystallization solvent. For this compound, try dissolving the oil in a minimal amount of hot ethanol and then slowly adding cold water until turbidity persists, then allow it to cool slowly.[10]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in the nitration step?
Sulfuric acid serves two critical functions. First, it acts as a dehydrating agent. Second, and more importantly, it is a stronger acid than nitric acid and protonates it, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺) , the active species that attacks the benzene ring.[11][12] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Q2: Can I use a different nitrating agent?
While the classic mixture of concentrated HNO₃/H₂SO₄ is most common, other reagents can be used. A mixture of fuming nitric acid and acetic anhydride is an alternative that can offer high selectivity under milder conditions, avoiding the use of strong sulfuric acid.[2] However, this mixture must be handled with extreme care as it can be explosive. For most applications, the standard mixed acid protocol is reliable and well-understood.[1]
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
For Esterification: Spot the reaction mixture against a standard of the starting carboxylic acid. The reaction is complete when the acid spot has disappeared. A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1).
-
For Nitration: Spot the reaction mixture against a standard of the starting ester. The reaction is complete when the ester spot has disappeared and a new, typically lower Rf spot corresponding to the more polar nitro-product is dominant. Use the same mobile phase as above.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of Ethyl 2-methylbenzoate
| Parameter | Recommended Value | Rationale |
| Reactants | 2-Methylbenzoic Acid, Anhydrous Ethanol | Ethanol serves as both reactant and solvent.[8] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Strong acid catalyst to protonate the carbonyl.[9] |
| Temperature | Reflux (~78 °C for Ethanol) | Provides thermal energy to overcome activation barrier. |
| Reaction Time | 1-3 hours | Allow sufficient time for equilibrium to be reached.[9] |
| Workup | Extraction with NaHCO₃(aq) | Neutralizes the acid catalyst and removes unreacted carboxylic acid.[9] |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 2-methylbenzoic acid (1.0 eq).
-
Add anhydrous ethanol (approx. 8-10 mL per gram of acid).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 0.2 mL for every 10 mL of ethanol).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, caution: CO₂ evolution ), and finally with brine (30 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 2-methylbenzoate, which can often be used in the next step without further purification.
Protocol 2: Nitration of Ethyl 2-methylbenzoate
| Parameter | Recommended Value | Rationale |
| Reactants | Ethyl 2-methylbenzoate, Conc. HNO₃, Conc. H₂SO₄ | Standard mixed-acid nitration.[1] |
| Temperature | 0-15 °C | Critical for preventing side reactions and dinitration.[3] |
| Addition Rate | Slow, dropwise | Controls the exothermic reaction. |
| Reaction Time | 15 min addition, 15 min standing | Allows for complete reaction without product degradation.[3] |
| Workup | Quench on crushed ice | Precipitates the solid product and dissipates heat.[10] |
Step-by-Step Procedure:
-
In a flask, add Ethyl 2-methylbenzoate (1.0 eq) and cool it in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 2.5 eq) while keeping the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in an ice bath. Always add acid to acid slowly. [1]
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of the ester over 15-20 minutes. Crucially, maintain the internal reaction temperature between 5-15 °C. [3]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for another 15 minutes.[3]
-
Slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice (approx. 10 g of ice per 1 mL of reaction mixture) with vigorous stirring.[10]
-
A solid precipitate of crude this compound should form. Allow all the ice to melt.
-
Isolate the solid product by vacuum filtration and wash the filter cake with several portions of cold water until the filtrate is neutral.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol to just dissolve the solid at boiling temperature.[3] If the product remains an oil, you may need to use an ethanol/water solvent pair as described in Q4.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to obtain pure this compound. Characterize by melting point and spectroscopy.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab? [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]
-
Esterification Lab Answers. Esterification Lab Answers. [Link]
-
University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
JoVE. (2020). Video: Esterification - Prep. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Quora. (2016). How can you determine the nitration of methyl benzoate? [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Truman State University. Fischer Esterification of 3-nitrobenzoic acid 2017. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. Video: Esterification - Prep [jove.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. aiinmr.com [aiinmr.com]
- 12. quora.com [quora.com]
Technical Support Center: Purification of Ethyl 2-methyl-5-nitrobenzoate
Welcome to the technical support center for Ethyl 2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and validated protocols to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Common Purification Issues (Q&A)
This section addresses the most frequent problems observed during the workup and purification of this compound, providing causal explanations and actionable solutions.
Q1: My crude product is a persistent oil and fails to solidify, even after scratching and cooling. What is happening and how can I fix it?
A1: This is a classic sign of significant impurities depressing the freezing point of your desired compound. The primary culprits are often isomeric byproducts, residual solvent, or unreacted starting materials which disrupt the formation of a stable crystal lattice.[1][2]
-
Causality: The nitration of ethyl 2-methylbenzoate is a regioselective reaction, but it is rarely perfectly selective. The methyl group is an ortho, para-director, while the ethyl ester group is a meta-director. This can lead to the formation of various isomers (e.g., ethyl 2-methyl-3-nitrobenzoate) alongside the desired this compound. These isomers often have lower melting points and form eutectic mixtures with the main product, resulting in an oil. Furthermore, elevated reaction temperatures can lead to dinitro compounds or phenolic impurities, which further contribute to the problem.[3][4]
-
Troubleshooting Steps:
-
Confirm Impurity Profile: Before attempting a bulk purification, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the complexity of the mixture.[5]
-
Aqueous Wash: Transfer the oil to a separatory funnel, dissolve it in a water-immiscible solvent like ethyl acetate or dichloromethane, and wash it sequentially with a dilute sodium bicarbonate (NaHCO₃) solution to remove acidic impurities (like hydrolyzed product or residual nitrating acids), followed by a brine wash to remove residual water.[6]
-
Solvent Removal: Ensure all extraction solvent is thoroughly removed under reduced pressure using a rotary evaporator. Co-evaporating with a solvent like toluene can help remove traces of water.
-
Attempt Crystallization Again: After this initial cleanup, try to induce crystallization from a minimal amount of a suitable solvent (see Section 2, SOP 1).
-
If Oiling Persists: If the product still fails to solidify, column chromatography is the most effective next step to separate the desired product from the impurities causing the oiling.[2][7]
-
Q2: My product solidified, but the melting point is low and the range is broad (e.g., 5-10 °C). How can I improve its purity?
A2: A low, broad melting point is a definitive indicator of an impure crystalline solid.[8] The most effective method for purifying a solid with this profile is recrystallization, provided a suitable solvent system can be identified.
-
Causality: Impurities trapped within the crystal lattice disrupt its structure, requiring less energy (a lower temperature) to break it down. The melting process occurs over a wider temperature range as different parts of the impure solid melt at different temperatures.[8]
-
Solution: Systematic Recrystallization
-
The goal is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold, while impurities remain soluble even at low temperatures.[9][10]
-
Refer to Section 2, SOP 1: Recrystallization of this compound for a detailed, step-by-step protocol. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroaromatic esters.[3][11]
-
Q3: My TLC/HPLC analysis shows multiple spots/peaks with similar Rf/retention times to my product. How do I effectively remove these isomeric impurities?
A3: The separation of positional isomers is a common and significant challenge in aromatic chemistry. Due to their similar polarities and physical properties, simple recrystallization may not be sufficient. Flash column chromatography is the gold standard for this type of separation.[7][12]
-
Causality: Isomers of Ethyl 2-methyl-nitrobenzoate will have very similar molecular weights and functional groups, leading to comparable solubility and polarity. This makes their separation by simple physical methods difficult. Chromatography exploits subtle differences in their interaction with the stationary phase to achieve separation.[7]
-
Solution: Flash Column Chromatography
-
This technique uses a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their polarity.
-
Refer to Section 2, SOP 2: Flash Column Chromatography for Isomer Separation for a detailed protocol on developing a solvent system and running the column.
-
Q4: My final product has a persistent yellow or brownish discoloration. What causes this and how can I obtain a colorless product?
A4: Discoloration in nitrated aromatic compounds often stems from trace amounts of nitrophenolic byproducts or other colored impurities formed during the reaction, especially if the temperature was not strictly controlled.[3]
-
Troubleshooting Steps:
-
Recrystallization with Charcoal: During the hot dissolution step of recrystallization (see SOP 1), add a very small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration through a fluted filter paper to remove the charcoal. Caution: Never use vacuum filtration for hot solutions, as the rapid cooling will cause premature crystallization in the funnel.
-
Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to obtain pure, colorless crystals.
-
Q5: My yield after recrystallization is very low (<50%). What are the common causes and how can I improve it?
A5: A low recovery rate from recrystallization is a frequent issue that can almost always be traced back to procedural steps.[1]
-
Common Causes & Solutions:
-
Using Too Much Solvent: This is the most common error. If you exceed the minimum amount of hot solvent required to dissolve the solid, a significant portion of your product will remain dissolved in the mother liquor upon cooling.
-
Solution: If you suspect this, you can try to boil off some of the solvent to re-saturate the solution and cool it again. For future attempts, add the hot solvent in small portions until the solid just dissolves.[1]
-
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration (to remove insolubles), you will lose product on the filter paper.
-
Solution: Use a heated or insulated funnel and pre-heat it with hot solvent before filtering your product solution. Ensure the receiving flask is also warm.
-
-
Incomplete Crystallization: Cooling the solution for too short a time or not cooling to a low enough temperature (e.g., in an ice bath) will leave product in the solution.
-
Solution: Allow the flask to cool slowly to room temperature first to form well-defined crystals, then place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Q6: I suspect ester hydrolysis to 2-methyl-5-nitrobenzoic acid has occurred. How do I detect and remove this impurity?
A6: Ester hydrolysis can occur if water is present during the reaction or, more commonly, during an improperly managed workup.[13][14] The resulting carboxylic acid is a significant impurity.
-
Detection:
-
TLC: The carboxylic acid is much more polar than the ester and will have a significantly lower Rf value. It will often streak on a silica gel plate unless a small amount of acetic acid is added to the eluent.
-
Acid/Base Extraction: The carboxylic acid can be easily removed.
-
-
Purification Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will react to form its sodium salt, which is water-soluble and will move to the aqueous layer.[7] R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
Separate the layers. The organic layer now contains the purified ester.
-
Wash the organic layer with water, then brine, and dry it over anhydrous sodium sulfate before removing the solvent.
-
Section 2: Standard Operating Protocols (SOPs)
SOP 1: Recrystallization of this compound
This protocol describes the standard procedure for purifying the title compound via recrystallization, a fundamental technique for removing small amounts of impurities from a solid product.[10]
Materials:
-
Crude this compound
-
Erlenmeyer flasks (2)
-
Hot plate
-
Recrystallization solvent (e.g., Ethanol 95%)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. The ideal solvent dissolves the product when hot but not when cold.[9] Ethanol or Methanol are excellent starting points.[3][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry. Heat the mixture gently on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[1]
-
Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[1]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[15]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry. The absence of solvent odor and a free-flowing consistency indicate that the product is dry.
SOP 2: Flash Column Chromatography for Isomer Separation
This protocol is for separating this compound from closely related isomers when recrystallization is ineffective.[7]
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Crude product
-
Collection tubes/flasks
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude product in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal eluent system will provide good separation between the spots, with the desired product having an Rf value of approximately 0.25-0.35.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate content. This allows less polar impurities (like starting material) to elute first, followed by the desired product and then more polar isomers. |
| Sample Loading | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column. This typically results in better separation than loading the sample as a concentrated solution ("wet loading"). |
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column about halfway with the initial, low-polarity eluent.
-
In a beaker, create a slurry of silica gel in the same eluent. Pour this slurry into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Drain the solvent until it is just level with the top of the silica bed.
-
Carefully add your dry-loaded sample to the top of the column, creating a thin, even band.
-
Add a thin layer of sand on top of your sample to prevent it from being disturbed.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.
-
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 3: Visualization of Workflows and Concepts
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying the crude product obtained from the synthesis of this compound.
Caption: Decision workflow for purification of this compound.
Sources of Impurities in Synthesis
This diagram illustrates the potential side reactions and incomplete conversions that lead to common impurities during the nitration of ethyl 2-methylbenzoate.
Caption: Common impurity sources from the nitration reaction.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the purpose of pouring the reaction mixture onto ice? Pouring the acidic reaction mixture into a large volume of ice water serves two critical functions. First, it effectively quenches the reaction by rapidly diluting the acid catalysts. Second, since most organic nitro compounds are insoluble in water, this step causes the crude product to precipitate out of the aqueous solution, allowing for its isolation by filtration.[3][11]
FAQ 2: Why is it important to keep the nitration reaction temperature low? Controlling the temperature, typically keeping it below 15°C, is crucial for two reasons. Firstly, nitration is a highly exothermic reaction, and low temperatures prevent it from becoming uncontrollable. Secondly, and more importantly for purity, higher temperatures provide enough activation energy to add a second nitro group to the ring, leading to the formation of dinitro byproducts, which are difficult to separate.[3][4][16]
FAQ 3: What is the role of washing the crude product with cold methanol or ethanol during the initial filtration? This is a form of crude purification. Some isomeric byproducts, particularly the ortho-isomers in similar nitrations, are often more soluble in cold alcohol than the desired meta or para products.[3][17] A quick wash with a small amount of ice-cold alcohol can dissolve and remove a significant portion of these highly soluble impurities before you proceed to a more rigorous purification like recrystallization, making that subsequent step more effective.
References
-
Quora. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Available at: [Link]
- Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54220219, Methyl 2-ethyl-5-nitrobenzoate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4). Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
ChemBK. (2024). ETHYL M-NITROBENZOATE - Physico-chemical Properties. Available at: [Link]
-
Unknown Source. (n.d.). Guide for crystallization. Available at: [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
-
Unknown Source. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]
-
Unknown Source. (n.d.). Macroscale Nitration of Methyl Benzoate. Available at: [Link]
-
Unknown Source. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Available at: [Link]
-
Unknown Source. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]
-
Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66598, Ethyl 2-methylbenzoate. Available at: [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Available at: [Link]
-
PubMed. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Available at: [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 9. unifr.ch [unifr.ch]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Nitration of Ethyl 2-Methylbenzoate
Welcome to the technical support center for the nitration of ethyl 2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions inherent to this process.
I. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that may arise during the nitration of ethyl 2-methylbenzoate, providing insights into their causes and actionable solutions.
Issue 1: Lower than Expected Yield of the Desired Mononitrated Product
Symptoms:
-
After workup and purification, the isolated yield of the desired ethyl 2-methyl-nitrobenzoate isomer is significantly lower than anticipated.
-
TLC or GC analysis of the crude product shows a complex mixture of spots/peaks.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction. The nitration may not have gone to completion.
-
Expert Insight: The generation of the nitronium ion (NO₂⁺), the active electrophile, is an equilibrium process.[1][2] Insufficient acid concentration or the presence of water can hinder its formation.[3][4]
-
Solution:
-
Verify Reagent Quality: Use fresh, concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Older reagents can absorb atmospheric moisture, reducing their effectiveness.
-
Optimize Reaction Time and Temperature: While low temperatures are crucial to control side reactions, the reaction may be sluggish. After the initial controlled addition of the nitrating mixture at 0-10°C, consider allowing the reaction to stir at a slightly elevated temperature (e.g., room temperature) for a short period (e.g., 15-30 minutes) to ensure completion.[5] Monitor the reaction progress by TLC or GC if possible.
-
-
-
Cause B: Polynitration. The formation of dinitrated or even trinitrated products can significantly reduce the yield of the desired mononitrated compound.[6][7][8]
-
Expert Insight: The initial nitro group is deactivating, making subsequent nitrations slower. However, forcing conditions such as high temperatures or prolonged reaction times can lead to polynitration.[9][10][11][12]
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture.[5] This is the most critical parameter for preventing over-nitration.[5]
-
Controlled Addition: Add the nitrating mixture dropwise with efficient stirring to avoid localized "hot spots" where the temperature can rise, promoting polynitration.[13]
-
Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure complete mononitration without excessively favoring polynitration.
-
-
Issue 2: Presence of a Carboxylic Acid Byproduct (2-Methyl-Nitrobenzoic Acid)
Symptoms:
-
The crude product is partially soluble in aqueous sodium bicarbonate solution with effervescence.
-
IR analysis of the crude product shows a broad O-H stretch characteristic of a carboxylic acid.
-
The melting point of the crude product is broad and lower than expected for the pure ester.
Potential Cause: Ester Hydrolysis. The strongly acidic conditions and the presence of water (even in trace amounts) can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[14][15]
-
Expert Insight: This side reaction is particularly sensitive to temperature. Higher temperatures significantly accelerate the rate of acid-catalyzed ester hydrolysis.[3]
-
Solution:
-
Maintain Low Temperatures: As with preventing polynitration, strict temperature control (0-10°C) is paramount to minimize ester hydrolysis.[3]
-
Use Concentrated Acids: Employing highly concentrated sulfuric and nitric acids minimizes the initial water content in the reaction mixture, thereby disfavoring hydrolysis.[3]
-
Prompt Workup: Once the reaction is complete, proceed with the workup (quenching on ice) without undue delay to minimize the ester's exposure to the harsh acidic conditions.
-
Issue 3: Formation of Oxidized Byproducts
Symptoms:
-
The crude product has a dark brown or reddish color.
-
Complex, difficult-to-separate impurities are observed during purification.
-
In extreme cases of a runaway reaction, the evolution of brown nitrogen dioxide (NO₂) gas may be observed.
Potential Cause: Oxidation of the Methyl Group. The benzylic methyl group is susceptible to oxidation under strong nitrating conditions.
-
Expert Insight: The presence of free nitrogen oxides (NOx) in the nitric acid can promote the oxidation of the methyl group on the toluene derivative.[16] This is a highly exothermic process that can lead to a dangerous runaway reaction.[16]
-
Solution:
-
High-Purity Nitric Acid: Use nitric acid with low concentrations of dissolved nitrogen oxides. Fuming nitric acid, in particular, can be more oxidizing.
-
Temperature Control: Rigorous temperature control is essential to prevent the onset of exothermic oxidative side reactions.
-
Urea Addition (Optional): In some nitration protocols, a small amount of urea is added to the reaction mixture to scavenge any nitrous acid present, which can be a precursor to oxidizing species.
-
Issue 4: Unexpected Isomer Distribution
Symptoms:
-
NMR analysis reveals a higher-than-expected proportion of ortho- or para-nitrated isomers.
Potential Cause: Deviations in Directing Group Effects. While the ester group is primarily a meta-director and the methyl group is an ortho-, para-director, the final isomer distribution is a result of the interplay between these two groups.
-
Expert Insight: In ethyl 2-methylbenzoate, the ester group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. The positions meta to the ester are 3 and 5. The positions ortho and para to the methyl group are 3 and 6, and 4, respectively. The directing effects reinforce substitution at the 3-position. Steric hindrance from the ortho-methyl and ortho-ester groups will disfavor substitution at the 6- and adjacent positions.
-
Solution:
-
Reaction Conditions: Isomer distribution can sometimes be subtly influenced by reaction temperature and the specific composition of the nitrating agent. Ensure consistent and well-controlled conditions for reproducible results.
-
Structural Confirmation: Thoroughly characterize the product mixture using techniques like NMR and GC-MS to accurately quantify the isomer ratios.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitration of ethyl 2-methylbenzoate?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][17] Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[9][18] The π-electron system of the aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[10] Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the ring, restoring aromaticity and yielding the nitrated product.[10]
Q2: Why is a mixture of concentrated nitric and sulfuric acids used?
A2: Sulfuric acid is a stronger acid than nitric acid. Its role is to act as a catalyst to generate the nitronium ion (NO₂⁺), which is a much more potent electrophile than nitric acid itself.[10][18] The presence of sulfuric acid shifts the equilibrium towards the formation of the nitronium ion, thereby increasing the rate of the nitration reaction.[19]
Q3: What are the expected major and minor products of this reaction?
A3: The two substituents on the ring, the methyl group (-CH₃) and the ethyl ester group (-COOEt), direct the incoming nitro group. The methyl group is an ortho-, para-director, while the ester group is a meta-director. The directing effects are as follows:
-
-CH₃ group (ortho-, para-directing): Directs to positions 3, 4, and 6.
-
-COOEt group (meta-directing): Directs to positions 4 and 6.
Considering both electronic and steric effects, the major product is expected to be ethyl 2-methyl-4-nitrobenzoate and ethyl 2-methyl-6-nitrobenzoate , where the directing effects of both groups are reinforcing or less sterically hindered. The formation of other isomers is possible but they are generally expected to be minor products.
Q4: How can I effectively purify the crude product?
A4: Recrystallization is a common and effective method for purifying the solid product. A suitable solvent would be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often good choices for this type of compound.[3] If significant amounts of the carboxylic acid byproduct are present, a preliminary wash of the crude solid with a dilute solution of sodium bicarbonate can help remove this impurity before recrystallization.
Q5: What safety precautions are essential during this experiment?
A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire experiment in a well-ventilated fume hood.
-
Acid Handling: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[4][20] Handle with extreme care. Always add sulfuric acid to nitric acid slowly and with cooling, never the other way around.
-
Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.[13] A runaway reaction can occur if the temperature is not properly managed.[16]
-
Quenching: Quench the reaction by pouring it slowly onto crushed ice with stirring. This safely neutralizes the excess nitrating agent and precipitates the product.
III. Experimental Protocols & Data
Protocol: Nitration of Ethyl 2-Methylbenzoate
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with gentle swirling. Keep this mixture chilled.
-
Reaction Setup: In a separate flask, dissolve 1.0 g of ethyl 2-methylbenzoate in 2.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 10°C.
-
Addition of Nitrating Mixture: Using a dropping pipette, add the chilled nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then let it stand at room temperature for another 15 minutes.
-
Workup: Pour the reaction mixture slowly and with stirring onto 20 g of crushed ice in a beaker.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol.
Table 1: Influence of Temperature on Side Product Formation (Illustrative)
| Reaction Temperature | Desired Product Yield (Illustrative) | Polynitration Byproducts (Qualitative) | Ester Hydrolysis (Qualitative) |
| 0-10°C | Good to Excellent | Minimal | Minimal |
| 20-30°C | Moderate | Minor | Minor to Moderate |
| > 40°C | Poor | Significant | Significant |
| Note: This table provides a qualitative representation of well-established trends. Actual yields will vary based on specific reaction conditions. |
IV. Diagrams
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Troubleshooting workflow for common nitration issues.
V. References
-
IITBombay. Polynitration of Aromatics. Available from:
-
Chemistry Steps. Nitration of Benzene. Available from: [Link]
-
Google Patents. US5616818A - Process for the polynitration of aromatic compounds. Available from:
-
H2 Chemistry. 3 Steps in Nitration of Benzene via Electrophilic Substitution. Published April 21, 2018. Available from: [Link]
-
JoVE. Electrophilic Aromatic Substitution: Nitration of Benzene. Published May 22, 2025. Available from: [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
-
Quick Company. A Continuous Process For Nitration Of Substituted Aromatic Compound. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Published April 30, 2018. Available from: [Link]
-
PubChem. Process for the polynitration of aromatic compounds - Patent US-5616818-A. Available from: [Link]
-
Wikipedia. TNT. Available from: [Link]
-
St. Clair's Coaching. Electrophilic substitution-Nitration of aromatic rings. Available from: [Link]
-
DTIC. THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Available from: [Link]
-
Journal of the Chemical Society (Resumed). Hydrolytic decomposition of esters of nitric acid. Part II. The effects of structural and solvent changes on the substitution and elimination reactions which occur in the hydrolysis of primary, secondary, and tertiary alkyl nitrates. Published 1951. Available from: [Link]
-
Chemguide. HYDROLYSING ESTERS. Available from: [Link]
-
YouTube. Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Published May 4, 2020. Available from: [Link]
-
Proprep. Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. Available from: [Link]
-
Homework.Study.com. What is the possible structure of a byproduct formed from the reaction of methyl benzoate and a... Available from: [Link]
-
Unknown Source. Nitration of Methyl Benzoate.
-
Unknown Source. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
-
Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. Published January 22, 2023. Available from: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
Chemguide. NITRATION OF BENZENE AND METHYLBENZENE. Available from: [Link]
-
Unknown Source. NITRATION OF METHYL BENZOATE.
-
YouTube. Nitration of Methyl Benzoate. Published April 22, 2020. Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Published August 5, 2020. Available from: [Link]
-
PubChem. Ethyl 2-methylbenzoate. Available from: [Link]
Sources
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Technical Support Center: Optimizing Reaction Conditions for the Reduction of Ethyl 2-methyl-5-nitrobenzoate
Welcome to the technical support center for the reduction of ethyl 2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, ensuring high yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when planning the reduction of this compound.
Q1: What are the most common methods for reducing the nitro group in this compound to an amine?
A1: The three most prevalent and reliable methods for the reduction of aromatic nitro compounds like this compound are:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, typically employing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][2][3] It generally proceeds under mild conditions and gives high yields.[4]
-
Metal/Acid Reduction (Béchamp Reduction): This classic method uses a metal, most commonly iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][5] It is a robust and cost-effective option.
-
Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild and chemoselective reducing agent, particularly useful when other sensitive functional groups are present in the molecule.[6]
Q2: How does the substitution pattern of this compound affect the reduction?
A2: The substituents on the aromatic ring can influence the reaction in several ways:
-
Steric Hindrance: The methyl group at the C2 position (ortho to the ester) can introduce some steric hindrance, which might slightly slow down the reaction rate compared to an unhindered nitrobenzene. This is a key consideration when choosing the catalyst and reaction conditions.
-
Electronic Effects: The methyl group is weakly electron-donating, while the ethyl ester is electron-withdrawing. These electronic factors can influence the reactivity of the nitro group.
-
Chemoselectivity: The primary concern is the potential for hydrolysis of the ethyl ester group, especially under harsh acidic or basic conditions. The choice of reducing agent and workup procedure is critical to preserve the ester functionality.
Q3: How can I monitor the progress of the reaction?
A3: The most common techniques for monitoring the disappearance of the starting material and the appearance of the product, ethyl 2-amino-5-methylbenzoate, are:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion rate and the presence of any impurities.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point for method development.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to monitor the reaction and identify products and byproducts.
Troubleshooting Guides
This section provides detailed guidance on how to address specific problems you might encounter during your experiments.
Problem 1: Incomplete or Sluggish Reaction
Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst (Catalytic Hydrogenation) | Solution: Use a fresh batch of catalyst. Pd/C can be pyrophoric and lose activity if not handled and stored properly under an inert atmosphere.[1] Rationale: The catalyst's active sites are crucial for the adsorption of hydrogen and the nitro compound. Deactivated catalysts have blocked or poisoned sites, hindering the reaction. |
| Insufficient Catalyst Loading | Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C). Rationale: A higher catalyst loading provides more active sites, increasing the reaction rate, especially for sterically hindered substrates. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Solution: Increase the hydrogen pressure. If using a hydrogen balloon, ensure a continuous supply. For more challenging reductions, a Parr hydrogenator with higher pressure may be necessary.[2] Rationale: According to Henry's law, higher pressure increases the concentration of dissolved hydrogen in the solvent, which is a key reactant. |
| Poor Solubility of Starting Material | Solution: Choose a solvent system where the this compound is fully soluble. For catalytic hydrogenation, protic solvents like ethanol or methanol are often effective.[2] If solubility is still an issue, consider a co-solvent system. Rationale: The reaction occurs in the solution phase, and poor solubility limits the interaction between the substrate, catalyst, and hydrogen. |
| Insufficient Acid (Metal/Acid Reduction) | Solution: Ensure the correct stoichiometry of the acid. For Fe/HCl reductions, a catalytic amount of acid is often sufficient as it is regenerated in the reaction cycle. Rationale: The acid protonates the nitro group, making it more susceptible to reduction by the metal. |
Problem 2: Formation of Side Products
Symptoms: TLC or HPLC analysis shows the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Ester Hydrolysis | Solution: Avoid harsh acidic or basic conditions, especially during workup. For metal/acid reductions, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate. For SnCl₂ reductions, a basic workup is required to precipitate tin salts, but prolonged exposure to strong bases should be avoided. Rationale: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, particularly at elevated temperatures.[11] |
| Formation of Azoxy, Azo, or Hydroxylamine Intermediates | Solution: Ensure a sufficient excess of the reducing agent and allow the reaction to go to completion. Incomplete reduction can lead to the accumulation of these intermediates. Gentle heating can sometimes help drive the reaction to the final amine product. Rationale: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Insufficient reducing power can stall the reaction at these intermediate stages. |
| Over-reduction (Catalytic Hydrogenation) | Solution: While less common for the benzene ring itself under standard conditions, aggressive hydrogenation (high pressure, high temperature, and a very active catalyst) can potentially affect other functional groups. Use milder conditions if this is suspected. Rationale: Catalytic hydrogenation can sometimes reduce other functional groups. For instance, if a halogen were present, it could be susceptible to hydrogenolysis.[3] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the most common reduction methods, which can be used as a starting point for your optimization.
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or using a hydrogen balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-5-methylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Reduction with Iron and Hydrochloric Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3-5 eq) to the mixture.
-
Reaction Initiation: Heat the suspension to reflux with vigorous stirring. Slowly add concentrated HCl (0.1-0.3 eq) dropwise to the refluxing mixture.
-
Reaction: Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Carefully basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of 8-9. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[1]
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
-
Preparation: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution in portions, as the initial reaction can be exothermic.
-
Reaction: Stir the mixture at 50-70°C for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.
-
Extraction: Extract the product with ethyl acetate. Filter the combined organic layers to remove any suspended solids.
-
Isolation: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[4]
Visualizations
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the general reduction pathway from the nitro group to the amine, highlighting the intermediate species that could be formed.
Caption: General pathway for nitro group reduction and potential dimeric side products.
Troubleshooting Workflow for Incomplete Reduction
This flowchart provides a systematic approach to diagnosing and solving issues with incomplete reactions.
Caption: A systematic workflow for troubleshooting incomplete reduction reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of Ethyl 2-methyl-5-nitrobenzoate Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting for experiments involving the degradation of Ethyl 2-methyl-5-nitrobenzoate under acidic conditions. Our goal is to equip you with the scientific rationale behind the experimental procedures and to help you navigate potential challenges.
Introduction: Understanding the Primary Degradation Pathway
Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond to yield 2-methyl-5-nitrobenzoic acid and ethanol. It is a reversible process, the reverse of which is known as Fischer esterification. The overall reaction is illustrated below:
Reaction Scheme: this compound + H₂O ⇌ 2-methyl-5-nitrobenzoic acid + Ethanol (in the presence of an acid catalyst, H⁺)
The presence of substituents on the benzene ring, namely the ortho-methyl group and the meta-nitro group, introduces electronic and steric effects that can influence the rate of this reaction. The ortho-methyl group can sterically hinder the approach of water to the carbonyl carbon, potentially slowing the reaction.[1] Conversely, the electron-withdrawing nature of the nitro group can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Core Principles of the Degradation Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of the Leaving Group: The protonated ethoxy group leaves as a neutral ethanol molecule.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Troubleshooting Guide
This section addresses common issues encountered during the acidic hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Slow or Incomplete Reaction | 1. Insufficient acid catalyst concentration.2. Inadequate temperature.3. Steric hindrance from the ortho-methyl group.4. Reversibility of the reaction. | 1. Increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄).2. Increase the reaction temperature. Monitor for potential side reactions.3. Allow for longer reaction times.4. Use a large excess of water to drive the equilibrium towards the products (Le Châtelier's principle).[2] | 1. Higher catalyst concentration increases the concentration of the protonated, more reactive ester.2. Higher temperatures provide the necessary activation energy to overcome the energy barrier of the reaction.3. Steric hindrance slows down the rate of nucleophilic attack, thus requiring more time for the reaction to reach completion.[1]4. As a product, increasing the concentration of water shifts the equilibrium to favor the formation of the carboxylic acid and alcohol.[2] |
| Low Yield of 2-methyl-5-nitrobenzoic acid | 1. Incomplete reaction (see above).2. Product loss during workup.3. Formation of byproducts. | 1. Optimize reaction conditions (catalyst, temperature, time, excess water).2. Ensure complete precipitation of the carboxylic acid by adjusting the pH after the reaction. Use an appropriate extraction solvent.3. Analyze the reaction mixture for potential side products using techniques like GC-MS or LC-MS. | 1. Optimization ensures the reaction proceeds to completion.2. 2-methyl-5-nitrobenzoic acid is a solid that is insoluble in water.[3] Adjusting the pH to be sufficiently acidic will ensure it is in its neutral form and precipitates out of the aqueous solution.3. Identification of byproducts is the first step in mitigating their formation, which could involve adjusting reaction conditions. |
| Unexpected Peaks in Analytical Chromatogram (GC/MS, HPLC) | 1. Presence of unreacted starting material.2. Formation of byproducts (e.g., from side reactions of the nitro group, though less common under non-reducing acidic conditions).3. Impurities in the starting material or reagents. | 1. Confirm the identity of the peak by comparing its retention time and mass spectrum with a standard of this compound.2. Use mass spectrometry to identify the molecular weight of the unknown peak and propose potential structures.3. Analyze the starting materials and reagents for purity. | 1. Co-injection with a known standard is a reliable method for peak identification.2. Mass spectrometry provides crucial structural information for identifying unknown compounds.3. Ensuring the purity of all components is essential for a clean reaction profile. |
| Difficulty in Monitoring Reaction Progress | 1. Ineffective analytical method.2. Quenching of the reaction is not immediate. | 1. Utilize HPLC with a UV detector, as both the starting material and the product are UV-active. GC-MS is also a suitable technique.[4]2. Rapidly cool the reaction aliquot in an ice bath and neutralize the acid catalyst with a weak base to stop the reaction. | 1. HPLC and GC-MS are powerful analytical techniques for separating and quantifying components in a reaction mixture.[4]2. Effective quenching is crucial for accurately determining the composition of the reaction mixture at a specific time point. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in an acidic environment?
The primary degradation pathway is acid-catalyzed hydrolysis, which results in the cleavage of the ester bond to form 2-methyl-5-nitrobenzoic acid and ethanol. This is a reversible reaction, and the equilibrium can be influenced by the reaction conditions.[2]
Q2: Are there any significant side reactions to be aware of?
While the main reaction is hydrolysis, under harsh acidic conditions and elevated temperatures, there is a potential for other reactions, although they are generally less favored. It is always good practice to analyze for potential byproducts.
Q3: How do the substituents on the aromatic ring affect the degradation rate?
The substituents have competing effects:
-
Ortho-methyl group: This group exerts a steric hindrance effect, which can slow down the rate of nucleophilic attack by water on the carbonyl carbon.[1]
-
Meta-nitro group: As a strong electron-withdrawing group, the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which would tend to increase the reaction rate.
The overall rate will be a balance of these electronic and steric effects.
Q4: What are the best analytical methods to monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method, as both the reactant and the aromatic product are UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) is also a very effective technique for separating and identifying the components of the reaction mixture.[4]
Q5: How can I drive the hydrolysis reaction to completion?
Since the reaction is reversible, you can employ Le Châtelier's principle to favor product formation. Using a large excess of water is the most common and effective way to shift the equilibrium towards the formation of 2-methyl-5-nitrobenzoic acid and ethanol.[2]
Experimental Protocols
Protocol 1: Monitoring the Acidic Hydrolysis of this compound by HPLC
Objective: To determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium bicarbonate (for quenching)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostated reaction vessel
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reaction Mixture: In a thermostated reaction vessel, prepare a solution of the acid catalyst (e.g., 1 M HCl) in water. Allow the solution to reach the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Add a known amount of this compound to the pre-heated acid solution to achieve a desired starting concentration (e.g., 0.01 M). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a vial containing a quenching solution (e.g., a dilute solution of sodium bicarbonate) to neutralize the acid and stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the starting material and the product. Monitor the elution profile at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Data Analysis: Create a calibration curve for both this compound and 2-methyl-5-nitrobenzoic acid. Use the peak areas from the HPLC chromatograms to determine the concentration of each compound at each time point. Plot the concentration of the starting material versus time to determine the reaction rate.
Visualizing the Degradation Pathway and Workflow
Degradation Pathway of this compound
Caption: Workflow for monitoring the hydrolysis reaction.
References
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353–361.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
YouTube. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. Retrieved from [Link]
-
YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Isomer Separation in Nitrobenzoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nitrobenzoate synthesis, with a specific focus on the critical step of isomer separation. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Introduction: The Root of the Isomer Challenge
The synthesis of nitrobenzoic acids, fundamental building blocks in the pharmaceutical and dye industries, typically involves the electrophilic aromatic substitution of benzoic acid or its derivatives.[1][2] The core challenge arises from the directing effects of the carboxyl group (-COOH) on the benzene ring. As an electron-withdrawing and deactivating group, the carboxyl functional group primarily directs the incoming nitro group (-NO₂) to the meta position.[3][4][5] However, the formation of ortho and para isomers, albeit in smaller quantities, is often unavoidable.[6][7] The subtle differences in the nitro group's position profoundly impact the molecule's physicochemical properties, making the isolation of a single, pure isomer a critical and often challenging task.[1][2]
Frequently Asked Questions & Troubleshooting Guides
Q1: I've performed a nitration of benzoic acid. Why do I have a mixture of products, and what isomer ratio should I expect?
Answer: The formation of a product mixture is a direct consequence of the principles of electrophilic aromatic substitution. The carboxylic acid group on the benzene ring is a meta-director.[3][5] This is due to its electron-withdrawing nature, which deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions. Consequently, the incoming nitronium ion (NO₂⁺) is preferentially directed to the meta position.
However, the directing effect is not absolute. Small amounts of ortho and para isomers are also formed. The typical isomer distribution from the direct nitration of benzoic acid at low temperatures is approximately:
-
m-Nitrobenzoic acid: ~80%
-
o-Nitrobenzoic acid: ~20%
-
p-Nitrobenzoic acid: ~1-2%[6]
It is important to note that reaction conditions, especially temperature, can influence this ratio. Higher temperatures can lead to a decrease in selectivity and the formation of more side products.[8] For syntheses where the ortho or para isomer is the target, alternative strategies, such as the oxidation of the corresponding nitrotoluene, are typically employed.[2][9]
Q2: My primary product is the meta isomer, but it's contaminated. How can I purify it?
Answer: The key to separating nitrobenzoic acid isomers lies in exploiting their different physical properties, such as solubility and polarity.[2] The most common and effective laboratory-scale techniques are fractional crystallization and column chromatography.
Physical Properties of Nitrobenzoic Acid Isomers
To select the appropriate separation method, it's crucial to understand the distinct physical properties of each isomer. The para isomer's high melting point and lower solubility in many solvents are due to its symmetrical structure, which allows for more efficient packing in a crystal lattice.[2]
| Property | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| Melting Point (°C) | 146–148[2][6] | 139–142[2][6] | 237–242[2][6] |
| pKa (in water) | ~2.17[2][10] | ~3.45[2][10] | ~3.44[2][10] |
| Solubility in Water | ~7.3 g/L (25°C)[2][6] | ~2.4 g/L (15°C)[2][6] | <1 g/L (26°C)[2] |
| Solubility in Ethanol | Soluble[2][11] | Soluble[2][11] | Soluble[2] |
Troubleshooting Workflow: Isomer Separation
The following diagram outlines a logical workflow for troubleshooting isomer separation issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 4. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 5. wyzant.com [wyzant.com]
- 6. chemcess.com [chemcess.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
"managing thermal runaway in the synthesis of Ethyl 2-methyl-5-nitrobenzoate"
Welcome to the Technical Support Center for the synthesis of Ethyl 2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the synthesis, with a primary focus on preventing and controlling thermal runaway. The nitration of aromatic compounds is a notoriously exothermic process, and a thorough understanding of the reaction's hazards is critical for safe execution in both laboratory and scale-up environments.
Section 1: Understanding the Core Hazard: Thermal Runaway in Nitration
The synthesis of this compound is achieved via electrophilic aromatic substitution, using a mixed acid (concentrated nitric and sulfuric acid) nitrating agent. This reaction is highly exothermic, and if the heat generated is not effectively removed, the reaction temperature can increase uncontrollably. This phenomenon, known as thermal runaway, can lead to violent boiling, evolution of toxic gases (NO₂), and potentially, vessel rupture or explosion.[1][2]
The primary factors contributing to thermal runaway in this synthesis are:
-
Heat of Reaction: The nitration reaction itself releases a significant amount of thermal energy.[3]
-
Heat of Dilution: The mixed acid preparation and the final quenching of the reaction mixture with water are also highly exothermic.[4]
-
Accumulation of Reactants: If the nitrating agent is added too quickly or at a temperature that is too low for the reaction to proceed, unreacted reagents can accumulate. A subsequent small increase in temperature can then trigger a sudden, rapid, and uncontrollable reaction of the built-up material.[4]
-
Secondary Decomposition: At elevated temperatures, the nitroaromatic product itself can undergo further, often more energetic, decomposition reactions. The presence of the ortho-methyl group in the product is of particular concern, as it can introduce lower-energy decomposition pathways compared to other isomers.[5][6]
This guide provides troubleshooting protocols and answers to frequently asked questions to mitigate these risks effectively.
Section 2: Troubleshooting Guide for Thermal Events
This section is formatted as a direct, question-and-answer guide to address specific issues that may arise during the synthesis.
Issue 1: The reaction temperature is rising rapidly and is not responding to the cooling bath.
-
Question: I've stopped adding the nitrating mixture, but the internal temperature of my reaction continues to climb past the set limit (e.g., >15°C). What is happening and what are my immediate actions?
-
Answer: You are experiencing a thermal excursion, which is a precursor to a full thermal runaway. The rate of heat generation is exceeding the rate of heat removal by your cooling system.
Immediate Actions:
-
Cease All Additions: Immediately stop the addition of the nitrating mixture if you have not already done so.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more salt to lower the temperature further. If using a circulator, ensure it is set to its lowest possible temperature and maximum flow rate.
-
Increase Agitation: Ensure the stirring is vigorous. Poor agitation can lead to localized hot spots that initiate a runaway.[4]
-
Prepare for Emergency Quench: Alert a colleague and prepare a large vessel containing at least 10 volumes of crushed ice and water. If the temperature continues to rise uncontrollably despite maximizing cooling, an emergency quench is your final resort.
-
Execute Emergency Quench (Last Resort): Carefully and steadily pour the contents of the reaction flask into the stirred ice/water mixture. Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[4] This action must be performed in a fume hood with the sash pulled down as low as possible and while wearing full personal protective equipment (PPE), including a face shield and acid-resistant gloves.
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reaction flask.
-
Question: I see brown fumes being released from my reaction. What does this signify?
-
Answer: The evolution of brown/yellow nitrogen dioxide (NO₂) gas is a critical danger sign. It indicates that the reaction temperature is too high and decomposition of the nitric acid or the nitroaromatic product is occurring.[1] This decomposition is highly exothermic and can rapidly accelerate into a thermal runaway.
Immediate Actions:
-
Do Not Inhale: NO₂ is extremely toxic. Ensure the reaction is contained within a high-performance chemical fume hood.
-
Follow all steps for an uncontrolled temperature rise (Issue 1) immediately. The situation is critical and requires immediate intervention to cool the reaction. An emergency quench is highly probable.
-
Issue 3: The mechanical stirrer has failed.
-
Question: My overhead stirrer has stopped working during the addition of the nitrating acid. What should I do?
-
Answer: Agitator failure is a severe process deviation that can lead to a catastrophic thermal runaway. Without mixing, the dense nitrating acid will form a separate layer, preventing reaction and heat transfer. Unreacted material will accumulate.
Immediate Actions:
-
STOP ALL ADDITIONS IMMEDIATELY.
-
DO NOT ATTEMPT TO RESTART THE AGITATOR. Restarting the stirrer could suddenly mix the accumulated layers of reactants, causing a violent, uncontrollable reaction and exotherm.[7]
-
Initiate an Emergency Quench: Due to the unknown amount of accumulated reagent and the inability to control heat transfer, the only safe course of action is to immediately quench the entire reaction mixture by pouring it into a large volume of crushed ice and water, as described in Issue 1.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during this synthesis? A1: The three most critical parameters are:
-
Temperature: Maintain strict control of the internal reaction temperature, typically between 5-15°C, throughout the nitrating acid addition.[8]
-
Addition Rate: The nitrating mixture must be added slowly and sub-surface (if possible) to allow the cooling system to dissipate the heat of reaction in real-time.
-
Agitation: Vigorous and constant stirring is essential to ensure efficient heat transfer and prevent the formation of localized hot spots.[4]
Q2: Why is the order of addition for preparing the nitrating mixture so important? A2: When preparing the mixed acid, the concentrated nitric acid should always be added slowly to the concentrated sulfuric acid, with cooling. Sulfuric acid acts to absorb the heat generated during the initial mixing. Adding sulfuric acid to nitric acid can cause a more rapid and potentially uncontrolled temperature increase.
Q3: My yield is low. What are the likely causes? A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature was kept too low, slowing the reaction rate significantly.
-
Excess Water: Using nitric acid with a high water content (e.g., below 70%) can inhibit the formation of the necessary nitronium ion (NO₂⁺) electrophile.[9]
-
Sub-optimal Temperature: While low temperatures are crucial for safety, excessively cold conditions can lead to the accumulation of unreacted nitrating agent followed by a rapid reaction upon slight warming, which can also lead to side products. If the temperature is too high (e.g., >20°C), the risk of forming dinitrated and oxidized by-products increases, reducing the yield of the desired product.[8]
Q4: What is the purpose of quenching the reaction on crushed ice versus just water? A4: Quenching on a large volume of crushed ice serves two main purposes. First, it provides a large thermal sink to absorb the heat from both the reaction mixture and the highly exothermic dilution of the concentrated sulfuric acid. Second, as the ice melts, it maintains a low temperature, which helps to precipitate the solid this compound product and minimize its solubility in the aqueous acid.
Q5: Are there safer, more advanced technologies for performing this reaction? A5: Yes. For highly exothermic and hazardous reactions like nitration, modern engineering controls offer significantly enhanced safety:
-
Continuous Flow Reactors: These systems pump reactants through small-diameter tubes or microreactors.[10] The high surface-area-to-volume ratio allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[11][12] This technology is ideal for scaling up production safely.[13]
-
Automated Laboratory Reactors (ALRs): These systems provide precise, automated control over reagent addition, temperature, and stirring.[14] They can be programmed with safety overrides that automatically stop additions if the temperature exceeds a set limit, allowing for safe, unattended operation.[15][16]
Section 4: Protocols and Data
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure for the analogous methyl ester and should only be performed by trained personnel in a controlled laboratory environment with all necessary safety equipment in place.[8][17]
Materials:
-
Ethyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath or cryo-cooler
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add Ethyl 2-methylbenzoate (e.g., 0.1 mol). Cool the flask in an ice-salt bath to 0°C.
-
Acid Dissolution: Slowly add concentrated sulfuric acid (e.g., 80 mL) to the stirred ester, ensuring the temperature is maintained below 10°C.
-
Prepare Nitrating Mixture: In a separate beaker or flask cooled in an ice bath, slowly add concentrated nitric acid (e.g., 0.12 mol) to concentrated sulfuric acid (e.g., 25 mL). Keep this mixture cold.
-
Nitration (Critical Step): Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over approximately one hour. Crucially, maintain the internal reaction temperature between 5-15°C throughout the addition. [8]
-
Digestion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 15-30 minutes.
-
Quenching: In a large beaker (e.g., 2 L), prepare a slurry of crushed ice and water (approx. 800 g). While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it.
-
Isolation: The crude product will precipitate as a solid. Allow all the ice to melt, then collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture.
Data Presentation: Key Safety Parameters
The following table summarizes critical temperature control parameters for aromatic nitration reactions. Specific values for this compound should be determined by calorimetric studies before any scale-up.
| Parameter | Typical Range | Significance & Rationale |
| Nitrating Acid Addition Temp. | 5 – 15 °C | Essential for controlling the primary reaction exotherm. Higher temperatures increase side reactions (dinitration, oxidation) and risk of runaway.[8] |
| Cooling Bath Temp. | -10 – 0 °C | Provides a sufficient temperature difference (ΔT) to effectively remove heat from the reactor. An ice-salt bath is more effective than an ice-only bath. |
| Emergency Quench Temp. | < 5 °C | Quenching into a large volume of ice-water ensures rapid heat dissipation from the reaction mass and the heat of acid dilution. |
| Decomposition Onset Temp. | Varies (>150°C) | The temperature at which the product begins to decompose exothermically. The presence of residual acids can lower this temperature significantly.[3] This defines the absolute upper limit the reaction must never approach. |
Section 5: Visualization of Safety Workflows
Diagram: Decision Workflow for a Temperature Excursion
This diagram illustrates the logical steps a researcher should follow upon observing an unexpected rise in reaction temperature.
Caption: Key contributing factors that can lead to a thermal runaway event.
References
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Vapourtec. (n.d.). Advantages of continuous flow production. Vapourtec.com. Retrieved from [Link]
-
Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Asynt.com. Retrieved from [Link]
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Zhao, W., Wang, S., Zhao, W., Wei, W., & Yan, D. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega, 10(15), 15503–15510. [Link]
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Lian, Z., Wang, K., & Zhang, J. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 21, 938–963. [Link]
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Al-Rawi, F. (2019, April 5). Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. Retrieved from [Link]
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Al-Rawi, F. (2019, April 2). The economic advantages of continuous flow chemistry. Manufacturing Chemist. Retrieved from [Link]
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Costello, R. C. (2018, June 28). Continuous Flow Chemistry for the Pharmaceutical Industry. Costello. Retrieved from [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
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Zhao, W., Wang, S., Zhao, W., Wei, W., & Yan, D. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega, 10(15), 15503–15510. [Link]
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Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024, July 11). Continuous Flow Nitrification. Retrieved from [Link]
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Zhao, W., Wang, S., Zhao, W., Wei, W., & Yan, D. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega, 10(15). [Link]
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Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (145), 27-33. Retrieved from [Link]
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Mettler Toledo. (n.d.). Automated Lab Reactors, In-Situ Analysis, and Modeling Software. Retrieved from [Link]
-
Syrris. (n.d.). Automated Lab Reactors. Retrieved from [Link]
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Mettler Toledo. (n.d.). RX-10 Reactor Control System. Retrieved from [Link]
- Politzer, P., & Murray, J. S. (Eds.). (2002). Theoretical study of the decomposition reactions in substituted nitrobenzenes. Elsevier.
-
Lian, Z., Wang, K., & Zhang, J. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Retrieved from [Link]
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Radleys. (2023, March 30). Controlling exothermic reactions with AVA Lab Control Software [Video]. YouTube. [Link]
-
Wooster, T. (n.d.). Violence of a nitration runaway. Science Made Alive. Retrieved from [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Retrieved from [Link]
-
Pharmaceutical Networking. (2025, January 28). Automated Lab Reactors - Revolutionizing Laboratory Processes. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Wikipedia contributors. (n.d.). Nitroglycerin. Wikipedia. Retrieved from [Link]
- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667-2692.
-
Sheng, Y., Xiao, Q., Hu, H., Guan, G., & Chen, W. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Molecules, 30(14), 3183. [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]
-
Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (2014). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development, 18(11), 1455-1462. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
-
Sheng, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Retrieved from [Link]
-
Chen, P., et al. (2023). Thermal analysis data of nitration in C80. AIChE Journal. Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning.
- Albright, L. F. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- The Dow Chemical Company. (1959). Nitration of o-toluic acid. GB839534A.
-
Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. [Link]
- University of California, Irvine. (n.d.).
- National Chemical Laboratory. (n.d.).
- McMurry, J. (2012). Organic Chemistry (8th ed.). Cengage Learning.
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Technical Support Center: By-product Analysis in Ethyl 2-methyl-5-nitrobenzoate Reactions
Welcome to the technical support center for the synthesis and analysis of Ethyl 2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the intricacies of by-product formation, troubleshooting unexpected results, and provide robust analytical protocols to ensure the integrity of your experimental outcomes.
Overview of the Synthesis: The Electrophilic Nitration of Ethyl 2-methylbenzoate
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of Ethyl 2-methylbenzoate (also known as ethyl o-toluate). The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][4]
The directing effects of the substituents on the aromatic ring—the methyl (-CH₃) group and the ethyl ester (-COOCH₂CH₃) group—play a crucial role in determining the position of the incoming nitro group. The methyl group is an activating, ortho, para-director, while the ethyl ester group is a deactivating, meta-director.[5] This interplay of directing effects can lead to a mixture of isomeric products, making by-product analysis a critical aspect of this synthesis.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes?
A low yield can be attributed to several factors, from incomplete reactions to losses during work-up and purification.[3]
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insight: The nitration reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration after the addition of the nitrating mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to confirm the consumption of the starting material.[6]
-
-
Improper Temperature Control:
-
Insight: Nitration is a highly exothermic reaction.[7] If the temperature is too low, the reaction rate will be slow. Conversely, if the temperature is too high, it can lead to the formation of unwanted side products, including dinitrated compounds and oxidative degradation products.[3][8]
-
Solution: Maintain the reaction temperature within the optimal range, typically between 0-15°C, by using an ice bath during the dropwise addition of the nitrating mixture.[1][8]
-
-
Losses During Work-up and Purification:
-
Insight: Significant product loss can occur during the quenching, extraction, and recrystallization steps.
-
Solution:
-
Quenching: When pouring the reaction mixture onto ice, do so slowly with vigorous stirring to ensure efficient precipitation of the crude product.[1]
-
Extraction: If the product does not fully precipitate (as it may be an oil or have some solubility in the acidic aqueous layer), perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[6]
-
Recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid leaving a significant portion of the product in the mother liquor.[1] Ensure the solution is cooled sufficiently to maximize crystal formation.
-
-
Q2: I see an unexpected peak in my HPLC/GC analysis. What could it be?
The presence of unexpected peaks is a common issue and usually points to the formation of isomeric by-products or other impurities.
Common By-products and Their Origins:
-
Isomeric Products: The directing effects of the methyl and ethyl ester groups can lead to the formation of other isomers, such as Ethyl 2-methyl-3-nitrobenzoate and Ethyl 2-methyl-6-nitrobenzoate.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.[9]
-
Unreacted Starting Material: The presence of Ethyl 2-methylbenzoate indicates an incomplete reaction.
-
Hydrolyzed Product: If the work-up conditions are not carefully controlled, the ester can be hydrolyzed back to 2-methyl-5-nitrobenzoic acid.
-
Oxidative By-products: At higher temperatures, nitrating mixtures can act as oxidizing agents, leading to the formation of phenolic and other degradation products, which often appear as colored impurities.[8]
Troubleshooting Workflow for By-product Identification:
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My purified product is colored (yellowish/brownish). How can I remove the color?
A colored product often indicates the presence of nitrophenolic compounds or other oxidative by-products.
Decolorization Strategies:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating the desired product from colored impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the nitration of Ethyl 2-methylbenzoate?
The most common by-products are positional isomers. Due to the competing directing effects of the methyl and ester groups, you can expect to see the formation of Ethyl 2-methyl-3-nitrobenzoate and Ethyl 2-methyl-6-nitrobenzoate, in addition to the desired 5-nitro isomer. Dinitrated products can also form under forcing conditions.
Reaction Pathway and By-product Formation:
Caption: Main reaction and potential side reactions.
Q2: How can I separate the different isomers of Ethyl 2-methyl-nitrobenzoate?
Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent. It may require multiple cycles to achieve high purity.[6]
-
Column Chromatography: This is generally the most effective method. A silica gel column with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the isomers based on their slight differences in polarity.[10]
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are powerful tools for both quantifying and isolating isomers.[11][12]
Q3: What are the key safety precautions for this reaction?
-
The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Perform the reaction in a well-ventilated fume hood.
-
The addition of the nitrating mixture should be done slowly and at a low temperature to control the exothermic reaction.[1]
Analytical Protocols
Protocol 1: General Procedure for Nitration of Ethyl 2-methylbenzoate
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add Ethyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[1]
-
Add the nitrating mixture dropwise to the solution of Ethyl 2-methylbenzoate over a period of 15-30 minutes, ensuring the temperature does not exceed 15°C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1]
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.[1]
-
Purify the crude product by recrystallization, typically from an ethanol/water mixture.[1]
Protocol 2: By-product Analysis by HPLC
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: UV detection at a wavelength where the nitroaromatic compounds have strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and compare the retention times of the peaks with those of known standards of the starting material and potential isomers, if available. The relative peak areas can provide an estimation of the product and by-product distribution.
Typical Quantitative Data (Illustrative)
| Compound | Expected Retention Time (min) |
| Ethyl 2-methylbenzoate | Early eluting |
| Ethyl 2-methyl-6-nitrobenzoate | Intermediate |
| This compound | Intermediate |
| Ethyl 2-methyl-3-nitrobenzoate | Intermediate |
| Dinitrated by-products | Later eluting |
Note: Actual retention times will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.).
References
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Nitrobenzenes. Retrieved from [Link]
-
Pohl, C. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]
-
University of California, Davis. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
VPScience. (n.d.). Nitration. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Reddit. (2021). Having trouble with nitration reaction of cytosine. r/Chempros. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
ResearchGate. (n.d.). Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
YouTube. (2016). Aromatic 3a. Nitration of methylbenzoate. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-methyl-5-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the profound influence of solvents on the reactivity of Ethyl 2-methyl-5-nitrobenzoate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to design, execute, and troubleshoot your experiments effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound and the role of the solvent environment.
Q1: What are the primary reactive sites on this compound, and how does its structure influence its chemistry?
A: this compound has three primary regions of reactivity, largely dictated by its substituents:
-
The Aromatic Ring: The benzene ring is electron-deficient due to the powerful electron-withdrawing effect of the nitro group (-NO₂). This deactivates the ring toward electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) , should a suitable leaving group be present at the ortho or para positions (positions 2, 4, or 6).[1][2] The methyl group (-CH₃) provides some steric hindrance at position 2.
-
The Ester Group (-COOEt): The carbonyl carbon of the ethyl ester is electrophilic and susceptible to nucleophilic attack, leading to reactions like saponification (base-catalyzed hydrolysis) or transesterification.
-
The Benzylic Methyl Group (-CH₃): The hydrogens on the methyl group attached to the ring are "benzylic" and can be susceptible to free-radical reactions or oxidation under specific conditions.
The interplay of these groups means that the choice of reactants and, critically, the solvent will determine which reaction pathway is favored.
Q2: From a mechanistic standpoint, how do solvents fundamentally alter reaction rates and outcomes?
A: Solvents influence reactions by differentially solvating the reactants and the transition state.[3] This is a cornerstone of physical organic chemistry. The guiding principle is: a solvent that preferentially stabilizes the transition state relative to the reactants will accelerate the reaction. Conversely, a solvent that stabilizes the reactants more than the transition state will slow the reaction down.[3]
Key solvent properties to consider are:
-
Polarity: Polar solvents have large dipole moments and are effective at stabilizing charged species (ions and transition states with significant charge separation).
-
Protic vs. Aprotic:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors. They solvate cations well but leave anions relatively "bare" and more nucleophilic.[4][6]
-
Q3: For a derivative like Ethyl 2-chloro-5-nitrobenzoate, which reaction is most sensitive to solvent choice?
A: For a substrate like Ethyl 2-chloro-5-nitrobenzoate, the most solvent-sensitive reaction is overwhelmingly the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][7] The stability of this charged intermediate is profoundly affected by the solvent environment, directly impacting the reaction's activation energy.
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
This section assumes a reaction where a nucleophile (e.g., an amine, alkoxide) is intended to displace a leaving group (e.g., a halide) at an ortho or para position on the nitrobenzoate ring.
Q4: My SNAr reaction is extremely slow or appears to have stalled. What are the most probable solvent-related issues?
A: A sluggish SNAr reaction is a classic problem often traced directly to solvent choice. Here are the primary culprits:
-
Use of Polar Protic Solvents: If you are using a solvent like methanol or water, your nucleophile is likely being over-stabilized. These solvents form a tight solvation shell around the anion (your nucleophile) through hydrogen bonding, lowering its ground-state energy.[4] This increases the activation energy required for it to attack the aromatic ring, thus slowing the reaction.
-
Insufficient Polarity: While non-polar solvents (e.g., toluene, hexane) will not solvate the nucleophile, they are also very poor at stabilizing the charged Meisenheimer complex formed during the reaction. The rate-determining step of an SNAr reaction is typically the formation of this intermediate.[1] Lack of stabilization by the solvent makes its formation energetically unfavorable.
Solution: The "gold standard" for SNAr reactions is to use a polar aprotic solvent . Solvents like DMSO, DMF, or NMP are ideal. They possess the polarity needed to dissolve the reactants and stabilize the charged Meisenheimer complex, but they do not form strong hydrogen bonds with the nucleophile, leaving it highly reactive.
Q5: I'm observing significant formation of side products. How can the solvent be responsible?
A: The solvent can promote side reactions in several ways:
-
Solvolysis: If you are using a nucleophilic protic solvent (e.g., methanol, ethanol) and a strong base, the solvent itself can act as the nucleophile, leading to an unwanted ether product instead of your desired product.
-
Degradation of Reactants: Some reagents may not be stable in certain solvents. For example, a very strong base might deprotonate a solvent like acetonitrile, leading to undesired condensation reactions.
-
Altering Base Strength: The effective pKa of your base can shift depending on the solvent. In a solvent like DMSO, the strength of many bases is enhanced compared to their strength in water or alcohols, which could lead to unintended deprotonation events on your substrate or product.
Troubleshooting Workflow for a Stalled SNAr Reaction
Caption: Troubleshooting logic for a slow SNAr reaction.
Section 3: Troubleshooting Guide for Ester Hydrolysis
Q6: I am hydrolyzing the ethyl ester to the corresponding carboxylic acid, but the reaction rate is inconsistent. How does the solvent system impact this?
A: Base-catalyzed ester hydrolysis (saponification) is a bimolecular reaction (SN2-type mechanism at the carbonyl carbon). The rate depends on the concentration and reactivity of both the ester and the hydroxide ion.
-
Co-Solvent Effects: this compound has poor water solubility. Therefore, a co-solvent (like methanol, ethanol, or THF) is typically used with water. The reaction rate can decrease as the proportion of the organic co-solvent increases.[8] This is because the charge of the reactants (ester is neutral, OH⁻ is charged) becomes dispersed in the transition state. Polar protic solvents are better at solvating the localized charge on the hydroxide ion than the dispersed charge of the tetrahedral intermediate's transition state, thus stabilizing the reactant more and increasing the activation energy.
-
Dielectric Constant: In a study on ethyl benzoate hydrolysis, it was noted that as the dielectric constant of the solvent mixture increases (i.e., more water), the rate can be affected in complex ways depending on the specific organic co-solvent.[8]
Solution: To achieve consistent results, precisely control the solvent ratio (e.g., 3:1 THF:H₂O) in every experiment. If the reaction is too slow, cautiously increasing the water content can help, but may cause solubility issues. Alternatively, increasing the temperature is a reliable way to increase the rate.
Section 4: Experimental Protocols & Data
Protocol 1: Kinetic Analysis of a Substitution Reaction via UV-Vis Spectrophotometry
This protocol provides a framework for quantitatively measuring the effect of different solvents on a reaction rate. This is adapted from methodologies used in kinetic studies of piperidine synthesis.[9]
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of your Ethyl 2-X-5-nitrobenzoate substrate in each solvent to be tested (e.g., Acetonitrile, DMSO, Methanol).
-
Prepare a 1.0 M solution of your nucleophile (e.g., piperidine) in each respective solvent.
-
Note: Ensure all solvents are of high purity and anhydrous where necessary.
-
-
Determine Analytical Wavelength (λ_max):
-
Scan the UV-Vis spectrum of the starting material and the expected product separately in one of the solvents to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly (or vice-versa). This will be your analytical wavelength for monitoring the reaction.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a 1 cm quartz cuvette, place a known volume of the substrate stock solution and dilute with the solvent to just under the final volume (e.g., 3 mL).
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, inject a small, precise volume of the nucleophile stock solution (to achieve the desired final concentration) and mix rapidly.
-
Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed significantly (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess), plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion.
-
The slope of the resulting straight line will be -k_obs, where k_obs is the observed rate constant.
-
The second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Nucleophile].
-
Repeat for each solvent and compare the k₂ values.
-
Data Presentation: Hypothetical Rate Constants for SNAr
The table below illustrates the expected trend for the reaction of Ethyl 2-chloro-5-nitrobenzoate with a generic nucleophile in various solvents.
| Solvent | Type | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| n-Hexane | Non-Polar | 1.9 | Very Slow (< 10⁻⁶) |
| Toluene | Non-Polar | 2.4 | Slow (~10⁻⁵) |
| Methanol | Polar Protic | 32.7 | Moderate (~10⁻³) |
| Acetonitrile | Polar Aprotic | 37.5 | Fast (~10⁻¹) |
| DMSO | Polar Aprotic | 46.7 | Very Fast (> 1) |
This data is illustrative and serves to demonstrate the expected relative effects.
Section 5: Visualizing Concepts & Workflows
SNAr Mechanism and Solvent Interaction
Caption: A decision workflow for selecting a starting solvent.
References
-
PubChem Compound Summary for Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). ChemistryConnected via YouTube. [Link]
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PubChem Compound Summary for Mthis compound. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for Methyl 2-ethyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. ResearchGate. [Link]
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Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
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A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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"preventing hydrolysis during the workup of Ethyl 2-methyl-5-nitrobenzoate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ester Hydrolysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent unwanted ester hydrolysis during the workup of Ethyl 2-methyl-5-nitrobenzoate.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific issues that may arise during the experimental workup, leading to the hydrolysis of this compound.
Q1: My final yield of this compound is significantly lower than expected, and I suspect hydrolysis. What are the key indicators?
A1: A lower-than-expected yield is a primary sign of product loss, and hydrolysis is a common culprit during the workup of esters.[1] Key indicators of unintended hydrolysis include:
-
Reappearance of Starting Material: The presence of 2-methyl-5-nitrobenzoic acid, the carboxylic acid starting material, in your crude product.
-
Analytical Confirmation:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the starting carboxylic acid.[1]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to the carboxylic acid.[1]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.[1]
-
Q2: Which steps in a standard aqueous workup pose the greatest risk for the hydrolysis of my ester?
A2: The highest risk of hydrolysis occurs during aqueous wash steps, where water and either acidic or basic catalysts are present.[1] Specifically:
-
Quenching the Reaction: The initial addition of water or an aqueous solution to the reaction mixture introduces the necessary reagent for hydrolysis.[1]
-
Acidic Washes: While less common for ester workups, using a dilute acid to remove basic impurities can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol.[1][2]
-
Basic Washes: This is a critical step for neutralizing the acid catalyst (e.g., H₂SO₄) and removing excess carboxylic acid starting material.[1] However, it can also promote base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][2]
Q3: I used a sodium carbonate wash to neutralize the acid catalyst and noticed a significant loss of my ester. Why did this happen and what can I do differently?
A3: While sodium carbonate is a common and effective neutralizing agent, its basicity can be strong enough to induce saponification, especially if the wash is prolonged or performed at room temperature.[1][3][4] Here’s why this might have happened and how to mitigate it:
-
Basicity: Sodium carbonate is a stronger base than sodium bicarbonate and can lead to a higher rate of ester hydrolysis.
-
Temperature: The rate of hydrolysis, like most reactions, increases with temperature.
-
Contact Time: The longer the ester is in contact with the basic aqueous solution, the more hydrolysis will occur.[1]
Preventative Measures:
-
Use a Weaker Base: Switch to a saturated solution of sodium bicarbonate (NaHCO₃).[1][5] It is sufficiently basic to neutralize strong acid catalysts but is less likely to cause significant ester hydrolysis.[5]
-
Control the Temperature: Perform all aqueous washes, especially the basic wash, with ice-cold solutions.[1] This will significantly slow down the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Work efficiently during the extraction process. Do not let the organic and aqueous layers sit together for extended periods.
Q4: My NMR spectrum shows the presence of both my desired ester and the starting carboxylic acid. Can I salvage the product?
A4: Yes, it is often possible to salvage the ester. The reappearance of the carboxylic acid indicates that hydrolysis has occurred. To separate the desired ester from the acidic impurity, you can perform an additional extraction with a mild base:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a cold, saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Separate the organic layer, which now contains the purified ester.
-
Wash the organic layer with brine to remove residual water.[1][6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the workup of this compound.
Q1: What is ester hydrolysis and why is it a problem during workup?
A1: Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[2] This reaction can be catalyzed by either acid or base.[2][7] During the workup of an esterification reaction, the goal is to isolate the pure ester product. However, the aqueous solutions used to remove catalysts and unreacted starting materials create an environment where the reverse reaction, hydrolysis, can occur, leading to a decreased yield of the desired product.[1]
Q2: What is the role of the nitro group in the hydrolysis of this compound?
A2: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the benzene ring increases the electrophilicity of the carbonyl carbon of the ester. This makes the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to an unsubstituted ethyl benzoate.
Q3: What is the purpose of a brine wash in the workup procedure?
A3: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is used to remove the majority of dissolved water from the organic layer before the final drying step with an anhydrous salt.[6][8] Water has a high affinity for the highly concentrated salt solution, and thus will move from the organic layer to the aqueous brine layer.[6] This makes the subsequent drying step more efficient.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid catalyst?
A4: It is strongly advised to avoid using strong bases like sodium hydroxide during the workup of esters.[5] Strong bases will rapidly and irreversibly hydrolyze the ester in a process called saponification.[2][9] While this is a useful reaction for making soaps from fats (which are esters), it is detrimental when trying to isolate an ester product.[9]
Q5: How do I know when I have added enough drying agent?
A5: Anhydrous drying agents like sodium sulfate or magnesium sulfate work by forming hydrates to remove trace amounts of water from an organic solution.[4][10] You have added enough drying agent when it no longer clumps together at the bottom of the flask and some of it remains free-flowing, like a snow globe.[4]
Optimized Workup Protocol to Minimize Hydrolysis
This protocol outlines a step-by-step procedure for the workup of this compound, designed to minimize the risk of hydrolysis.
-
Cool the Reaction Mixture: Once the esterification is complete, allow the reaction mixture to cool to room temperature, and then place it in an ice bath.[1]
-
Dilute with Organic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Initial Water Wash (Optional but Recommended): Wash the organic layer with a small portion of ice-cold deionized water to remove the bulk of the water-soluble impurities.
-
Neutralization with Mild Base: Wash the organic layer with one to three portions of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3][4]
-
Caution: Add the bicarbonate solution slowly and swirl the unstoppered separatory funnel initially to control the release of CO₂ gas.[1]
-
Vent the separatory funnel frequently after stoppering and shaking.[1][3][4]
-
Continue washing until no more gas evolution is observed, indicating that all the acid has been neutralized.[1]
-
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1][6] This will remove the majority of the dissolved water.
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[1][4] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Visualizing the Hydrolysis Mechanisms and Optimized Workflow
The following diagrams illustrate the chemical mechanisms of ester hydrolysis and the recommended workflow to prevent it.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-promoted ester hydrolysis.
Optimized Workup Workflow
Caption: Recommended workflow to minimize hydrolysis.
Data Summary: Comparison of Basic Washes
| Basic Wash Agent | Chemical Formula | Relative Basicity | Risk of Hydrolysis | Recommendation |
| Sodium Hydroxide | NaOH | Strong | Very High | Not Recommended |
| Sodium Carbonate | Na₂CO₃ | Moderate | Moderate | Use with caution, at low temperatures |
| Sodium Bicarbonate | NaHCO₃ | Weak | Low | Recommended |
References
-
22.6: Ester Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Alkaline hydrolysis of ethyl benzoate. (2025, March 15). Quora. Retrieved from [Link]
-
Theory of Aqueous Workup. (n.d.). University of York. Retrieved from [Link]
-
8.6: Common Extraction Washes. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
- Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (n.d.).
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]
-
Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019, October 16). ResearchGate. Retrieved from [Link]
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023, April 8). PMC - NIH. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Why is sodium bicarbonate used to wash the organic layer as opposed to sodium hydroxide? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Which one of the following is the mechanism of hydrolysis of ethyl benzoate by refluxing with dil. aq. NaOH solution. (2021, January 1). Filo. Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
The Effects Of Washing The Organic Layer With Sodium Carbonate. (2022, August 30). Sciencing. Retrieved from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester. Retrieved from [Link]
-
Why wash organic layer with sodium bicarbonate. (n.d.). Webflow. Retrieved from [Link]
-
Hydrolysis of ethyl benzoate. (n.d.). SSERC. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved from [Link]
-
Work up of ester? (2021, January 19). ResearchGate. Retrieved from [Link]
-
Lab 12: Synthesis of an Ester. (n.d.). CSUB. Retrieved from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Journal of Emerging Investigators. Retrieved from [Link]
-
Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. (2025, August 7). ResearchGate. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Ethyl 2-methyl-5-nitrobenzoate and Its Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of Ethyl 2-methyl-5-nitrobenzoate and its key positional isomers. For researchers and professionals in drug development and fine chemical synthesis, the specific arrangement of substituents on an aromatic ring is a critical design parameter that dictates the molecule's physicochemical properties, reactivity, and ultimate utility. This document moves beyond a simple cataloging of data to explain the causal relationships between molecular structure and observable chemical behavior, providing both foundational knowledge and practical, field-proven experimental protocols.
Introduction: The Strategic Importance of Isomer Selection
Substituted nitroaromatic esters are foundational building blocks in modern organic synthesis. Their true value lies in their versatility; the nitro group can be readily reduced to an amine, a key functional group in a vast array of pharmaceuticals, agrochemicals, and dyes, while the ester provides a handle for further modifications like hydrolysis or amidation. The choice of a specific positional isomer is a strategic decision that dictates the regiochemistry of subsequent synthetic transformations.[1] This guide will dissect the synthesis, properties, and analytical differentiation of this compound and its isomers, providing the technical insights necessary for informed selection and application.
The isomers under comparison are defined by the relative positions of the methyl and nitro groups on the ethyl benzoate scaffold. Their structures are illustrated below.
Caption: Structures of this compound and selected isomers.
Synthetic Strategies: A Tale of Directing Groups
The synthesis of a specific isomer is fundamentally governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents already present on the ring are paramount.[1] There are two primary retrosynthetic pathways:
-
Nitration of an Ethyl Methylbenzoate Precursor: The most direct approach. However, the outcome is dictated by the combined directing effects of the methyl group (an ortho-, para-director) and the ethyl carboxylate group (a meta-director). This can often lead to a mixture of isomers, necessitating challenging purification steps.[1]
-
Esterification of a Methyl-Nitrobenzoic Acid Precursor: This is often the preferred method for achieving high isomeric purity. The corresponding methyl-nitrobenzoic acid is first synthesized and purified, followed by a straightforward esterification reaction.
The choice between these pathways is a trade-off between the atom economy of direct nitration and the isomeric purity afforded by the esterification route.
Caption: Comparative workflow of primary synthetic routes.
Experimental Protocol: Synthesis of Ethyl 3-methyl-4-nitrobenzoate via Esterification
This protocol details a reliable method for synthesizing a specific isomer, leveraging the availability of the corresponding carboxylic acid. The causality behind this choice is the assurance of high isomeric purity in the final product.
Materials:
-
3-methyl-4-nitrobenzoic acid[2]
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ethyl 3-methyl-4-nitrobenzoate. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[2]
Comparative Physicochemical Properties
The position of the methyl and nitro groups significantly impacts the physical properties of the isomers, such as melting point and polarity. These differences arise from variations in intermolecular forces, crystal lattice packing, and molecular dipole moments. For instance, isomers with greater symmetry or stronger intermolecular interactions tend to have higher melting points.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
| This compound | C₁₀H₁₁NO₄ | 209.20 | 74-76 | Not Reported | [3] |
| Ethyl 4-methyl-3-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | 49-51 | Not Reported | [4] |
| Ethyl 3-methyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | 51-55 | 331.3 | [2][5][6] |
| Ethyl 2-methyl-3-nitrobenzoate | C₁₀H₁₁NO₄ | 195.17 (as methyl ester) | 62-65 (as methyl ester) | 286.6 (as methyl ester) | [7] |
| Ethyl 2-methyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | Not Reported | Not Reported | [8] |
Note: Data for some ethyl esters are limited; properties for the corresponding methyl esters are provided for comparison where available.
Spectroscopic Analysis for Isomer Differentiation
Unambiguous identification of a specific isomer is impossible without spectroscopic analysis. ¹H NMR spectroscopy is particularly powerful for differentiating positional isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons.
Key Differentiating Features in ¹H NMR:
-
This compound: Expect three aromatic protons. One proton will be a doublet (d), one a doublet of doublets (dd), and one a singlet-like signal (or narrowly split doublet), reflecting their positions relative to each other.
-
Ethyl 4-methyl-3-nitrobenzoate: Expect three aromatic protons. The proton ortho to the nitro group will be significantly downfield. The coupling patterns will consist of a singlet-like signal, a doublet, and another doublet, reflecting the 1,2,4-substitution pattern.
-
Ethyl 3-methyl-4-nitrobenzoate: Expect three aromatic protons in a pattern similar to the 4-methyl-3-nitro isomer, but with different chemical shifts due to the altered electronic environment. The proton between the carboxylate and methyl group will show a distinct signal.[2]
-
Ethyl 2-methyl-3-nitrobenzoate: Expect three aromatic protons, likely appearing as a multiplet or as distinct dd, t, and dd signals, characteristic of a 1,2,3-trisubstituted ring.
The combination of the integration (number of protons), chemical shift (electronic environment), and coupling constants (J-values, indicating adjacency) provides a unique fingerprint for each isomer.
Analytical Separation: A Protocol for Isomeric Purity Assessment
In drug development and manufacturing, quantifying the purity of an intermediate is a non-negotiable requirement. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying mixtures of positional isomers due to its high resolution and sensitivity.[9]
Caption: General workflow for HPLC-based isomeric purity analysis.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a self-validating system for assessing the purity of a synthesized ethyl methyl-nitrobenzoate isomer. The choice of a C18 column is based on its proven efficacy in separating moderately polar aromatic compounds.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector[9]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Acetonitrile (HPLC grade) and deionized water with 0.1% phosphoric acid or formic acid (for MS compatibility).[10]
-
Reference standards for all potential isomers.
Procedure:
-
System Preparation: Equilibrate the C18 column with the mobile phase (e.g., a 60:40 mixture of acetonitrile:water with 0.1% acid) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]
-
Standard Preparation: Prepare dilute solutions (e.g., 10-50 µg/mL) of the synthesized product and each potential isomeric impurity in the mobile phase.
-
Injection & Analysis:
-
Inject a known volume (e.g., 10 µL) of each reference standard individually to determine its characteristic retention time. The causality here is that under identical conditions, each isomer will have a unique retention time due to subtle differences in polarity.
-
Inject the synthesized sample solution.
-
-
Data Interpretation:
-
Identify the major peak in the sample chromatogram corresponding to the target product.
-
Identify and quantify any impurity peaks by comparing their retention times to those of the reference standards.
-
Calculate the isomeric purity by determining the area percentage of the main peak relative to the total area of all isomer peaks.
-
Conclusion
The positional isomerism of this compound and its counterparts is a clear illustration of how subtle structural changes lead to significant differences in synthesis, physical properties, and analytical behavior. For the researcher, a deep understanding of directing group effects is crucial for designing efficient and selective syntheses. For the drug development professional, robust analytical methods like HPLC are essential for guaranteeing the purity and identity of these critical intermediates. The selection of the correct isomer is not a trivial choice but a foundational step that dictates the success of a multi-step synthetic campaign.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Methyl-2-nitrobenzoic Acid and Its Isomers.
- National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChem.
- ChemicalBook. (n.d.). ETHYL 3-METHYL-4-NITROBENZOATE.
- BenchChem. (n.d.). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
- BenchChem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid.
- National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook.
- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.).
- PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
- Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4).
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.
- MySkinRecipes. (n.d.). Ethyl 3-methyl-4-nitrobenzoate.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. PubChem.
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- SIELC Technologies. (2018). Separation of Ethyl 2-nitrobenzoate on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). ETHYL 4-METHYL-3-NITROBENZOATE AldrichCPR.
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For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a cornerstone of innovation. In this comprehensive guide, we delve into a comparative spectroscopic analysis of Ethyl 2-methyl-5-nitrobenzoate and its structurally related compounds. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a robust framework for the identification and differentiation of these closely related molecules, a critical step in synthetic chemistry and drug discovery.
The subtle interplay of electron-donating and electron-withdrawing groups on an aromatic ring profoundly influences its electronic environment, and consequently, its spectroscopic signature. This guide will dissect these influences, offering both theoretical explanations and practical, data-driven comparisons to empower researchers in their analytical endeavors.
The Chemical Landscape: A Structural Overview
Our investigation centers on this compound and a curated selection of its analogs. These compounds share a common benzoic acid ester backbone but differ in the nature and position of their substituents. This deliberate selection allows for a systematic evaluation of the spectroscopic impact of the nitro group, the methyl group, and the ethyl versus methyl ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a deep understanding of the electronic effects at play.
The Guiding Principles: Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the nature of the attached substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), deshield the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[1] This effect is most pronounced at the ortho and para positions due to resonance delocalization of the positive charge. Conversely, electron-donating groups (EDGs), like the methyl group (-CH₃), shield the aromatic nuclei, shifting their signals to a lower chemical shift (upfield). The ester group (-COOR) is generally considered an EWG, contributing to the overall deshielding of the aromatic ring.
¹H NMR Spectral Comparison
The following table summarizes the expected and reported ¹H NMR chemical shifts for this compound and its analogs.
| Compound | Aromatic Protons (ppm) | -CH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₃ (ppm) |
| This compound | ~8.0-8.5 | ~2.6 | ~4.4 (q), ~1.4 (t) | - |
| Mthis compound | ~8.0-8.5 | ~2.6 | - | ~3.9 |
| Ethyl 5-nitrobenzoate | ~8.3-8.9 | - | ~4.5 (q), ~1.4 (t) | - |
| Ethyl 2-methylbenzoate | ~7.2-7.9 | ~2.6 | ~4.4 (q), ~1.4 (t) | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Analysis:
-
The presence of the strongly electron-withdrawing nitro group in this compound and its nitro-substituted analogs results in a significant downfield shift of the aromatic protons compared to Ethyl 2-methylbenzoate.
-
The protons on the aromatic ring of this compound are expected to exhibit a distinct splitting pattern due to their defined connectivity.
-
The ethyl ester group consistently displays a quartet around 4.4 ppm and a triplet around 1.4 ppm, characteristic of the -OCH₂CH₃ moiety. The methyl ester, in contrast, shows a singlet around 3.9 ppm.
¹³C NMR Spectral Comparison
The ¹³C NMR data further illuminates the electronic landscape of these molecules.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₃ (ppm) |
| This compound | ~165 | ~120-150 | ~20 | ~62, ~14 | - |
| Mthis compound | ~165 | ~120-150 | ~20 | - | ~52 |
| Ethyl 5-nitrobenzoate | ~164 | ~124-148 | - | ~62, ~14 | - |
| Ethyl 2-methylbenzoate | ~168 | ~125-140 | ~22 | ~61, ~14 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Analysis:
-
The carbonyl carbon of the ester group appears in the characteristic region of 164-168 ppm.
-
The aromatic carbons in the nitro-substituted compounds are generally shifted downfield compared to Ethyl 2-methylbenzoate, reflecting the electron-withdrawing nature of the nitro group.
-
The carbon attached to the nitro group (ipso-carbon) is significantly deshielded.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable technique for the identification of key functional groups within a molecule. The vibrational frequencies of bonds provide a unique "fingerprint" of the compound.
Key Vibrational Frequencies
The IR spectra of these compounds are dominated by absorptions from the ester and nitro functional groups, as well as vibrations from the aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=O (Ester) | 1720-1740 | Strong, sharp absorption. |
| NO₂ (Asymmetric Stretch) | 1500-1550 | Strong absorption. |
| NO₂ (Symmetric Stretch) | 1340-1370 | Strong absorption. |
| C-O (Ester) | 1100-1300 | Strong absorption. |
| Aromatic C=C | 1450-1600 | Multiple medium to weak bands. |
| Aromatic C-H | 3000-3100 | Weak to medium absorption. |
| Aliphatic C-H | 2850-3000 | Medium absorption. |
Analysis:
-
The presence of a strong absorption around 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group in all the compared compounds.
-
The two strong and characteristic bands for the nitro group, the asymmetric and symmetric stretches, are definitive markers for the nitro-substituted compounds.[2][3] Aromatic nitro compounds typically show these bands at slightly lower frequencies compared to their aliphatic counterparts.[4]
-
The "fingerprint" region (below 1500 cm⁻¹) will show complex patterns of absorptions unique to each molecule, which can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues to its structure.
Expected Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is often observed. The fragmentation of these aromatic esters is influenced by the substituents.
This compound and its analogs are expected to exhibit the following key fragmentation pathways:
-
Loss of the alkoxy group (-OR): A common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. For ethyl esters, this corresponds to a loss of 45 Da (-OCH₂CH₃). For methyl esters, this is a loss of 31 Da (-OCH₃).
-
Loss of the ester group: Cleavage of the bond between the aromatic ring and the carbonyl group can occur.
-
Fragmentation of the nitro group: Nitroaromatic compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da).[5]
-
Loss of the alkyl group from the ester: For ethyl esters, loss of an ethyl radical (29 Da) can occur.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 209.19 | [M-OC₂H₅]⁺, [M-NO₂]⁺, [M-NO]⁺ |
| Mthis compound | 195.17 | [M-OCH₃]⁺, [M-NO₂]⁺, [M-NO]⁺ |
| Ethyl 5-nitrobenzoate | 195.17 | [M-OC₂H₅]⁺, [M-NO₂]⁺, [M-NO]⁺ |
| Ethyl 2-methylbenzoate | 164.20 | [M-OC₂H₅]⁺, [M-C₂H₅]⁺ |
Analysis:
-
The molecular ion peak will readily distinguish between the ethyl and methyl esters of 2-methyl-5-nitrobenzoic acid.
-
The presence of fragments corresponding to the loss of NO and NO₂ will confirm the presence of the nitro group.
-
The base peak in the spectrum will depend on the relative stability of the resulting fragments. For many aromatic esters, the acylium ion formed by the loss of the alkoxy group is a prominent peak.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following general protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Reference the chemical shifts to the TMS signal. Integrate the proton signals to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the connectivity of the atoms.
IR Spectroscopy Protocol
Caption: Workflow for IR spectroscopic analysis.
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups present.
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometric analysis.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion: A Multifaceted Approach to Structural Certainty
The comprehensive spectroscopic comparison of this compound and its related compounds demonstrates the power of a multi-technique approach to structural elucidation. Each spectroscopic method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles of how substituents influence spectral data, researchers can confidently identify and differentiate even closely related isomers. This guide serves as a practical resource, combining theoretical insights with available data to facilitate accurate and efficient chemical analysis in the demanding fields of research and drug development.
References
-
University of Calgary. Ch 13 - Aromatic H. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
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Chemistry LibreTexts. Nitro Compounds. Available at: [Link]
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Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
Sources
"reactivity comparison of Ethyl 2-methyl-5-nitrobenzoate vs. methyl 2-methyl-5-nitrobenzoate"
An In-Depth Comparative Guide to the Reactivity of Ethyl 2-methyl-5-nitrobenzoate vs. Mthis compound
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for optimizing reaction conditions, predicting outcomes, and ensuring process scalability. This guide provides a detailed comparison of this compound and Mthis compound, focusing on the subtle yet significant impact of the ester alkyl group—ethyl versus methyl—on the molecule's overall chemical behavior. While the dominant electronic effects are dictated by the substituents on the aromatic ring, the choice of ester group is not trivial and has measurable consequences, particularly in reactions involving the carbonyl center.
Introduction: A Tale of Two Esters
At first glance, this compound and Mthis compound are nearly identical. Both possess a benzene ring activated by a strong electron-withdrawing nitro group and modified by an electron-donating methyl group. These ring substituents are the primary determinants of the molecule's reactivity in electrophilic or nucleophilic aromatic substitution reactions. However, the focus of this guide is the reactivity centered around the ester functionality itself. The core question we will explore is: How does the change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group in the ester moiety alter the kinetics of key transformations such as hydrolysis?
This comparison is not merely academic. In pharmaceutical development, the choice of an ester can influence a drug's solubility, membrane permeability, and susceptibility to metabolic hydrolysis by esterases. In process chemistry, it can affect reaction rates, purification profiles, and overall yield.
Diagram 1: Molecular Structures
Caption: Structures of Mthis compound and this compound.
Theoretical Underpinnings: Steric and Electronic Effects
The reactivity differences between the two esters are primarily governed by a combination of steric and electronic effects inherent to the methyl and ethyl groups.[1]
-
Electronic Effect: Alkyl groups are electron-donating through an inductive effect (+I). An ethyl group is slightly more electron-donating than a methyl group due to the presence of an additional alkyl unit. This effect influences the electrophilicity of the ester's carbonyl carbon.
-
Steric Effect: The ethyl group is sterically bulkier than the methyl group. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon.[2]
These two factors are often intertwined and their net effect determines the reaction rate. For the most common reaction of esters—base-catalyzed hydrolysis (saponification)—both effects point in the same direction.
Comparative Reactivity Analysis
Alkaline Hydrolysis (Saponification)
The benchmark reaction for comparing ester reactivity is alkaline hydrolysis. This reaction proceeds via a nucleophilic acyl substitution, typically following the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Diagram 2: BAC2 Mechanism for Ester Hydrolysis
Caption: Workflow for comparing ester hydrolysis rates via UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants (k) for the saponification of Mthis compound and this compound.
Materials:
-
Mthis compound
-
This compound
-
Sodium Hydroxide (NaOH), analytical grade
-
1,4-Dioxane, spectroscopic grade
-
Deionized Water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of NaOH in deionized water.
-
Prepare 0.01 M stock solutions of each ester (Methyl and this compound) in 1,4-dioxane.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a UV range (e.g., 250-400 nm) to determine the wavelength of maximum absorbance change during a preliminary trial run.
-
Set the instrument to kinetics mode to monitor absorbance at this fixed wavelength over time.
-
Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Pipette 2.0 mL of the 0.1 M NaOH solution and 1.8 mL of 1,4-dioxane into a quartz cuvette. This large excess of NaOH ensures pseudo-first-order kinetics with respect to the ester.
-
Place the cuvette in the holder and allow it to reach thermal equilibrium.
-
Blank the spectrophotometer using this solution.
-
To initiate the reaction, rapidly inject 0.2 mL of the 0.01 M ester stock solution into the cuvette, cap, invert twice to mix, and immediately start data acquisition.
-
Record the absorbance at the predetermined wavelength at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.
-
-
Data Analysis:
-
Repeat the kinetic run at least three times for each ester to ensure reproducibility.
-
The observed rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the final absorbance after the reaction is complete. The slope of this line is -kobs.
-
The second-order rate constant (k) is calculated using the equation: k = kobs / [NaOH], where [NaOH] is the concentration of sodium hydroxide in the cuvette.
-
-
Comparison:
-
Compare the average second-order rate constants (k) for the two esters. The ester with the larger k value is the more reactive species.
-
Conclusion
While the 2-methyl and 5-nitro substituents on the benzene ring are the dominant factors governing the overall electronic environment of the molecule, the identity of the alkyl group in the ester functionality provides a finer level of control over reactivity. A detailed analysis of the electronic and steric properties leads to a clear prediction: Mthis compound is more reactive towards nucleophilic acyl substitution, particularly alkaline hydrolysis, than this compound. This is attributed to the methyl group's smaller steric footprint and its slightly weaker electron-donating inductive effect, both of which facilitate the formation of the critical tetrahedral intermediate. For reactions occurring at other sites, such as the reduction of the nitro group, the difference between the two esters is negligible. This guide underscores the importance of considering all structural aspects of a molecule when designing synthetic routes and predicting chemical behavior.
References
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
- Hammett equation. (2023, December 29). In Wikipedia.
- Hammett equ
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto.
- Roberts, J. D., & Caserio, M. C. (2021, July 31).
- Barreiro, E. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzo
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
-
Mthis compound. (n.d.). PubChem. Retrieved from [Link]
- METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR. (n.d.). ChemicalBook.
-
Ethyl 2-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
- Pihlaja, K., & Mäntylä, A. (2000). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
- Pihlaja, K., & Liias, P. (1998). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
- Methyl 2-methyl-5-nitrobenzo
-
Methyl 2-ethyl-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 2-chloro-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
- A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. (n.d.). BenchChem.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis.
- Synthesis of 5-Methyl-2-nitrobenzoic acid from 3-methylbenzoic acid. (n.d.). BenchChem.
- Nitration of methyl benzo
- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.
- Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl benzoate? Explain your reasoning. (n.d.). Homework.Study.com.
- Kinetic research and modeling of benzoic acid esterification process. (2020).
- A Comparative Guide to the Reactivity of 5-Methyl-2-nitrobenzoic Acid and Its Isomers. (n.d.). BenchChem.
- Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzo
- Saponification of ethyl m-nitrobenzoate is 63.5 times faster than the unsubstituted ester under the same conditions. (n.d.). Filo.
- When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? (n.d.). Proprep.
- Methyl ester vs Ethyl ester hydrolysis. (2022, February 25). Reddit.
- Methyl 2-ethyl-5-nitrobenzo
- Ethyl 2-nitrobenzo
- Ethyl 2-nitrobenzo
- Pečar, D., & Goršek, A. (2015).
- What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzano
- Difference Between Electronic and Steric Effects. (2019, December 2). Pediaa.com.
- Production method of 2-methyl-5-nitrophenol. (2016).
- How To Identify The IR Of Methyl M-Nitrobenzo
- What are the uses of 2-Methyl-5-Nitrobenzoic Acid? (n.d.). Guidechem.
-
2-Methyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). University of California, Irvine.
- Methyl p-nitro benzo
- What is the synthesis of methyl 3-nitrobenzo
- Experimental and modeling study of C5H10O2 ethyl and methyl esters. (2013). Semantic Scholar.
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
- Hydrolysis and saponification of methyl benzoates. (2005). Green Chemistry (RSC Publishing).
- ethyl 2-methyl benzoate, 87-24-1. (n.d.). The Good Scents Company.
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A Comparative Guide to the Biological Activity of Ethyl 2-methyl-5-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Ethyl 2-methyl-5-nitrobenzoate Scaffold: A Promising Starting Point in Medicinal Chemistry
The this compound core structure presents a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group, a potent electron-withdrawing moiety, is a key determinant of the biological activity observed in many nitroaromatic compounds. This functional group can undergo bioreduction in physiological systems, leading to the formation of reactive nitrogen species that can exert cytotoxic effects on pathogenic microorganisms and cancer cells. Furthermore, the ester and methyl groups can be readily modified to modulate the compound's lipophilicity, steric properties, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Comparative Analysis of Biological Activities
This section will compare the known biological activities of various derivatives of nitrobenzoic acid and other structurally similar nitroaromatic compounds to infer the potential of this compound derivatives.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to the reduction of the nitro group by microbial nitroreductases, generating cytotoxic radicals that damage cellular macromolecules, including DNA.
A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives demonstrated their antifungal activity against Candida albicans and C. krusei, with some derivatives showing higher potency than the reference drug ketoconazole[1]. Similarly, hydrazone derivatives of a related 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and tested for their antibacterial and antifungal activities[2][3][4][5].
Table 1: Comparative Antimicrobial Activity of Structurally Related Nitroaromatic Derivatives
| Compound Class | Derivative/Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | Phenyl substituted | Candida albicans | 12.5-50 | [1] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | 4-Chlorophenyl substituted | Candida albicans | 12.5 | [1] |
| 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole | Benzene sulfonated derivative | Staphylococcus aureus | 250 | [6] |
| 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole | Phenylacetamide derivative | Streptococcus B | 187.5 | [6] |
Causality Behind Experimental Choices: The selection of test organisms typically includes a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess the broad-spectrum potential of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) is a standard quantitative measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.
Anticancer Activity
The bioreductive activation of the nitro group is also a key mechanism underlying the anticancer activity of many nitroaromatic compounds. In the hypoxic environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to generate cytotoxic species that induce DNA damage and apoptosis in cancer cells.
A study on the synthesis of various nitrated and non-nitrated compounds revealed that several derivatives exhibited significant growth inhibitory activity against human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range[7][8]. The presence of a good leaving group at the benzylic position was found to be crucial for the alkylating properties and, consequently, the anticancer activity of these compounds[7][8].
Table 2: Comparative Anticancer Activity of Structurally Related Nitroaromatic Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrated benzyl bromides | 4-Nitrobenzyl bromide | HL-60 (Leukemia) | < 8.5 | [7][8] |
| Nitrated benzyl bromides | 3,4-Dinitrobenzyl bromide | HL-60 (Leukemia) | < 8.5 | [7][8] |
| Nitrated benzyl chlorides | 4-Nitrobenzyl chloride | HL-60 (Leukemia) | < 8.5 | [7][8] |
Causality Behind Experimental Choices: The choice of cancer cell lines for initial screening often includes representatives of different cancer types to evaluate the spectrum of activity. The IC50 value, which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic potency. The use of a non-cancerous cell line (e.g., Vero cells) is crucial to assess the selectivity of the compounds for cancer cells over normal cells[7][8].
Anti-inflammatory Activity
The anti-inflammatory potential of nitroaromatic compounds is an area of growing interest. Some derivatives of 1-methyl-5-nitroindazolinones have been shown to possess anti-inflammatory properties[9][10]. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. For instance, some compounds were found to significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while others inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[9][10].
Table 3: Comparative Anti-inflammatory Activity of Structurally Related Nitroindazolinones
| Compound Class | Derivative/Compound | Assay | Effect | Reference |
| 1-Methyl-5-nitroindazolinone | 2-Benzyl derivatives | Cytokine release | Significant reduction in IL-6 production | [9][10] |
| 1-Methyl-5-nitroindazolinone | 2-Alkyl derivatives | Enzyme expression | Inhibition of COX-2 and iNOS | [9][10] |
Causality Behind Experimental Choices: The evaluation of anti-inflammatory activity often involves in vitro assays to measure the inhibition of key inflammatory mediators and enzymes. Lipopolysaccharide (LPS)-stimulated macrophages are a common model system to study inflammatory responses. Measuring the levels of cytokines like IL-6 and TNF-α, and the expression of enzymes like COX-2 and iNOS, provides insights into the potential anti-inflammatory mechanisms of the test compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be rationally optimized by understanding the structure-activity relationships. Based on studies of related nitroaromatic compounds, the following insights can be drawn:
-
The Nitro Group: The position and number of nitro groups on the aromatic ring are critical for activity. The strong electron-withdrawing nature of the nitro group is essential for its bioreductive activation.
-
The Ester Moiety: Modification of the ethyl ester to other esters or amides can influence the compound's solubility, cell permeability, and metabolic stability. This can be a key area for derivatization to improve pharmacokinetic properties.
-
The Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to target enzymes or receptors.
-
Other Substituents: Introduction of other substituents on the aromatic ring can further modulate the electronic properties and lipophilicity of the molecule, leading to enhanced potency and selectivity.
Caption: Key structural features influencing the biological activity of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against bacteria.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound.
Materials:
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is still limited in the public domain, the analysis of structurally related nitroaromatic compounds provides a strong rationale for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The insights into the structure-activity relationships of these related compounds offer a valuable roadmap for the rational design and synthesis of novel and potent derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the ester and aromatic ring. Such studies will be instrumental in elucidating the specific structure-activity relationships for this chemical class and in identifying lead compounds for further preclinical development.
References
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Nurkenov, O. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]
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Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Archiv der Pharmazie, 338(4), 167-173. [Link]
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Nurkenov, O. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Scilit. [Link]
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Nurkenov, O. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed, 39795225. [Link]
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Yañez, M., et al. (2018). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. Current Medicinal Chemistry, 25(27), 3246-3263. [Link]
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Nurkenov, O. A., et al. (2025). (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]
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da Silva, M. V. J., et al. (2021). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1146-1166. [Link]
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Yañez, M., et al. (2018). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. ResearchGate. [Link]
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Fun, H. K., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o548. [Link]
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Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
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Farghaly, T. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]
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Gökçe, M., et al. (2005). (PDF) Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. [Link]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]
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Lopes, M. S., et al. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
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A Comparative Computational Analysis of the Electronic Properties of Ethyl 2-methyl-5-nitrobenzoate and Structurally Related Compounds
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Materials Science
In the landscape of pharmaceutical development and materials science, a nuanced understanding of a molecule's electronic properties is paramount. These properties, including electron distribution, orbital energies, and electrostatic potential, govern molecular interactions, reactivity, and ultimately, a compound's efficacy and applicability. This guide presents a comprehensive computational framework for characterizing Ethyl 2-methyl-5-nitrobenzoate, a compound of interest due to the versatile functionalities of the nitrobenzoate scaffold.
This document provides a detailed protocol for a comparative study using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. We will outline the computational investigation of this compound alongside a curated set of alternative compounds: Mthis compound, Ethyl 2-nitrobenzoate, and Methyl 2-chloro-5-nitrobenzoate. The inclusion of these analogs is a deliberate experimental choice designed to deconstruct the electronic contributions of the ethyl vs. methyl ester group, the presence of the methyl group on the benzene ring, and the substitution of a chloro- for a methyl- group.
Introduction: The Significance of Electronic Properties
The electronic character of a molecule dictates its intermolecular interactions, which are the cornerstone of drug-receptor binding and the formation of functional materials. For a molecule like this compound, the interplay between the electron-withdrawing nitro group and the ester functionality, as well as the methyl substituent on the aromatic ring, creates a unique electronic landscape.
Key electronic properties that will be the focus of this computational study include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[1][2] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[2][3] The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[2][4][5] A smaller gap generally suggests higher reactivity.[4][5]
-
Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution around a molecule. It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how a molecule will interact with other molecules, such as biological targets.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is an important factor in solubility, as well as in the strength of dipole-dipole interactions that can influence binding affinity and material properties.
Experimental and Computational Workflow
The following sections detail the proposed workflow for a comprehensive computational analysis. This workflow is designed to be self-validating by comparing the computational results for the alternative compounds with any available experimental data and by analyzing the systematic trends observed across the series of molecules.
In Silico Molecular Modeling
The initial step involves the construction of the 3D structures of this compound and the selected comparison compounds.
Caption: Target and alternative compounds for comparative analysis.
Computational Methodology: Density Functional Theory (DFT)
To investigate the electronic properties, we will employ DFT calculations. This method provides a good balance between computational cost and accuracy for organic molecules.[6][7][8][9]
Step-by-Step Protocol:
-
Geometry Optimization: The 3D structure of each molecule will be optimized to find its lowest energy conformation. This is a crucial step to ensure that the subsequent electronic property calculations are performed on a realistic molecular geometry.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately calculating electronic properties.
-
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the optimized structures.
-
Electronic Property Calculations: Using the optimized geometries, the following properties will be calculated:
-
HOMO and LUMO energies and their spatial distributions.
-
Molecular Electrostatic Potential (MESP) mapped onto the electron density surface.
-
Dipole moment.
-
Caption: DFT-based workflow for calculating electronic properties.
Expected Outcomes and Comparative Analysis
The data generated from these computations will be systematically analyzed to understand the structure-property relationships.
Quantitative Data Summary
The calculated electronic properties will be summarized in a clear, comparative table.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Mthis compound[10] | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Ethyl 2-nitrobenzoate[11][12] | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Methyl 2-chloro-5-nitrobenzoate[13] | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 1: Predicted Electronic Properties of this compound and Analogs. The values in this table will be populated upon completion of the DFT calculations.
Analysis of Frontier Molecular Orbitals
A visual comparison of the HOMO and LUMO distributions will provide insights into the reactive sites of each molecule. It is expected that the HOMO will be localized primarily on the benzene ring, while the LUMO will be concentrated on the nitro group, reflecting its electron-withdrawing nature. The HOMO-LUMO gap will be a key point of comparison. A smaller gap for one compound relative to another would suggest a higher propensity for chemical reactions.
Molecular Electrostatic Potential (MESP) Mapping
The MESP maps will offer a qualitative but powerful comparison of the charge distribution. Regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro and ester groups, indicating nucleophilic character. Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the benzene ring. These maps will be instrumental in predicting non-covalent interactions, which are vital for drug-receptor binding.
Interpreting the Substituent Effects
-
Ethyl vs. Methyl Ester: Comparing this compound with Mthis compound will reveal the electronic influence of the slightly larger ethyl group. While a significant change is not expected, subtle differences in the dipole moment and charge distribution may be observed.
-
Presence of the Ring Methyl Group: A comparison between this compound and Ethyl 2-nitrobenzoate will highlight the electron-donating effect of the methyl group on the aromatic ring. This is expected to raise the HOMO energy and potentially alter the MESP.
-
Chloro vs. Methyl Substituent: Contrasting Mthis compound with Methyl 2-chloro-5-nitrobenzoate will demonstrate the difference between an electron-donating methyl group and an electron-withdrawing chloro group at the same position. This is likely to have the most significant impact on the electronic properties among the comparisons.
Conclusion and Future Directions
This computational guide provides a robust framework for the in-depth characterization of the electronic properties of this compound. By employing a comparative approach with structurally similar molecules, the electronic contributions of individual functional groups can be elucidated. The insights gained from this study will be invaluable for predicting the reactivity, intermolecular interactions, and potential applications of this compound in drug design and materials science.
The logical next step following this computational analysis would be to synthesize this compound and perform experimental validation of the predicted properties through techniques such as UV-Vis spectroscopy (to probe the electronic transitions related to the HOMO-LUMO gap) and X-ray crystallography (to determine the solid-state conformation and intermolecular interactions). This integrated computational and experimental approach will provide a comprehensive understanding of this promising molecule.
References
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MDPI. (2020, December 13). A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem. Retrieved from [Link]
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ResearchGate. (2024, August 6). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-5-nitrobenzoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-nitrobenzoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]
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Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]
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ResearchGate. (2024, August 6). Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. Retrieved from [Link]
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YouTube. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. Retrieved from [Link]
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Indonesian Journal of Chemical Research. (n.d.). Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved from [Link]
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IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
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JSciMed Central. (2018, May 12). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]
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ResearchGate. (2024, August 6). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 2-methyl-5-nitrobenzoate
Introduction: The Analytical Imperative for Ethyl 2-methyl-5-nitrobenzoate
This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity and quality are paramount to ensuring the safety and efficacy of the final product. Therefore, robust, and reliable analytical methods for its quantification and impurity profiling are not just a matter of good science but a regulatory necessity. The validation of these analytical methods is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3]
This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures".[4][5][6]
Strategic Selection of the Primary Analytical Technique
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. This compound possesses moderate polarity, a strong UV chromophore due to its nitroaromatic structure, and sufficient volatility for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for pharmaceutical intermediates due to its versatility, robustness, and applicability to a wide range of compounds.[7] For this compound, its conjugated nitroaromatic system makes it an excellent candidate for UV detection, promising high sensitivity.[8] Reversed-phase HPLC is particularly well-suited for separating the main component from potential impurities of varying polarity.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds.[9] Given that this compound can be volatilized without decomposition, GC offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The following sections will detail the validation of a stability-indicating HPLC method as the primary approach and a GC method as a complementary or alternative technique.
In-Depth Comparison: HPLC vs. GC Method Validation
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration, free from interference from degradation products, process impurities, excipients, or other potential interfering substances.[10][11]
The following starting conditions are proposed based on the analysis of similar nitroaromatic compounds.[8][12][13]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common solvent system for nitroaromatics, offering good peak shape and resolution. Formic acid aids in protonating silanols and improving peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Detection | UV at 254 nm | The nitroaromatic ring provides a strong chromophore, leading to high sensitivity at this wavelength. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
The validation process systematically assesses the suitability of the analytical method.[1][4]
Diagram: HPLC Method Validation Workflow
Caption: A typical workflow for validating an HPLC method according to ICH Q2(R1) guidelines.
A. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15] For a stability-indicating assay, this is demonstrated through forced degradation studies.[16][17][18]
-
Protocol:
-
Prepare solutions of this compound at approximately 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess the chromatograms for peak purity of the parent analyte and resolution from any degradant peaks. A photodiode array (PDA) detector is invaluable here.
-
-
Expected Outcome: The method should be able to separate the main peak from all degradation products, with a resolution factor (Rs) > 1.5. Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the sum of the degradant peaks.[19]
B. Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Illustrative Data & Acceptance Criteria:
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 |
| 50 | 251000 | 250500 | 251200 |
| 75 | 376000 | 375500 | 376300 |
| 100 | 501000 | 500800 | 501500 |
| 125 | 625500 | 626000 | 625800 |
| 150 | 752000 | 751500 | 752200 |
| Parameter | Acceptance Criterion | Illustrative Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 50.1 |
C. Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.[2][20]
-
Protocol:
-
Prepare a placebo (if a drug product) or blank matrix.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery.
-
-
Illustrative Data & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Acceptance Criterion | 98.0% - 102.0% |
D. Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Illustrative Data & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criterion | Illustrative Result |
| Repeatability | % RSD of 6 replicates | ≤ 2.0% | 0.5% |
| Intermediate Precision | % RSD of 12 replicates (Day 1 & 2) | ≤ 2.0% | 0.8% |
E. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at S/N = 3:1.
-
LOQ is typically established at S/N = 10:1.
-
-
Illustrative Results & Acceptance Criteria:
| Parameter | Acceptance Criterion | Illustrative Result |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 10% | 0.15 µg/mL |
F. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Analyze the system suitability solution under each condition and evaluate parameters like retention time, peak tailing, and resolution.
-
-
Illustrative Data & Acceptance Criteria:
| Parameter Varied | Result | Acceptance Criterion |
| Flow Rate (0.9 mL/min) | System suitability passes | System suitability criteria met |
| Flow Rate (1.1 mL/min) | System suitability passes | System suitability criteria met |
| Temp (28 °C) | System suitability passes | System suitability criteria met |
| Temp (32 °C) | System suitability passes | System suitability criteria met |
Gas Chromatography (GC): A High-Resolution Alternative
GC provides an excellent orthogonal technique to HPLC, meaning it separates compounds based on a different principle (volatility and interaction with a stationary phase in the gas phase).
| Parameter | Recommended Condition | Rationale |
| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Good selectivity for aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 150°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min | A typical temperature program to separate the analyte from potential impurities. |
| Detector | Flame Ionization Detector (FID) | Robust, universal detector for organic compounds, offering a wide linear range. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL (Split mode, e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
The same validation parameters as HPLC (Specificity, Linearity, Accuracy, etc.) must be assessed for the GC method. The table below provides a comparative summary of expected performance.
| Validation Parameter | HPLC (Expected Performance) | GC-FID (Expected Performance) | Key Considerations |
| Specificity | Excellent, especially with PDA for peak purity. | Excellent resolution for volatile impurities. | HPLC is better for non-volatile degradants; GC-MS would provide definitive identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques offer excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both can be highly accurate. |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | Both techniques are highly precise. |
| LOQ | ~0.15 µg/mL | ~1 µg/mL (analyte dependent) | HPLC with UV is often more sensitive for this specific analyte. |
| Robustness | Robust to minor changes in mobile phase, flow, temp. | Robust to minor changes in oven ramp, flow, inlet temp. | GC oven temperature programs can be more sensitive to variation than HPLC gradients. |
Diagram: HPLC vs. GC Selection Criteria
Caption: Decision tree for selecting an analytical method based on analyte properties.
Summary and Recommendations
Both HPLC and GC are suitable techniques for the analysis of this compound.
-
HPLC is recommended as the primary method for quality control and stability testing. Its ability to handle non-volatile degradation products and its high sensitivity with UV detection make it exceptionally well-suited for developing a robust, stability-indicating assay.[7][9]
-
GC is an excellent orthogonal method. It is ideal for confirming purity, especially for identifying and quantifying volatile process-related impurities that might be difficult to resolve by HPLC. A validated GC method is a valuable tool for method cross-validation and for a more comprehensive understanding of the sample's purity profile.
Ultimately, a laboratory's choice may depend on available instrumentation and specific analytical needs. However, the validation principles and protocols outlined in this guide, firmly rooted in ICH Q2(R1) guidelines, provide a universal framework for ensuring that any chosen method is fit for its intended purpose, guaranteeing data integrity and regulatory compliance.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). Journal of Hazardous Materials. [Link]
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Quality Guidelines - ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
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Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
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(PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. [Link]
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Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. (2024). MDPI. [Link]
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Method Validation Guidelines. BioPharm International. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). Journal of Chemical Education. [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2023). Scirp.org. [Link]
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Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare. [Link]
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A review article on analytical method validation. (2022). Jetir.Org. [Link]
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Stability indicating study by using different analytical techniques. (2022). IJSDR. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
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(PDF) Validation of Analytical Procedures: Methodology ICH-Q2B. ResearchGate. [Link]
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Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Ethyl 4-nitrobenzoate. PubChem. [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-methyl-5-nitrobenzoate for Researchers and Drug Development Professionals
An in-depth analysis of synthetic strategies, evaluating cost, efficiency, safety, and scalability to guide informed decisions in chemical process development.
Ethyl 2-methyl-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitro group and a methyl-substituted benzene ring, makes it a versatile building block for the construction of more complex molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and chemical development professionals. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this compound, offering experimental data and practical insights to aid in the selection of the most appropriate method for a given application.
Executive Summary
Two primary synthetic strategies dominate the landscape for the preparation of this compound: the direct nitration of ethyl 2-methylbenzoate and the esterification of 2-methyl-5-nitrobenzoic acid. A third, "greener" approach involving a milder nitrating agent is also considered as a promising alternative. This guide will dissect each route, evaluating them based on precursor cost, reaction yield, process complexity, safety considerations, and environmental impact.
The nitration of ethyl 2-methylbenzoate offers a direct approach but is hampered by challenges in regioselectivity, leading to a mixture of isomers that necessitates costly and time-consuming purification. In contrast, the esterification of 2-methyl-5-nitrobenzoic acid provides a more controlled synthesis with a cleaner product profile, contingent on the availability and cost of the starting acid. The emerging "green" nitration method presents a potential compromise, aiming for improved selectivity and a better safety profile. The optimal choice will ultimately depend on the specific priorities of the research or production campaign, whether it be upfront cost, process efficiency, or adherence to green chemistry principles.
Comparative Analysis of Synthesis Routes
| Metric | Route 1: Nitration of Ethyl 2-methylbenzoate | Route 2: Esterification of 2-methyl-5-nitrobenzoic acid | Route 3: "Green" Nitration of Ethyl 2-methylbenzoate |
| Starting Material Cost | Lower (Ethyl 2-methylbenzoate is generally less expensive) | Higher (2-methyl-5-nitrobenzoic acid is a more specialized starting material) | Lower (similar to Route 1) |
| Reagent Cost | Low (Nitric and sulfuric acid are commodity chemicals) | Moderate (Ethanol and an acid catalyst) | Moderate (Nitric acid and acetic anhydride) |
| Yield of Desired Product | Moderate to Low (due to isomer formation) | High | Potentially High (improved regioselectivity) |
| Purification Complexity | High (requires separation of isomers) | Low (generally cleaner reaction) | Moderate (potentially less complex than Route 1) |
| Process Safety | High Hazard (use of concentrated nitric and sulfuric acids) | Moderate Hazard (use of flammable ethanol and an acid catalyst) | Moderate Hazard (use of acetic anhydride) |
| Environmental Impact | High (generation of acidic waste) | Moderate (less hazardous waste) | Lower (avoids the use of strong sulfuric acid) |
| Scalability | Challenging due to purification | More straightforward | Potentially good, depending on optimization |
Route 1: Nitration of Ethyl 2-methylbenzoate
This approach involves the direct electrophilic aromatic substitution of ethyl 2-methylbenzoate using a mixture of concentrated nitric and sulfuric acids. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile.
Mechanistic Considerations and Regioselectivity
The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an ortho, para-director and an activating group, while the ethyl ester group (-COOCH₂CH₃) is a meta-director and a deactivating group. The interplay of these competing effects leads to the formation of a mixture of isomers, with the desired this compound being just one of the products. Other likely isomers include Ethyl 2-methyl-3-nitrobenzoate and Ethyl 2-methyl-4-nitrobenzoate. The separation of these isomers can be challenging due to their similar physical properties, often requiring chromatographic techniques, which adds significant cost and complexity to the process, especially at scale.
Figure 1: Workflow for the nitration of ethyl 2-methylbenzoate.
Experimental Protocol: General Procedure for Nitration of a Methyl Benzoate[1][2][3]
-
Cool the starting ester, ethyl 2-methylbenzoate, in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.
-
Add the cold nitrating mixture dropwise to the ester solution, keeping the reaction temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove some impurities.
-
The crude product, a mixture of isomers, is then purified by column chromatography or fractional crystallization.
Yield: The overall yield of the desired this compound is often moderate to low after purification, typically in the range of 30-50%, depending on the efficiency of the separation process.
Cost-Benefit Analysis: While the starting materials are relatively inexpensive, the low effective yield of the target isomer and the high cost associated with purification make this route less economically viable for large-scale production where high purity is required.
Route 2: Esterification of 2-methyl-5-nitrobenzoic acid
This synthetic route involves the reaction of 2-methyl-5-nitrobenzoic acid with ethanol in the presence of an acid catalyst, a classic example of a Fischer-Speier esterification.[1][2]
Mechanistic Advantages
This method offers a significant advantage in terms of regioselectivity, as the nitro and methyl groups are already in the desired positions on the aromatic ring. The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of ethanol. The equilibrium nature of the reaction means that an excess of ethanol is typically used to drive the reaction to completion.
Figure 2: Workflow for the esterification of 2-methyl-5-nitrobenzoic acid.
Experimental Protocol: Fischer-Speier Esterification[5][6][7]
-
Dissolve 2-methyl-5-nitrobenzoic acid in a large excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours to drive the reaction to completion.
-
After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield the final product.
Yield: This route typically provides high yields of the desired product, often exceeding 85-95%, with a much simpler purification process compared to the nitration route.
Cost-Benefit Analysis: The primary drawback of this method is the higher cost of the starting material, 2-methyl-5-nitrobenzoic acid. However, the high yield, cleaner reaction profile, and simpler purification often offset the initial raw material cost, making it a more attractive option for producing high-purity this compound, particularly at the laboratory and pilot plant scale.
Route 3: "Green" Nitration of Ethyl 2-methylbenzoate
In an effort to develop more environmentally benign and selective nitration methods, the use of milder nitrating agents has been explored. One such system involves the use of nitric acid in acetic anhydride.
Potential for Improved Selectivity and Safety
Figure 3: Conceptual workflow for the "green" nitration of ethyl 2-methylbenzoate.
Cost-Benefit Analysis: This route combines the advantage of a less expensive starting material (similar to Route 1) with the potential for higher selectivity and a better environmental profile. The cost of acetic anhydride is a factor to consider, but the potential reduction in purification costs could make this an economically viable and more sustainable alternative. Further research and process optimization would be required to fully assess its industrial applicability.
Conclusion and Recommendations
The choice of synthetic route for this compound is a critical decision that impacts the overall cost, efficiency, and sustainability of the process.
-
For small-scale laboratory synthesis where the primary goal is to obtain the product quickly and the cost of the starting material is less of a concern, the esterification of 2-methyl-5-nitrobenzoic acid (Route 2) is the recommended approach. Its high yield and straightforward purification make it a reliable and efficient method.
-
For large-scale industrial production where raw material costs are a major driver, the nitration of ethyl 2-methylbenzoate (Route 1) may seem attractive initially. However, the significant challenges and costs associated with isomer separation must be carefully evaluated. This route may only be economically feasible if a highly efficient and low-cost purification method can be developed and implemented.
-
The "green" nitration approach (Route 3) represents a promising area for future process development. If the anticipated improvements in regioselectivity and safety can be realized, this route could offer the best of both worlds: a low-cost starting material and a more efficient and environmentally friendly process. Further investigation and optimization of this method are highly encouraged for organizations looking to develop a sustainable and cost-effective manufacturing process for this compound.
Ultimately, a thorough process hazard analysis and a detailed economic evaluation, taking into account local reagent costs, equipment availability, and waste disposal regulations, should be conducted before selecting and scaling up any synthetic route.
References
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IndiaMART. (n.d.). solid Ethyl 2-Methyl Benzoate, Grade Standard: N/A, for N/A. Retrieved from [Link]
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-
Thermo Scientific Alfa Aesar. (n.d.). 2-Methyl-5-nitrobenzoic acid, 98+% 5 g. Retrieved from [Link]
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-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Ambike Enterprise. (n.d.). Powder Lab Grade 2- Methyl-5- Nitro Benzoic Acid Intermediates, For Dyes, Purity: 99.9%. Retrieved from [Link]
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-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
- Unknown. (n.d.). NITRATION OF METHYL BENZOATE.
-
Chem-Impex. (n.d.). 2-Methyl-5-nitro-benzoic acid methyl ester. Retrieved from [Link]
-
Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
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-
ResearchGate. (2025, August 6). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. Retrieved from [Link]
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-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
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YouTube. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). Aromatic nitration using nitroguanidine and EGDN. Retrieved from [Link]
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YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Quora. (2016, October 9). How can you determine the nitration of methyl benzoate? Retrieved from [Link]
- Unknown. (2008, December 12). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
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Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl 2-methylbenzoate. Retrieved from [Link]
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A Comparative Environmental Impact Assessment for the Synthesis of Ethyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of Ethyl 2-methyl-5-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, presents a critical opportunity to evaluate and implement greener and more sustainable chemical manufacturing processes. This guide provides an in-depth, objective comparison of two primary synthetic pathways: the traditional direct nitration of ethyl 2-methylbenzoate and a greener, multi-step alternative. By analyzing key green chemistry metrics and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions that minimize environmental impact without compromising product yield or purity.
The Imperative of Green Chemistry in Synthesis
The chemical industry is increasingly under pressure to adopt more environmentally benign practices. Traditional synthetic routes often rely on harsh reagents, generate significant hazardous waste, and consume large amounts of energy. Green chemistry principles offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This guide will utilize established green chemistry metrics to quantify and compare the environmental performance of the selected synthetic routes for this compound.
Comparative Analysis of Synthetic Routes
This guide will compare two distinct routes for the synthesis of this compound.
Route 1: Traditional Synthesis via Direct Nitration
This well-established method involves the direct electrophilic nitration of ethyl 2-methylbenzoate using a mixture of concentrated nitric and sulfuric acids. While often effective in terms of yield, this approach is fraught with environmental and safety concerns.
Route 2: A Greener Alternative via Solid Acid Catalysis and Esterification
This alternative pathway first involves the nitration of 2-methylbenzoic acid using a solid acid catalyst, followed by the esterification of the resulting 2-methyl-5-nitrobenzoic acid to yield the final product. This approach aims to mitigate the hazards and waste associated with the traditional method.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental impact of each route, we will employ the following widely recognized green chemistry metrics:
-
Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, reagents, and process water) to the mass of the final product. A lower PMI indicates a greener process.
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.
| Metric | Route 1: Traditional Nitration | Route 2: Greener Alternative |
| Atom Economy | ~79% | ~91% (Nitration), ~86% (Esterification) |
| Process Mass Intensity (PMI) | ~45 | ~25 |
| E-Factor | ~44 | ~24 |
Note: The values in this table are estimated based on the provided experimental protocols and may vary depending on specific laboratory conditions and practices.
As the data indicates, the greener alternative (Route 2) demonstrates a significantly improved environmental profile, with a notably lower Process Mass Intensity and E-Factor. This is primarily due to the avoidance of large quantities of corrosive acids and the potential for catalyst recycling.
Experimental Protocols
Route 1: Traditional Synthesis via Direct Nitration of Ethyl 2-methylbenzoate
This protocol is adapted from established methods for the nitration of substituted benzoates.
Materials:
-
Ethyl 2-methylbenzoate (10.0 g, 60.9 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 30 mL)
-
Concentrated Nitric Acid (HNO₃, 70%, 10 mL)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 10.0 g of ethyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate over a period of 30-45 minutes, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1 hour.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral to litmus paper.
-
Further wash the product with a cold 5% sodium bicarbonate solution, followed by cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Expected Yield: ~85%
Route 2: Greener Alternative via Solid Acid Catalysis and Esterification
This protocol utilizes a solid acid catalyst for the nitration step, which can be recovered and reused, followed by a standard Fischer esterification.
Part A: Nitration of 2-Methylbenzoic Acid
Materials:
-
2-Methylbenzoic Acid (10.0 g, 73.4 mmol)
-
Sulfated Zirconia (solid acid catalyst, 5.0 g)
-
Nitric Acid (HNO₃, 70%, 15 mL)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask, add 10.0 g of 2-methylbenzoic acid, 5.0 g of sulfated zirconia, and 100 mL of dichloromethane.
-
Stir the mixture at room temperature and
A Comparative Guide to the Efficacy of Reducing Agents for Ethyl 2-methyl-5-nitrobenzoate
The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting anilines are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. Ethyl 2-methyl-5-nitrobenzoate presents a classic challenge in this domain: the chemoselective reduction of its nitro group to an amine while preserving the vulnerable ester functionality.
This guide offers an in-depth comparison of common and novel reducing agents for this specific transformation. We will move beyond a simple recitation of methods to analyze the underlying mechanisms, practical considerations, and scalability of each approach, providing the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Pillars of Comparison: Selecting the Optimal Reagent
The "best" reducing agent is not a universal designation; it is context-dependent. The choice hinges on a multi-faceted evaluation of performance, safety, and economic factors. Our comparison will be based on the following critical criteria:
-
Chemoselectivity: The paramount criterion. The ideal reagent must exhibit a high preference for the nitro group over the ester moiety.
-
Yield & Purity: The efficiency of the conversion and the cleanliness of the resulting product, which directly impacts downstream processing.
-
Reaction Conditions: The required temperature, pressure, and reaction time, which influence throughput and equipment needs.
-
Cost & Scalability: The economic viability of the reagents and the feasibility of transitioning the process from bench-scale to pilot or manufacturing scale.
-
Safety & Handling: The inherent hazards associated with the reagents, such as flammability, toxicity, or pyrophoricity.
-
Work-up & Environmental Impact: The ease of product isolation and the atom economy and waste profile of the reaction, key considerations in green chemistry.
Comparative Analysis of Key Reduction Methodologies
We will dissect three primary classes of reducing agents: Catalytic Hydrogenation, Stoichiometric Metal Reductions, and a modern Hydride-based system.
Catalytic Hydrogenation: The Industry Workhorse
Catalytic hydrogenation is frequently the method of choice for nitro group reductions due to its high efficiency and clean reaction profile.[1] The process involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.
Mechanism: The reaction proceeds via the adsorption of both the hydrogen gas and the nitroarene onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[2]
-
Palladium on Carbon (Pd/C): This is the gold standard for many hydrogenation reactions. It offers excellent activity under mild conditions (room temperature, low H₂ pressure) and typically provides near-quantitative yields of the desired aniline.[3][4] Its primary drawback is cost and the pyrophoric nature of the dry catalyst.[5]
-
Raney Nickel (Raney Ni): A more cost-effective alternative to palladium, Raney Ni is also highly effective but often requires more forcing conditions, such as higher temperatures or pressures.[1][3] It is a valuable choice when seeking to avoid the dehalogenation that can sometimes occur with Pd/C in substrates containing aryl halides.[1]
-
Transfer Hydrogenation: This technique avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor molecule in situ. Common donors include ammonium formate, hydrazine, or 1,4-cyclohexadiene.[6][7][8] This approach enhances safety and accessibility for labs not equipped for high-pressure reactions.
Stoichiometric Metal Reductions: Classic, Robust, and Cost-Effective
The use of metals in acidic media is one of the oldest and most reliable methods for nitroarene reduction. These reactions are valued for their low cost and broad functional group tolerance (excluding acid-labile groups).
Mechanism: The reduction occurs via single electron transfer from the metal (e.g., Fe, Sn, Zn) to the nitro group. The resulting radical anion is then protonated by the acidic solvent, and the process repeats until the amine is formed.[2][9]
-
Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic and highly robust method.[1][10] Reduction with iron is often preferred over tin because the iron(II) chloride (FeCl₂) byproduct is hydrolyzed during the reaction, regenerating hydrochloric acid.[11][12][13] This makes the reaction catalytic in acid, requiring only a small initial amount to initiate the process.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is another mild and effective reagent that provides excellent chemoselectivity for reducing nitro groups in the presence of other functionalities like esters and nitriles.[1][14] Its primary disadvantage is the generation of tin-based salts, which can complicate purification and pose environmental concerns.[9]
Modern Hydride Systems: A Mild and Selective Alternative
Recent advancements have introduced novel systems that offer high selectivity under exceptionally mild conditions, avoiding both high-pressure gas and strongly acidic environments.
-
Sodium Borohydride & Iron(II) Chloride (NaBH₄/FeCl₂): This combination has emerged as a powerful and practical protocol for the selective reduction of nitroarenes while leaving ester groups untouched.[15][16] The reaction proceeds with high chemoselectivity and delivers the desired amines in excellent yields (often >90%).[15][16] This system represents a significant step forward, offering a safe, efficient, and scalable alternative to traditional methods.
Note on Unsuitable Reagents: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are generally incompatible with this transformation. LiAlH₄ would readily reduce both the nitro group and the ethyl ester, leading to a mixture of products.[1][17]
Quantitative Data Summary
The table below summarizes the expected performance of the most viable reducing agents for the transformation of this compound. Yields and conditions are based on data from analogous systems reported in the literature.
| Reducing System | Typical Reducing Agent/Conditions | Typical Solvent | Temp (°C) | Time | Est. Yield (%) | Chemoselectivity (Ester) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C (5-10 mol%) | Ethanol / Methanol | 25-60 | 1-4 h | >95% | Excellent | Pro: High yield, clean, catalyst is reusable. Con: Requires H₂ gas, Pd is expensive, catalyst can be pyrophoric.[3][5] |
| Metal/Acid Reduction | Fe powder (3-5 eq), HCl (cat.) | Ethanol / H₂O | Reflux | 2-4 h | ~90% | Excellent | Pro: Very low cost, robust, scalable. Con: Stoichiometric waste, tedious work-up to remove iron salts.[10][18] |
| Metal Salt Reduction | SnCl₂·2H₂O (3-5 eq) | Ethanol | 25-78 | 1-3 h | >90% | Excellent | Pro: Mild conditions, highly selective. Con: Tin waste is problematic for purification and environment.[9][14] |
| Modern Hydride System | NaBH₄ (2.5 eq), FeCl₂ (1 eq) | THF / H₂O | 28 | 1-2 h | ~95% | Excellent | Pro: Very mild, high yield, avoids H₂ gas and strong acid. Con: Requires careful control of addition.[15][16] |
Visualizing the Workflow and Decision Process
A clear understanding of the experimental flow and the logic behind reagent selection is critical for successful synthesis.
Caption: Generalized workflow for a selective nitro reduction experiment.
Caption: Decision tree for selecting the optimal reducing agent.
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory execution. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is the benchmark for achieving high yield and purity.
-
Reactor Setup: To a hydrogenation vessel or a heavy-walled round-bottom flask, add this compound (1.0 eq).
-
Solvent & Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (approx. 10-15 mL per gram of substrate). Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (5-10 mol% by weight). Caution: Pd/C can be pyrophoric when dry and may ignite flammable solvents.
-
Inerting: Seal the reaction vessel and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar or use a hydrogen balloon for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-5-methylbenzoate. The product is often of high purity but can be further purified by chromatography if necessary.[3][19]
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid
This is a classic, cost-effective, and highly scalable method.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).
-
Reagent Addition: Add fine iron powder (3-5 eq) to the mixture. Heat the suspension to reflux with vigorous stirring.
-
Initiation: Slowly add concentrated HCl (0.2-0.3 eq) dropwise to the refluxing mixture. An exotherm should be observed.
-
Reaction: Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9. Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.[10][18]
Protocol 3: Reduction with Sodium Borohydride and Iron(II) Chloride
This modern protocol offers excellent selectivity under very mild conditions.[15][16]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and FeCl₂ (or FeCl₂·4H₂O, 1.0 eq) in THF (10-15 mL per gram of substrate).
-
Reagent Addition: Cool the mixture in an ice-water bath. In a separate flask, prepare a solution of NaBH₄ (2.5 eq) in water (2-3 mL). Add the NaBH₄ solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature (approx. 28°C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding water. Extract the mixture three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Conclusion and Recommendations
The selective reduction of this compound is a readily achievable transformation with several highly effective methods at the disposal of the modern chemist.
-
For laboratory-scale synthesis where the highest purity and yield are desired with a clean work-up, catalytic hydrogenation with Pd/C remains the superior choice, provided the necessary equipment is available.
-
For large-scale or cost-sensitive applications , reduction with Fe/HCl is an exceptionally robust, scalable, and economical option, though it requires a more involved work-up procedure.
-
The NaBH₄/FeCl₂ system represents a compelling modern alternative, offering the high yields of catalytic hydrogenation without the need for specialized pressure equipment or the harsh conditions and waste profile of traditional metal/acid reductions.[15][16] It is particularly well-suited for substrates with multiple sensitive functional groups.
Ultimately, the optimal choice will be guided by the specific constraints and priorities of the project, including scale, budget, available equipment, and green chemistry considerations. This guide provides the necessary data and context to select the most fitting and efficient path to the desired 2-amino-5-methylbenzoate product.
References
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (n.d.). Thieme Connect. [Link]
-
Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014). Chemistry Stack Exchange. [Link]
-
The results of the catalytic transfer hydrogenation of nitro compounds. (n.d.). ResearchGate. [Link]
-
Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. (2016). ResearchGate. [Link]
-
Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. (n.d.). ResearchGate. [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives. (n.d.). askIITians. [Link]
-
Reduction of Nitroarenes with Hydrogen Transfer Catalysis. (n.d.). Scilit. [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. (2023). Shaalaa.com. [Link]
-
) reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. (2024). Brainly.in. [Link]
-
Reduction of nitrobenzene. (2018). YouTube. [Link]
-
Preference for tin or iron in the reduction of nitrobenzene. (2019). Chemistry Stack Exchange. [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. [Link]
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Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]
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Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. (2014). ResearchGate. [Link]
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The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. [Link]
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Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
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Patent Landscape and Strategic Applications of Ethyl 2-methyl-5-nitrobenzoate: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction: Beyond the Molecule to the Mechanism
Ethyl 2-methyl-5-nitrobenzoate (CAS No. 10258-45-4) is a bespoke chemical intermediate whose strategic value is not defined by patents on the molecule itself, but by its pivotal role in the synthesis of high-value, patent-protected downstream products. This guide provides a comprehensive analysis of its patent landscape, not through a simple keyword search, but by dissecting the patented applications of its precursors, its structural analogs, and the complex active pharmaceutical ingredients (APIs) and agrochemicals it helps create. For the discerning researcher or drug development professional, understanding this landscape is key to unlocking innovation, anticipating synthesis challenges, and navigating the intellectual property of complex molecular scaffolds.
The core utility of this compound lies in the strategic placement of its functional groups. The nitro group serves as a versatile precursor to an amine—a cornerstone of countless pharmaceutical and chemical syntheses. The ethyl ester provides a stable, yet readily cleavable, protecting group for the carboxylic acid, enabling a multitude of coupling and derivatization strategies. This guide will illuminate the patented methodologies for its synthesis and its crucial applications as a foundational building block.
I. The Synthesis and Manufacturing Patent Landscape
While patents specifically claiming this compound are not prevalent, the intellectual property surrounding its synthesis is well-established through patents covering its precursors and the general esterification processes.
A. Synthesis of the Precursor: 2-methyl-5-nitrobenzoic Acid
The journey begins with the synthesis of the parent carboxylic acid. The primary routes involve the selective oxidation of a substituted toluene or the diazotization and subsequent reactions of aminotoluenes. For instance, the production of the related 2-methyl-5-nitrophenol often starts from o-toluidine, which undergoes nitration, diazotization, and hydrolysis[1]. The synthesis of the 2-methyl-4-nitrobenzoic acid isomer has been patented via the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of free radical initiators, achieving high yields and selectivity under mild conditions[2]. These methodologies provide a framework for the industrial-scale production of the necessary 2-methyl-5-nitrobenzoic acid precursor.
B. Patented Esterification Methodologies
The conversion of nitrobenzoic acids to their corresponding alkyl esters is a well-documented field with significant patent activity. A key patent, US5087725A, details a robust process for preparing various alkyl (C1-C3) nitrobenzoates.[3] This process is directly applicable to the synthesis of this compound.
The core of this patented technology involves reacting the nitrobenzoic acid with an excess of the corresponding alkanol (in this case, ethanol) in an inert solvent. The innovation lies in the use of a highly effective polyfluoroalkanesulfonic acid catalyst, such as hexafluoropropanesulfonic acid. This catalyst system avoids the harsh, corrosive conditions of traditional methods (e.g., using concentrated sulfuric acid) and allows for high yields and purity with simple aqueous extraction for catalyst recovery.[3][4]
Table 1: Comparison of Patented Esterification Conditions for Nitrobenzoates
| Parameter | Patented Method (US5087725A) | Traditional Method |
| Catalyst | Polyfluoroalkanesulfonic acid (e.g., hexafluoropropanesulfonic acid) | Concentrated Sulfuric Acid |
| Catalyst Loading | ~2-10 mol % | Often used as solvent or in large excess |
| Temperature | ~60°C to 120°C | Reflux temperatures, often higher |
| Yield | High (typically >90%)[3] | Variable, often lower due to side reactions |
| Work-up | Simple aqueous extraction, catalyst recyclable[3] | Neutralization, extensive washing, waste generation |
| Corrosivity | Low | High |
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the general methodology described in U.S. Patent 5,087,725.
-
Reactor Setup: Equip a 1-L four-necked flask with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel.
-
Initial Charge: Charge the flask with 2-methyl-5-nitrobenzoic acid (1.0 mol), toluene (400 mL), and hexafluoropropanesulfonic acid hydrate (0.03 mol).
-
Heating: Begin stirring and heat the mixture to approximately 95°C.
-
Ethanol Addition: Slowly add ethanol (4.0 mol) via the addition funnel, ensuring the reaction temperature does not drop below 80°C.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring completion by TLC or HPLC. Water will be removed azeotropically.
-
Work-up: Cool the reaction mixture to room temperature. Add 200 mL of water and stir for 15 minutes. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Synthesis Workflow Diagram
Caption: Patented synthesis pathway for this compound.
II. Core Application: An Intermediate for Patented Pharmaceuticals
The primary driver for the production of this compound and its analogs is their role as key intermediates in the synthesis of complex APIs. The nitro-benzoate moiety is a versatile scaffold for building heterocyclic systems common in modern pharmaceuticals.
A. The Nitro Group as a Masked Amine
The most critical transformation is the reduction of the nitro group to an amine. This resulting aminobenzoate is a classic building block for constructing quinazolines, benzimidazoles, and other fused ring systems found in numerous patented drugs.
B. Case Study: Lenalidomide Synthesis and Structural Analogs
While not the exact isomer, the synthesis of Lenalidomide, a blockbuster immunomodulatory drug, provides a powerful case study. The process disclosed in U.S. Patent 10,392,364 B2 starts with methyl 2-methyl-3-nitrobenzoate.[5] This intermediate undergoes side-chain bromination followed by condensation with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure. The final step involves the reduction of the nitro group to form the crucial amino group of Lenalidomide.[5]
This example authoritatively demonstrates the industrial strategy: the simple nitrobenzoate ester is the foundational, non-patented starting material for a complex, high-value, patent-protected API. By analogy, this compound is an ideal candidate for synthesizing novel compounds where a 4-amino-2-methyl-benzoate substructure is desired.
Table 2: Patented APIs Derived from Nitrobenzoate Intermediates
| API | Precursor Intermediate Example | Key Transformation | Relevant Patent |
| Lenalidomide | Methyl 2-methyl-3-nitrobenzoate | Nitro group reduction to form the aniline moiety[5] | US10392364B2 |
| Azilsartan | Methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate | Nitro group reduction to form a diamine for benzimidazole ring formation[6] | WO2013186792A2 |
| Gefitinib | Methyl-5-hydroxy-4-methoxy-2-nitro benzoate | Nitro reduction to an amine for quinazoline synthesis[7] | WO2008/070909 (related process) |
| Benzo[a]phenazine Dyes | Methyl 5-amino-2-ethoxy-4-nitrobenzoate | Reduction of nitro group to form a diamine intermediate[8] | EP 0196910 B1 |
General Pharmaceutical Synthesis Pathway
Caption: General workflow from nitrobenzoate intermediate to a final API.
Experimental Protocol 2: Reduction of this compound
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 mol) and ethanol (500 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (2% by weight of the starting material) under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature (25-30°C) for 6-8 hours. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude Ethyl 4-amino-2-methylbenzoate can be purified by recrystallization or column chromatography to yield the pure product.
III. Emerging and Potential Applications
A. Agrochemicals
The nitroaromatic scaffold is a well-established feature in patented herbicides. For example, European patent EP0033629B1 describes herbicidal 2-nitro-5-(substituted-phenoxy) benzoate derivatives.[9] While this patent focuses on a different substitution pattern, it highlights the potential of the nitrobenzoate core in developing new agrochemicals. The specific 2-methyl-5-nitro substitution of the user's compound could be explored to modulate herbicidal activity, selectivity, and environmental persistence, creating opportunities for new intellectual property in this space.
B. Dyes and Materials
As demonstrated in patent EP 0196910 B1, diamino-benzoate derivatives, readily accessible from their dinitro or amino-nitro precursors, are used to synthesize complex heterocyclic dyes like benzo[a]phenazines.[8] This provides a potential, albeit less common, application area. Furthermore, compounds like Methyl 2-methyl-4-nitro-benzoic acid methyl ester are noted for their use as modifiers in polymer formulations to enhance thermal stability and mechanical strength, suggesting a similar potential for its isomers.[10]
IV. Comparative Analysis and Strategic Outlook
-
Ethyl vs. Methyl Ester: The choice between an ethyl and a methyl ester (e.g., Mthis compound[11]) is often dictated by downstream process conditions. Ethyl esters can offer different solubility profiles and may be less volatile, which can be advantageous in certain manufacturing environments. However, the methyl ester is more common in many patented examples, likely due to the lower cost and mass contribution of methanol.
-
Isomeric Comparison: The position of the nitro and methyl groups is critical. The 2-methyl-5-nitro isomer, when reduced, yields a 4-amino-2-methylbenzoate. This differs from the 2-methyl-3-nitro isomer used for Lenalidomide, which yields a 3-amino-2-methylbenzoate.[5] This seemingly small change completely alters the final heterocyclic systems that can be formed, meaning each isomer opens doors to distinct classes of patented final products.
Future Outlook: The patent trend is clear: fundamental intermediates like this compound are unlikely to be the subject of new composition-of-matter patents. Instead, their value will continue to grow as starting materials for increasingly complex and targeted pharmaceuticals and specialty chemicals. Future patents will focus on novel APIs derived from this scaffold and on process improvements that make its synthesis more efficient, green, and cost-effective. Researchers focusing on this molecule should direct their efforts towards novel downstream applications rather than the intermediate itself.
References
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PubChem. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
- Google Patents. (n.d.). CN103483204A - Preparation method of ethyl 5-nitro salicylate.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
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- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0196910 B1 - Benzo[a]phenazine derivatives. Retrieved from [Link]
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- Google Patents. (n.d.). US3828056A - (2-(2-methyl-5-nitro-1-imidazolyl)ethyl)heteroaryloxy ethers.
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- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]
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Patsnap. (n.d.). Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. Retrieved from [Link][Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-5-nitrobenzoate
This document provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 2-methyl-5-nitrobenzoate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of your workflow.
Hazard Assessment: Understanding the Compound
This compound is an organic compound whose hazard profile necessitates careful handling. Based on data from structurally similar compounds and general chemical safety principles, we must anticipate several key risks. The primary hazards include its classification as a combustible liquid and its potential for irritation.[1] Related nitroaromatic compounds are known to cause skin, eye, and respiratory irritation.[1] Furthermore, the compound is recognized as being toxic to aquatic life, mandating conscientious disposal to prevent environmental release.
Key Hazards:
-
Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to a heat source. All work should be conducted away from open flames, sparks, or hot surfaces.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][2] Direct contact should be rigorously avoided.
-
Environmental Toxicity: Classified as toxic to aquatic life, requiring controlled disposal procedures.
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is mandatory for all operations involving this compound. The selection of this equipment is not arbitrary; it is a direct response to the identified hazards.
Eye and Face Protection
Direct splashes of chemical substances pose a significant risk of serious eye damage.
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5] These provide a seal around the eyes, offering protection from splashes from all angles.
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are the first line of defense against skin contact.
-
Selection: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use.[7]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste.[7]
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and to prevent contamination of personal clothing.[3]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure maximum skin coverage.[8]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required.[3][5][9] However, it becomes necessary when:
-
Vapors or aerosols are generated.
-
Handling large quantities of the material outside of a fume hood.
-
Cleaning up a significant spill.
In such cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7]
PPE Selection by Laboratory Task
The level of PPE must be adapted to the specific task and the associated risks of exposure. The following table provides guidance for common laboratory operations.
| Task | Minimum Required PPE | Key Considerations & Rationale |
| Weighing & Aliquoting | Safety Goggles, Nitrile Gloves, Lab Coat | Work should be performed in a chemical fume hood or ventilated balance enclosure to minimize inhalation of any vapors or fine mists. |
| Solution Preparation | Safety Goggles, Nitrile Gloves, Lab Coat | Risk of splashing increases during liquid transfers and mixing. Maintain a clean workspace. |
| Running Chemical Reactions | Safety Goggles & Face Shield, Nitrile Gloves, Lab Coat | The potential for splashing, exothermic events, or pressure changes necessitates enhanced face protection. The reaction should be conducted in a chemical fume hood. |
| Work-up & Extraction | Safety Goggles & Face Shield, Nitrile Gloves, Lab Coat | Involves handling larger volumes of liquids and potential for splashing during transfers between glassware (e.g., separatory funnels). |
| Spill Cleanup | Safety Goggles & Face Shield, Nitrile Gloves (or heavier-duty), Lab Coat, Respiratory Protection (if spill is large or ventilation is poor) | Isolate the area. Absorb the spill with an inert material like Chemizorb® or vermiculite. The increased exposure potential during cleanup requires a higher level of protection. |
| Waste Disposal | Safety Goggles, Nitrile Gloves, Lab Coat | Handle waste containers with the same care as the primary chemical. Ensure containers are properly labeled and sealed. |
Operational and Disposal Plans
A self-validating safety protocol extends beyond personal protection to include clear, actionable plans for operations and waste management.
Experimental Workflow: PPE Decision Making
The following diagram outlines the logical flow for selecting appropriate PPE based on the nature of the experimental task.
Caption: PPE selection workflow for this compound.
Step-by-Step Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess and Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: Cover drains to prevent environmental release. For liquid spills, surround the area with an absorbent material (e.g., Chemizorb®, sand, or vermiculite).
-
Absorb and Collect: Carefully take up the spill with the absorbent material. Collect the contaminated material and place it into a suitable, labeled container for chemical waste.[3]
-
Clean: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through an approved waste disposal plant.
Disposal Plan
All materials contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Containment: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Procedure: Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal facility.[10] Do not dispose of down the drain.
By adhering to these rigorous PPE and handling protocols, you build a framework of safety that protects you, your colleagues, and the broader environment. This commitment to best practices is the hallmark of scientific excellence.
References
-
Methyl 2-ethyl-5-nitrobenzoate PubChem Entry . National Institutes of Health. [Link]
-
Personal Protective Equipment . (2021). U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) . (n.d.). CHEMM. [Link]
-
5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]
-
Hazardous Substance Fact Sheet for Methyl Benzoate . (2010). NJ.gov. [Link]
-
Material Safety Data Sheet for Ethyl 4-nitrobenzoate, 99% . (n.d.). Cole-Parmer. [Link]
Sources
- 1. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
